molecular formula C7H5Cl3O3S B1438019 2,5-Dichloro-4-methoxybenzenesulfonyl chloride CAS No. 35509-62-7

2,5-Dichloro-4-methoxybenzenesulfonyl chloride

Cat. No.: B1438019
CAS No.: 35509-62-7
M. Wt: 275.5 g/mol
InChI Key: UXVBWWBVJVHLTI-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methoxybenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H5Cl3O3S and its molecular weight is 275.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dichloro-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVBWWBVJVHLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35509-62-7
Record name 2,5-dichloro-4-methoxybenzene-1-sulfonyl chloride
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Foundational & Exploratory

2,5-Dichloro-4-methoxybenzenesulfonyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride: Properties, Reactivity, and Applications

Introduction

This compound (CAS No: 35509-62-7) is a highly functionalized aromatic sulfonyl chloride that serves as a critical intermediate in advanced organic synthesis.[1] Its molecular structure, featuring a potent electrophilic sulfonyl chloride group appended to a benzene ring substituted with two electron-withdrawing chlorine atoms and an electron-donating methoxy group, imparts a unique and powerful reactivity profile. This guide offers a comprehensive technical overview for researchers and drug development professionals, delving into its chemical properties, mechanistic behavior, synthesis, and key applications, with a focus on the causal relationships that drive its utility in the laboratory.

Physicochemical and Structural Properties

The specific arrangement of substituents on the benzene ring dictates the compound's physical characteristics and electronic properties, which in turn govern its reactivity.

PropertyValueReference
CAS Number 35509-62-7[1][2]
Molecular Formula C₇H₅Cl₃O₃S[3]
Molecular Weight 275.53 g/mol [2][3]
Appearance Typically a white to beige crystalline solid[4]
Canonical SMILES COC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl
XLogP3 3.2[2]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is anchored in the high electrophilicity of the sulfur atom in the sulfonyl chloride (-SO₂Cl) moiety. The two chlorine atoms on the aromatic ring act as electron-withdrawing groups, which inductively pull electron density from the ring and, by extension, from the sulfonyl group. This effect intensifies the partial positive charge on the sulfur atom, making it an exceptionally strong electrophile, highly susceptible to attack by nucleophiles.[5]

Nucleophilic Substitution: The Primary Reaction Pathway

The cornerstone of this compound's reactivity is its participation in nucleophilic substitution reactions.[1][2] Nucleophiles such as amines, alcohols, and thiols readily attack the electrophilic sulfur atom, displacing the chloride ion and forming stable sulfonamide, sulfonate ester, or thioester linkages, respectively.[1][6] This reactivity is fundamental to its role as a building block in medicinal chemistry.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: The nucleophile (e.g., the lone pair on a nitrogen atom in an amine) attacks the electrophilic sulfur atom.

  • Chloride Displacement: The chloride ion, being a good leaving group, is displaced.

  • Deprotonation: A base, which can be a second equivalent of the amine or an added non-nucleophilic base like pyridine, removes a proton from the nucleophile to yield the final, neutral product.

G cluster_reactants Reactants cluster_products Products A 2,5-Dichloro-4-methoxy- benzenesulfonyl chloride (Ar-SO₂Cl) C Sulfonamide (Ar-SO₂-NHR) or Sulfonate Ester (Ar-SO₂-OR) A->C Nucleophilic Attack & Chloride Displacement B Nucleophile (e.g., R-NH₂, R-OH) B->C caption General Nucleophilic Substitution Workflow SynthesisWorkflow start Starting Material: 2,5-Dichloro-4-methoxyanisole step1 Chlorosulfonation (React with Chlorosulfonic Acid) start->step1 intermediate Intermediate: 2,5-Dichloro-4-methoxy- benzenesulfonic acid step1->intermediate step2 Chlorination (React with Thionyl Chloride, SOCl₂) intermediate->step2 product Final Product: 2,5-Dichloro-4-methoxy- benzenesulfonyl chloride step2->product caption Conceptual Synthesis Pathway

Conceptual Synthesis Pathway

Spectroscopic Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below is an expert guide to the expected spectroscopic signatures.

  • ¹H NMR: The proton NMR spectrum in a solvent like CDCl₃ would be expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. A sharp singlet around 3.9-4.0 ppm would correspond to the three protons of the methoxy (-OCH₃) group.

  • ¹³C NMR: The carbon NMR would display distinct signals for each of the seven carbon atoms. The carbon attached to the methoxy group would appear downfield, while the carbons bonded to chlorine would also be significantly shifted.

  • Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum are the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. These typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. [7]* Mass Spectrometry (MS): The mass spectrum would show a complex molecular ion (M⁺) peak cluster due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern would likely involve the loss of the chlorine radical from the sulfonyl group and subsequent cleavage of the C-S bond.

Applications in Research and Drug Discovery

The primary application of this compound is as a versatile intermediate for introducing the 2,5-dichloro-4-methoxyphenylsulfonyl moiety into target molecules.

  • Scaffold for Bioactive Sulfonamides: The sulfonamide functional group is a well-established pharmacophore found in a wide array of drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants. This reagent provides a direct route to novel sulfonamide derivatives for screening in drug discovery programs. [1][8]The specific substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

  • Chemical Probes and Biomolecule Modification: In chemical biology, the reagent is used to covalently modify proteins and other biomolecules. [1]By reacting with nucleophilic residues like lysine, it can be used to label proteins or inhibit enzyme function, aiding in the study of biological pathways.

  • Intermediate in Complex Synthesis: Beyond sulfonamides, it serves as a building block for more complex molecules in agrochemical and materials science research. [2]

Safety, Handling, and Storage

Due to its high reactivity, this compound must be handled with care. Safety data for analogous compounds provide a strong basis for its hazard profile. [4][9][10][11]

Hazard Category Description & Precaution
Corrosivity Causes severe skin burns and eye damage. [4][9][10]Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
Reactivity with Water Moisture-sensitive. Contact with water leads to hydrolysis, liberating corrosive and toxic hydrogen chloride gas. [4][9]Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Incompatibilities Reacts vigorously with bases, amines, alcohols, and strong oxidizing agents. [9]Ensure it is not stored near or mixed with these substances unless part of a controlled reaction.

| First Aid | In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. [4][9]If inhaled, move to fresh air. [10]|

Conclusion

This compound is a powerful and versatile reagent whose value is derived from its highly electrophilic sulfonyl chloride group, activated by the electronic effects of its ring substituents. Its ability to readily form stable sulfonamides and related structures makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its reactivity, combined with strict adherence to safety and handling protocols, is essential for harnessing its full synthetic potential.

References

  • Angene Chemical. (n.d.). This compound|35509-62-7. Retrieved from [Link]

  • Angene Chemical. (2025, April 5). Safety Data Sheet - 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2003). CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.
  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

  • Supporting Information for Polymers from sugars and CS2. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

2,5-Dichloro-4-methoxybenzenesulfonyl chloride CAS number 35509-62-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,5-Dichloro-4-methoxybenzenesulfonyl chloride (CAS: 35509-62-7)

This guide provides an in-depth technical overview of this compound, a pivotal reagent in modern organic synthesis and pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its reactivity, the rationale for specific experimental protocols, and its strategic application in the synthesis of complex molecules.

Compound Profile and Strategic Importance

This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with two chlorine atoms, a methoxy group, and a highly reactive sulfonyl chloride functional group.[1] This specific substitution pattern is not arbitrary; it imparts a unique electronic and steric profile that makes it a highly valuable intermediate. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the sulfonyl sulfur, making it exceptionally reactive towards nucleophiles.[2] This heightened reactivity is central to its primary role as a building block for sulfonamides, a pharmacophore present in a vast array of therapeutic agents.[1][3][4]

The strategic importance of this molecule lies in its ability to serve as a scaffold for creating diverse chemical libraries. By reacting it with various amines, researchers can systematically modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity in the resulting sulfonamide derivatives, accelerating lead optimization in drug discovery programs.[3]

Physicochemical Properties

A clear understanding of the compound's physical properties is fundamental to its effective use in the laboratory. The data below has been consolidated for quick reference.

PropertyValueReference
CAS Number 35509-62-7[5][6][7]
Molecular Formula C₇H₅Cl₃O₃S[5][6]
Molecular Weight 275.54 g/mol [5][6]
Appearance Solid[6]
InChI Key UXVBWWBVJVHLTI-UHFFFAOYSA-N[1][6]
SMILES COC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl[1]
Purity Typically ≥95%[6][7]

Synthesis and Mechanistic Considerations

The most common and industrially relevant method for preparing arylsulfonyl chlorides is through the direct chlorosulfonation of the corresponding arene.[2] This electrophilic aromatic substitution reaction utilizes a powerful sulfonating agent, typically chlorosulfonic acid, to introduce the -SO₂Cl group onto the aromatic ring.

The logical precursor for this compound is 2,5-dichloroanisole (2,5-dichloro-1-methoxybenzene). The methoxy group is a moderately activating, ortho-, para- directing group. The sulfonation will preferentially occur at the position para to the methoxy group (position 4), which is sterically unhindered.

Workflow for Laboratory-Scale Synthesis

The following diagram outlines the logical workflow for the synthesis, starting from the precursor and proceeding through the reaction to isolation.

G Precursor 2,5-Dichloroanisole (Starting Material) Reaction Chlorosulfonation Reaction (Electrophilic Aromatic Substitution) Precursor->Reaction Reagent Chlorosulfonic Acid (ClSO₃H) (Sulfonating Agent) Reagent->Reaction Quench Quenching (Careful addition to ice water) Reaction->Quench Reaction Mixture Isolation Product Isolation (Filtration/Extraction) Quench->Isolation Purification Purification (Recrystallization) Isolation->Purification Product This compound (Final Product) Purification->Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Chlorosulfonation

This protocol is a representative method adapted from general procedures for the chlorosulfonation of aromatic compounds and should be performed with rigorous safety precautions.[8][9]

  • Reaction Setup: In a well-ventilated fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize the evolving HCl gas.

  • Reagent Charging: Charge the flask with an excess of chlorosulfonic acid (e.g., 5-10 molar equivalents). Cool the flask to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 2,5-dichloroanisole (1.0 eq) dropwise from the addition funnel to the stirred chlorosulfonic acid. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C. The causality here is critical: exothermic reactions can lead to side products and pose a safety risk.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by TLC or GC-MS.

  • Workup and Isolation: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic and releases large volumes of HCl gas. The product will precipitate as a solid.

  • Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). Dry the purified solid under vacuum.

Core Reactivity: The Electrophilic Sulfonyl Center

The chemistry of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group.[1] This makes it an excellent substrate for nucleophilic substitution reactions, which are the cornerstone of its utility.[1][5]

Primary Reaction: Sulfonamide Synthesis

The most significant reaction is with primary or secondary amines to form N-substituted sulfonamides.[3] This reaction is foundational in medicinal chemistry.[1][4]

Mechanism of Sulfonamide Formation:

The reaction proceeds via a classical nucleophilic acyl substitution pathway. The nitrogen atom of the amine acts as the nucleophile, attacking the electron-deficient sulfur atom. This displaces the chloride, which is an excellent leaving group. A base, such as pyridine or triethylamine, is required to neutralize the hydrogen chloride (HCl) generated, driving the reaction to completion.[3]

Caption: Mechanism of nucleophilic substitution for sulfonamide synthesis.

Applications in Drug Discovery and Chemical Biology

The versatility of this compound makes it a valuable tool across several research domains.

Application AreaDescriptionResulting CompoundsReference
Medicinal Chemistry Serves as a key building block for synthesizing sulfonamide derivatives with potential therapeutic activities.Antibacterials, Anticancer agents, Anti-inflammatories[1][3]
Chemical Biology Used for the chemical modification of proteins and peptides through sulfonylation reactions to probe or alter biological activity.Sulfonylated Biomolecules[1]
Agrochemicals Employed in the synthesis of novel pesticides and herbicides.Agrochemicals[1]
Materials Science Utilized in the production of specialty dyes and pigments.Dyes, Pigments[1]
Protocol: Synthesis of a Representative N-Aryl Sulfonamide

This protocol details a general procedure for reacting this compound with an aromatic amine.[3][4][10]

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a suitable base, such as pyridine or triethylamine (1.5 eq), to the stirred solution. The base acts as an acid scavenger.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 15-20 minutes. Maintaining a low temperature is crucial to control the reaction's exothermicity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-24 hours. The progress should be rigorously monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M HCl to remove excess base, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the pure sulfonamide.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is corrosive, toxic, and highly reactive with water.

Key Safety Information:

Hazard CategoryGHS Hazard StatementsPrecautionary StatementsReference
Corrosion/Toxicity H290: May be corrosive to metals.H301 + H311: Toxic if swallowed or in contact with skin.H314: Causes severe skin burns and eye damage.H330: Fatal if inhaled.P260: Do not breathe mist or vapors.P280: Wear protective gloves/clothing/eye protection/face protection.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Sensitization/Irritation H317: May cause an allergic skin reaction.H335: May cause respiratory irritation.P271: Use only outdoors or in a well-ventilated area.P272: Contaminated work clothing must not be allowed out of the workplace.
Environmental H402: Harmful to aquatic life.P273: Avoid release to the environment.

Handling and Storage:

  • Handling: All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.

  • Storage: The compound is moisture-sensitive. It must be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon). Recommended storage is in a cool, dry, and well-ventilated area, often at refrigerated temperatures (2-8 °C). Store away from incompatible materials such as water, strong bases, and strong oxidizing agents.[11]

References

  • This compound | 35509-62-7 | Benchchem. (URL: )
  • This compound|35509-62-7, AngeneChemical. (URL: [Link])

  • Process for preparing 2,5-dichloroaniline-4-sulfonic acid.
  • 2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide - PMC - NIH. (URL: [Link])

  • Synthesis of sulfonyl chloride substrate precursors. (URL: [Link])

  • Safety Data Sheet - Angene Chemical. (URL: [Link])

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (URL: [Link])

  • 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof - Google P
  • Process for the preparation of disulfamylanilines - Google P
  • Process for preparing sulfonamide compounds - Google P
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (URL: [Link])

  • This compound, 95% Purity, C7H5Cl3O3S, 5 grams. (URL: [Link])

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (URL: [Link])

  • Chlorosulfonic Acid - A Vers
  • 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem. (URL: [Link])

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An In-Depth Technical Guide to 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,5-dichloro-4-methoxybenzenesulfonyl chloride, a pivotal intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, proven synthetic methodologies, and its significant role as a versatile building block for complex molecules.

Introduction: A Versatile Sulfonyl Chloride Intermediate

This compound is an aromatic sulfonyl compound that has garnered significant interest in medicinal chemistry and materials science.[1] Its value stems from the highly reactive sulfonyl chloride (-SO₂Cl) functional group, which serves as a key anchor for introducing the substituted phenyl scaffold into a wide array of molecules.[2] The specific arrangement of two chlorine atoms and a methoxy group on the benzene ring imparts unique electronic properties and steric influences, making it a valuable reagent for creating sulfonamides and sulfonate esters with tailored biological activities and material properties.[1][3] This guide will elucidate the foundational chemistry of this compound, providing the technical insights necessary for its effective synthesis and application in advanced research settings.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a benzene ring substituted at position 1 with a sulfonyl chloride group, at positions 2 and 5 with chlorine atoms, and at position 4 with a methoxy group (-OCH₃).[1] The electron-withdrawing nature of the chlorine atoms and the sulfonyl chloride group increases the electrophilicity of the sulfur atom, making the compound highly susceptible to nucleophilic attack.[1][3]

Chemical Structure Diagram

Caption: Structure of this compound.

Key Properties
PropertyValueSource(s)
CAS Number 35509-62-7[1][4][5]
Molecular Formula C₇H₅Cl₃O₃S[2][4][5]
Molecular Weight 275.53 g/mol [1][2][4]
InChIKey UXVBWWBVJVHLTI-UHFFFAOYSA-N[1]
Canonical SMILES COC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl[1]
Appearance White to off-white crystalline powderGeneral knowledge
Solubility Soluble in organic solvents like DCM, THF; reacts with water[1]

Synthesis and Mechanism

The most direct and industrially relevant method for synthesizing this compound is through the electrophilic chlorosulfonation of a suitable precursor, typically 2,5-dichloroanisole. This reaction leverages a powerful sulfonating agent to introduce the sulfonyl chloride moiety onto the aromatic ring.

Synthetic Workflow

The synthesis is a two-stage process conceptually, starting from the readily available 2,5-dichloroaniline.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Chlorosulfonation of 2,5-Dichloroanisole

This protocol describes the direct chlorosulfonation of 2,5-dichloroanisole. The precursor, 2,5-dichloroanisole, can be synthesized from 2,5-dichloroaniline via a Sandmeyer-type reaction or other established methods.[6][7][8]

Causality and Experimental Insight: The choice of chlorosulfonic acid as the reagent is critical; it acts as both the source of the electrophile (SO₃, effectively) and the chlorinating agent.[9] The reaction must be conducted under anhydrous conditions, as the sulfonyl chloride product is highly reactive towards water, which would lead to the formation of the corresponding and less useful sulfonic acid.[10] Temperature control is paramount to prevent unwanted side reactions, such as polysulfonation or decomposition.

Step-by-Step Methodology:

  • Apparatus Setup: In a well-ventilated fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution to neutralize the HCl gas byproduct). Ensure all glassware is thoroughly dried to prevent moisture contamination.

  • Initial Charging: Charge the flask with 2,5-dichloroanisole (1.0 equivalent).

  • Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add chlorosulfonic acid (ClSO₃H) (typically 3-5 equivalents) dropwise via the dropping funnel with vigorous stirring. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C. This exothermic step generates significant amounts of HCl gas.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot in water and extracting with an organic solvent.

  • Work-up and Isolation: Once the reaction is deemed complete, the mixture is carefully poured onto crushed ice with stirring. This step quenches the excess chlorosulfonic acid and precipitates the crude product. The solid product is then collected by vacuum filtration.

  • Purification: The crude solid is washed thoroughly with cold water until the washings are neutral to pH paper, and then with a small amount of a cold, non-polar solvent like hexane to remove organic impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of chloroform and hexane) to yield this compound as a crystalline solid.

Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy to verify the substitution pattern, and IR spectroscopy to confirm the presence of the sulfonyl chloride functional group (characteristic strong absorption bands around 1350 and 1170 cm⁻¹).[1]

Applications in Research and Drug Development

This compound is primarily used as a reactive intermediate for the synthesis of more complex molecules, particularly sulfonamides.[1]

  • Pharmaceutical Intermediates: The sulfonamide functional group (R-SO₂-NR'R'') is a well-established pharmacophore present in a wide range of therapeutic agents, including antibacterial sulfa drugs, diuretics, and anticonvulsants.[11] This reagent allows for the facile synthesis of novel sulfonamide derivatives, where the dichlorinated methoxy-phenyl moiety can be explored for its contribution to binding affinity and pharmacokinetic properties.[1][12]

  • Modification of Biomolecules: Due to the high electrophilicity of the sulfonyl chloride group, the compound can react with nucleophilic residues on proteins and peptides, such as the amine group of lysine or the hydroxyl group of tyrosine.[1] This reactivity makes it a useful tool in chemical biology for creating covalent inhibitors or modifying the biological activity of biomolecules.

  • Building Block in Organic Synthesis: Beyond sulfonamides, the sulfonyl chloride group can be displaced by other nucleophiles, such as alcohols or thiols, to form sulfonate esters and thioesters, respectively.[1][10] These reactions expand its utility in creating a diverse library of compounds for screening in drug discovery and materials science.[2]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its predictable reactivity and the unique electronic profile of its substituted aromatic ring. A thorough understanding of its structure and the causal factors governing its synthesis, particularly the need for anhydrous conditions and strict temperature control during chlorosulfonation, is essential for its successful application. For researchers in medicinal chemistry and drug discovery, this compound offers a reliable and versatile platform for the construction of novel sulfonamide-based molecules and other complex chemical entities.

References

  • Oakwood Products. (n.d.). This compound, 95% Purity, C7H5Cl3O3S, 5 grams. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound|35509-62-7. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dichloroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). SU1122648A1 - Process for preparing 2,5-dichloroaniline-4-sulfonic acid.
  • Chemazone. (n.d.). 2,5-dichloro-4-[(2-methylphenyl)methoxy]benzenesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467308A - Method for producing 2,5-dichloroaniline without anti-dechlorinating agent.
  • Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Wychem. (n.d.). 2,5-Dichloroanisole. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.
  • Google Patents. (n.d.). CH371128A - Process for the preparation of disulfamylanilines.
  • Google Patents. (n.d.). US3161675A - Process for preparing sulfonamide compounds.
  • National Institutes of Health. (n.d.). 2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide - PMC. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

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2,5-Dichloro-4-methoxybenzenesulfonyl chloride reactivity and mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Mechanism of 2,5-Dichloro-4-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

This compound is a sulfonyl chloride derivative of a substituted benzene ring, holding the chemical formula C₇H₅Cl₃O₃S.[1] With a molecular weight of approximately 275.54 g/mol , this compound serves as a pivotal intermediate in the synthesis of a multitude of organic molecules.[1][2] Its significance is particularly pronounced in medicinal chemistry, where the sulfonyl chloride group acts as a highly reactive handle for constructing sulfonamide derivatives, a common motif in pharmacologically active compounds.[1] This guide offers a detailed exploration of the chemical reactivity, mechanistic pathways, and practical application of this versatile reagent.

Core Reactivity Profile: An Electrophilic Powerhouse

The reactivity of this compound is dominated by the potent electrophilicity of the sulfur atom within the sulfonyl chloride (-SO₂Cl) functional group.[1][3] This high degree of electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur.[3] This electronic arrangement makes the sulfur atom highly susceptible to attack by a wide range of nucleophiles.

The substitution pattern on the aromatic ring further modulates this reactivity. The two chlorine atoms at positions 2 and 5 are electron-withdrawing, which intensifies the electron deficiency at the sulfur center, thereby enhancing its reactivity towards nucleophiles. The methoxy group (-OCH₃) at position 4, while typically an electron-donating group, does not override the powerful inductive and resonance effects of the sulfonyl chloride and chloro substituents.

The primary reactions of this compound are nucleophilic substitution reactions at the sulfur center.[1][3]

  • Reaction with Amines: Forms N-substituted sulfonamides, a cornerstone reaction in drug discovery.[1][4]

  • Reaction with Alcohols: Yields sulfonate esters, which are excellent leaving groups in subsequent substitution or elimination reactions.[4][5]

  • Hydrolysis: Reacts with water to produce the corresponding 2,5-dichloro-4-methoxybenzenesulfonic acid.[4][6][7]

  • Friedel-Crafts Reaction: Can react with arenes in the presence of a Lewis acid to form diaryl sulfones.[4]

Mechanistic Insights: The Pathway of Transformation

The reactions of arenesulfonyl chlorides with nucleophiles are generally understood to proceed via a bimolecular nucleophilic substitution pathway.[8] This can occur through a concerted Sₙ2-type mechanism or, more commonly, a stepwise addition-elimination pathway that involves a transient, high-energy trigonal bipyramidal intermediate.[3][8]

In this stepwise mechanism, the nucleophile first attacks the electrophilic sulfur atom, forming a new bond and creating the pentacoordinate intermediate.[3] This intermediate is unstable and rapidly collapses by ejecting the most stable leaving group, which in this case is the chloride ion, to yield the final product.[3]

Caption: General addition-elimination mechanism at the sulfonyl group.

Mechanism of Sulfonamide Formation

The reaction with amines to form sulfonamides is a classic and highly reliable transformation. The amine's lone pair of electrons initiates the nucleophilic attack on the sulfonyl chloride.[9] A crucial aspect of this reaction is the use of a non-nucleophilic base, such as pyridine or triethylamine. This base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[9] Without the base, the generated HCl would protonate the starting amine, converting it into an ammonium salt which is no longer nucleophilic, thereby halting the reaction.[9]

G Sulfonamide Formation Mechanism start R-SO₂Cl + R'NH₂ intermediate Tetrahedral Intermediate [R-SO₂(Cl)(NH₂R')] start->intermediate 1. Nucleophilic Attack product_acid R-SO₂NHR' + HCl intermediate->product_acid 2. Chloride Elimination base_reaction HCl + Base → BaseH⁺Cl⁻ product_acid->base_reaction 3. Acid Neutralization

Caption: Key steps in the base-mediated synthesis of sulfonamides.

Data Presentation & Experimental Protocols

Physicochemical & Spectroscopic Data
PropertyValueSource
CAS Number 35509-62-7[1]
Molecular Formula C₇H₅Cl₃O₃S[1]
Molecular Weight 275.54 g/mol [1]
Physical Form Solid
IR Absorption (SO₂) ~1350 and 1170 cm⁻¹[1]
InChI Key UXVBWWBVJVHLTI-UHFFFAOYSA-N[1]
General Protocol for N-Arylsulfonamide Synthesis

This protocol provides a representative, self-validating methodology for the reaction of this compound with a primary amine. The inclusion of a base is critical for driving the reaction to completion, and the work-up procedure is designed to systematically remove unreacted starting materials and byproducts.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware, magnetic stirrer, ice bath

Workflow Diagram:

G A 1. Dissolve amine (1.1 eq) & base (1.5 eq) in anhydrous DCM in a dry flask. B 2. Cool the mixture to 0°C using an ice bath. A->B C 3. Slowly add a solution of sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise. B->C D 4. Stir at 0°C for 1 hour, then warm to RT. Stir for 12-24 hours. C->D E 5. Monitor reaction progress by TLC. D->E Causality: Ensure starting material is consumed. F 6. Quench with water and transfer to a separatory funnel. E->F G 7. Extract with DCM (3x). F->G H 8. Wash combined organic layers with 1M HCl, sat. NaHCO₃, and brine. G->H Logic: Remove base, acid, and water-soluble impurities. I 9. Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. H->I J 10. Purify the crude product by recrystallization or column chromatography. I->J

Caption: Experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0-1.2 equivalents) in anhydrous dichloromethane (DCM). To this solution, add the anhydrous base (pyridine or triethylamine, 1.5-2.0 equivalents).[9] The use of excess base ensures complete neutralization of the HCl byproduct.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0°C in an ice bath. Slowly, add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.[9] This controlled addition prevents a rapid exotherm.

  • Reaction: Stir the mixture at 0°C for one hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.[9][10]

  • Work-up: Once the reaction is complete, quench the mixture by adding water. Transfer the contents to a separatory funnel and extract the aqueous layer three times with DCM.[9]

  • Purification: Combine the organic layers and wash them sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine (to begin the drying process). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Product: The resulting crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by silica gel column chromatography to yield the pure N-substituted-2,5-dichloro-4-methoxybenzenesulfonamide.[10][11]

Conclusion: A Foundational Reagent in Modern Synthesis

This compound is a highly reactive and valuable electrophile in organic synthesis. Its utility is rooted in the predictable and efficient nature of its reactions with nucleophiles, particularly amines and alcohols. A thorough understanding of its reactivity profile and the underlying addition-elimination mechanism is essential for researchers aiming to leverage this reagent for the construction of complex molecules, especially in the field of medicinal chemistry where the sulfonamide functional group remains a privileged scaffold. The robust and well-documented protocols for its use ensure its continued importance as a key building block in the synthetic chemist's toolkit.

References

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health (NIH). [Link]

  • This compound|35509-62-7. Angene Chemical. [Link]

  • Sulfonyl chloride – Knowledge and References. Taylor & Francis Online. [Link]

  • Sulfonyl halide. Wikipedia. [Link]

  • 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025. PubChem. [Link]

  • CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]

  • 2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide. National Institutes of Health (NIH). [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. [Link]

  • Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Hinsberg reaction. Wikipedia. [Link]

  • 4-Methoxybenzenesulfonyl chloride. Solubility of Things. [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]

  • 17.7: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Amine Reactions. Chemistry LibreTexts. [Link]

  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]

  • Alcohols to Alkyl Chlorides, Part 6. YouTube. [Link]

  • Conversion of alcohols to alkyl chlorides using SOCl2. YouTube. [Link]

  • CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. YouTube. [Link]

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2,5-Dichloro-4-methoxybenzenesulfonyl chloride solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2,5-Dichloro-4-methoxybenzenesulfonyl chloride

Introduction: Understanding a Key Synthetic Building Block

This compound (CAS No: 35509-62-7; Molecular Formula: C₇H₅Cl₃O₃S) is a sulfonyl chloride derivative that serves as a critical intermediate in advanced organic synthesis.[1][2] Its utility is most pronounced in the preparation of sulfonamide derivatives, a common motif in medicinal chemistry.[1] For researchers and drug development professionals, a thorough understanding of this reagent's physical and chemical properties is not merely academic; it is fundamental to ensuring the success, reproducibility, and safety of synthetic protocols. The stability and solubility of this compound dictate its storage, handling, reaction conditions, and purification strategies. This guide provides a detailed examination of these core characteristics, grounded in established chemical principles and field-proven methodologies.

Part 1: Solubility Profile

The solubility of this compound is governed by the interplay between its relatively nonpolar, substituted aromatic ring and its highly polar, reactive sulfonyl chloride functional group. This duality dictates its behavior in various solvent systems. Generally, its low solubility in water is a key feature, which can paradoxically protect it from rapid hydrolysis in certain aqueous reaction mixtures by causing it to precipitate out of the solution.[3][4]

The compound's reactivity, particularly with protic solvents, is a critical consideration. In solvents like water and alcohols, it undergoes solvolysis (hydrolysis in the case of water) rather than simple dissolution, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.[5][6] Therefore, while it may appear to "dissolve," it is actually decomposing.

Table 1: Solubility Data Summary

Solvent ClassSpecific SolventSolubilityRationale & Expert Notes
Protic Solvents WaterDecomposesHighly reactive with water, leading to rapid hydrolysis.[6] Not a suitable solvent for dissolution or reaction unless hydrolysis is the intended outcome.
Alcohols (Methanol, Ethanol)DecomposesReacts via alcoholysis to form sulfonate esters. Should only be used if this transformation is desired.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)SolubleGood solubility due to the solvent's high polarity. Use anhydrous grade to prevent slow hydrolysis over time.
Acetonitrile (ACN)SolubleA common solvent for reactions involving sulfonyl chlorides. Anhydrous conditions are crucial.
AcetoneSolubleEffective solvent for this compound.[6] Ensure it is dry, as acetone can contain residual water.
DioxaneSolubleA suitable ether-based solvent.[6] Must be anhydrous.
Nonpolar Solvents Dichloromethane (DCM)SolubleGood solubility due to the chlorinated nature of both solute and solvent. A preferred solvent for many reactions.
Tetrahydrofuran (THF)SolubleAnother common ether-based solvent. Use freshly distilled or anhydrous grade.
Hexanes, BenzeneLimited SolubilityThe molecule's polarity from the sulfonyl chloride and methoxy groups limits its solubility in highly nonpolar, hydrocarbon-based solvents.[5]
Experimental Protocol: Solubility Assessment

The causality behind this protocol is to determine a practical solubility range for process development. It is designed to quickly identify suitable solvents for reactions and purifications while minimizing reagent waste.

Methodology:

  • Preparation: Dispense 10 mg of this compound into separate, dry 1.5 mL glass vials.

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., DCM, ACN, THF, DMSO) in 100 µL increments.

  • Observation: After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution against a dark background.

  • Quantification: Record the volume of solvent required to fully dissolve the compound.

  • Classification:

    • Very Soluble: < 1 mL

    • Soluble: 1 - 3 mL

    • Slightly Soluble: 3 - 10 mL

    • Insoluble: > 10 mL

  • Validation: For protic solvents (water, methanol), a parallel experiment should be run where the resulting solution is analyzed by TLC or LC-MS after 15 minutes to confirm if dissolution or decomposition has occurred. The appearance of a new, more polar spot (the sulfonic acid) confirms decomposition.

Part 2: Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and use. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it susceptible to degradation via several pathways.[1]

Hydrolytic Stability

This is the most significant stability concern. Sulfonyl chlorides are highly reactive towards nucleophiles, with water being a common and potent reactant.[7][8]

  • Mechanism: The reaction involves nucleophilic attack by water on the electrophilic sulfur atom, leading to the displacement of the chloride ion and formation of the corresponding 2,5-dichloro-4-methoxybenzenesulfonic acid and HCl gas.[9][10]

  • Influencing Factors:

    • pH: The rate of hydrolysis is significantly accelerated in the presence of bases (e.g., NaOH), which generate the hydroxide ion (OH⁻), a much stronger nucleophile than water.[11][12] The reaction is also catalyzed under acidic conditions.[8]

    • Temperature: The rate of hydrolysis increases with temperature. Therefore, storing the compound under refrigerated conditions (2-8°C) is highly recommended to minimize degradation from ambient moisture.[6][13][14]

    • Solvent Matrix: The presence of even trace amounts of water in organic solvents can lead to slow degradation over time.[15] It is imperative to use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[13]

Thermal Stability

Aryl sulfonyl chlorides can undergo thermal decomposition, especially at elevated temperatures.

  • Decomposition Pathway: A common thermal degradation pathway for sulfonyl chlorides is the extrusion of sulfur dioxide (SO₂), which results in the formation of the corresponding aryl chloride.[16][17] For this compound, this would yield 1,4-dichloro-2-methoxybenzene and SO₂ gas.

  • Storage and Handling: The recommended storage temperature of 2-8°C helps to ensure long-term stability by minimizing the rate of both thermal decomposition and hydrolysis.[6][13] Avoid strong heating unless it is part of a controlled reaction.[13]

Photostability

Aromatic compounds, particularly those with heteroatoms and activating groups, can be sensitive to light.

  • Best Practices: Store the compound in amber or opaque containers to protect it from light. Photostability studies, as outlined in the protocol below, should be conducted if the final drug product containing a moiety derived from this reagent will be exposed to light.

Reactivity and Incompatible Materials

The high reactivity of the sulfonyl chloride group is the basis for its synthetic utility but also defines its incompatibilities.

  • Nucleophiles: The compound will react vigorously with strong nucleophiles. This includes:

    • Amines: To form sulfonamides.

    • Alcohols: To form sulfonate esters.

    • Thiols: To form thioesters.[1]

  • Incompatible Materials: Avoid contact with:

    • Water and Bases: Causes rapid decomposition.[9]

    • Strong Oxidizing Agents. [9]

    • Metals: May be corrosive to some metals, especially in the presence of moisture which generates HCl.[13]

Part 3: Methodologies and Visualizations

Experimental Workflows

The following protocols are designed as self-validating systems, incorporating controls to ensure the integrity of the results.

Protocol 1: Forced Hydrolytic Degradation Study

This study evaluates stability across a pH range, which is critical for understanding its behavior in different processing and formulation environments.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.

  • Forced Degradation Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 1M HCl.

    • Basic: Mix 1 mL of stock solution with 1 mL of 1M NaOH.

    • Neutral: Mix 1 mL of stock solution with 1 mL of purified water.

  • Incubation: Incubate all three solutions at 60°C for 4 hours. Take samples at t=0 and t=4 hours.

  • Analysis: Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection) to quantify the remaining parent compound and identify major degradants.

  • Trustworthiness Check: The t=0 samples serve as the baseline. Significant degradation in the neutral sample confirms hydrolytic instability, while the acidic and basic samples reveal the pH-dependence of this degradation.

Protocol 2: Photostability Assessment (ICH Q1B Guideline)

This protocol determines the intrinsic photostability of the substance.

  • Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container (e.g., quartz). Prepare a second sample wrapped completely in aluminum foil to serve as the dark control.

  • Exposure: Place both samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[18][19]

  • Temperature Control: Maintain the temperature of the samples under control to minimize the contribution of thermal degradation. The dark control helps validate this.

  • Analysis: After exposure, analyze both the exposed sample and the dark control by HPLC.

  • Validation: Compare the purity of the exposed sample to the dark control. A significant decrease in purity or the appearance of new peaks in the exposed sample indicates photosensitivity. The dark control confirms that any observed degradation is due to light and not heat.

Visualizations

dot

Caption: Workflow for Comprehensive Stability Assessment.

dot

Hydrolysis_Pathway cluster_products Compound 2,5-Dichloro-4-methoxy- benzenesulfonyl chloride Products Degradation Products Compound->Products Hydrolysis H2O H₂O (Nucleophile) H2O->Products SulfonicAcid 2,5-Dichloro-4-methoxy- benzenesulfonic acid HCl Hydrochloric Acid (HCl)

Caption: Primary Degradation Pathway via Hydrolysis.

Conclusion and Recommendations

This compound is a potent synthetic reagent whose effectiveness is intrinsically linked to its proper handling and storage. Its primary stability liability is its susceptibility to hydrolysis, a reaction accelerated by moisture, heat, and basic or acidic conditions. It is thermally and likely photolytically sensitive.

Key Recommendations for Researchers:

  • Storage: Store the compound under refrigerated conditions (2-8°C) in a tightly sealed, opaque or amber container under an inert atmosphere (nitrogen or argon).

  • Handling: Use only anhydrous solvents and glassware. Conduct reactions under an inert atmosphere to exclude moisture.

  • Solvent Choice: Polar aprotic solvents like anhydrous acetonitrile and dichloromethane are generally suitable for reactions. Avoid protic solvents unless solvolysis is the intended reaction.

  • Safety: Due to the release of HCl upon hydrolysis, handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat) as it is corrosive and causes severe skin and eye damage.[9][10][13]

By adhering to these guidelines, scientists can ensure the integrity of this valuable reagent, leading to more reliable, reproducible, and safer synthetic outcomes in their research and development endeavors.

References

  • King, J. F., & Rathore, R. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
  • Robertson, R. E. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.
  • Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2009). Organic Process Research & Development.
  • Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride.
  • Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. (n.d.).
  • Wikipedia. (n.d.). Sulfonyl halide.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Sigma-Aldrich. (2024).
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Fisher Scientific. (2025).
  • ChemicalBook. (n.d.). 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0.
  • Thermo Fisher Scientific. (2025).
  • Benchchem. (n.d.). This compound | 35509-62-7.
  • ResearchGate. (2025).
  • AngeneChemical. (n.d.). This compound|35509-62-7.
  • Sigma-Aldrich. (n.d.). This compound | 35509-62-7.
  • Sigma-Aldrich. (n.d.). 4-Methoxybenzenesulfonyl chloride 99 98-68-0.
  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Q1 Scientific. (2021). Photostability testing theory and practice.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 3,4,5-Trimethoxybenzoyl Chloride with Nucleophiles.
  • PubMed Central. (n.d.).

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An In-depth Technical Guide to 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,5-dichloro-4-methoxybenzenesulfonyl chloride, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, a detailed synthesis protocol grounded in established chemical principles, its core reactivity, and its significant applications in the synthesis of biologically active sulfonamides.

Core Molecular Attributes

This compound is an aromatic sulfonyl chloride distinguished by a specific substitution pattern on the benzene ring. This arrangement of electron-withdrawing chlorine atoms and an electron-donating methoxy group imparts a unique reactivity profile, making it a valuable reagent in organic synthesis.[1]

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₇H₅Cl₃O₃S[2][3]
Molecular Weight 275.54 g/mol [3]
CAS Number 35509-62-7[3]
Appearance Solid[3]
Synonyms 2,5-Dichloro-4-methoxybenzene-1-sulfonyl chloride[2]
Topological Polar Surface Area 51.8 Ų[2]
XLogP3 3.2[2]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved via electrophilic aromatic substitution, specifically the chlorosulfonation of the corresponding substituted benzene, 1,4-dichloro-2-methoxybenzene. This established method involves a two-stage process within a one-pot reaction: initial sulfonation followed by conversion to the sulfonyl chloride.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Conversion to Sulfonyl Chloride Start 1,4-Dichloro-2-methoxybenzene Intermediate 2,5-Dichloro-4-methoxybenzenesulfonic acid intermediate Start->Intermediate Electrophilic Aromatic Substitution Reagent1 Chlorosulfonic Acid (HSO₃Cl) Reagent1->Intermediate Solvent Anhydrous Solvent (e.g., Dichloroethane) Solvent->Start Product 2,5-Dichloro-4-methoxy- benzenesulfonyl chloride Intermediate->Product Chlorination Reagent2 Thionyl Chloride (SOCl₂) Reagent2->Product Workup Work-up & Purification Product->Workup

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is based on established methods for the chlorosulfonation of substituted aromatic compounds.[4][5]

Materials:

  • 1,4-Dichloro-2-methoxybenzene

  • Chlorosulfonic acid (HSO₃Cl)

  • Thionyl chloride (SOCl₂)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Crushed ice

  • Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Reflux condenser with a gas outlet to a trap (for HCl and SO₂ gas)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1,4-dichloro-2-methoxybenzene (1 equivalent) in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen).

  • Chlorosulfonation: Cool the solution to 0-5 °C using an ice-water bath. Slowly add chlorosulfonic acid (2.5-3.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Causality Insight: This exothermic reaction is kinetically controlled. Low-temperature addition prevents undesirable side reactions and thermal decomposition. The methoxy group is an ortho-, para-director, and since the para position is blocked, sulfonation is directed to one of the ortho positions. The position adjacent to the methoxy group and between the two chlorine atoms is sterically hindered, thus sulfonation occurs at the C6 position, yielding the desired intermediate.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Conversion to Sulfonyl Chloride: To the same reaction mixture, carefully add thionyl chloride (1.5-2.0 equivalents). Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 70-80°C) for 2-3 hours. The reaction will evolve HCl and SO₂ gas, which must be vented safely into a scrubber.[1]

    • Causality Insight: Thionyl chloride is a standard reagent for converting sulfonic acids to sulfonyl chlorides. Heating drives the reaction to completion by removing the gaseous byproducts.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large volume of crushed ice with vigorous stirring.

    • Causality Insight: This step quenches any remaining reactive chlorosulfonic acid or thionyl chloride and precipitates the organic product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic, making it a prime target for nucleophilic attack.[1]

Core Reactivity: Sulfonamide Formation

The most prominent application in medicinal chemistry is the reaction with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of drug synthesis, as the sulfonamide moiety is a key pharmacophore in a vast range of therapeutic agents.[6][7][8]

Reactivity_Diagram Reagent 2,5-Dichloro-4-methoxy- benzenesulfonyl chloride Product N-substituted 2,5-Dichloro-4-methoxy- benzenesulfonamide Reagent->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Nucleophilic Attack Base Base (e.g., Pyridine, Triethylamine) Byproduct HCl Base->Byproduct Neutralizes

Caption: General reaction scheme for sulfonamide synthesis.

This reactivity allows for the facile introduction of the dichloromethoxyphenylsulfonyl group onto amine-containing molecules, enabling the exploration of structure-activity relationships (SAR) in drug candidates. Derivatives have shown potential as antimicrobial and antitumor agents.[1] The mechanism is analogous to that of sulfa drugs, which can involve the disruption of bacterial folate synthesis.[1]

Representative Protocol: Synthesis of a Novel Sulfonamide

The following protocol illustrates the use of this compound to synthesize a novel sulfonamide, a common workflow in a drug discovery setting.

  • Dissolution: Dissolve the amine of interest (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or pyridine.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents) to act as an acid scavenger.

  • Sulfonyl Chloride Addition: Add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, the reaction is worked up using a standard aqueous/organic extraction procedure similar to that described in section 2.2. The final product is typically purified by silica gel chromatography or recrystallization to yield the pure sulfonamide.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Conclusion

This compound is a highly versatile and reactive intermediate with significant value for the scientific research and drug development community. Its well-defined synthesis and predictable reactivity with nucleophiles make it an essential building block for creating diverse libraries of sulfonamide-containing compounds. Understanding the principles behind its synthesis and application empowers chemists to leverage this reagent effectively in the quest for novel therapeutic agents.

References

  • This compound|35509-62-7,AngeneChemical. (n.d.). Retrieved January 19, 2026, from [Link]

  • Chourasiya, V., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1261, 132890. Available at: [Link]

  • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxybenzenesulfonyl chloride. Retrieved January 19, 2026, from [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Khan, I., et al. (2011). 2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o369. Available at: [Link]

  • This compound, 95% Purity, C7H5Cl3O3S, 5 grams. (n.d.). Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chlorobenzenesulfonyl chloride.
  • Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

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Spectroscopic data for 2,5-Dichloro-4-methoxybenzenesulfonyl chloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride: A Predictive Analysis

Introduction

This compound is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a sulfonyl chloride, it serves as a versatile intermediate for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The precise arrangement of chloro, methoxy, and sulfonyl chloride functional groups on the benzene ring dictates its reactivity and the properties of its derivatives. Therefore, unambiguous structural confirmation and purity assessment are paramount.

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to a scarcity of directly published experimental spectra for this specific molecule, this guide employs a predictive approach. The spectral characteristics outlined herein are derived from established principles of spectroscopy and comparative analysis with structurally analogous compounds. This predictive framework offers a robust baseline for researchers to interpret experimentally acquired data, confirm synthesis outcomes, and troubleshoot analytical challenges.

Molecular Structure and Properties

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

Property Value
IUPAC Name This compound
CAS Number 35509-62-7
Molecular Formula C₇H₅Cl₃O₃S
Molecular Weight 275.54 g/mol

| Monoisotopic Mass | 273.9018 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region and one signal for the methoxy group. The chemical shift of aromatic protons is highly sensitive to the electronic nature of the substituents.[1] Electron-withdrawing groups (like -SO₂Cl and -Cl) deshield nearby protons, shifting their signals downfield, while electron-donating groups (like -OCH₃) shield them, causing an upfield shift.[2]

  • H-3: This proton is ortho to the electron-withdrawing chlorine at C-2 and meta to the sulfonyl chloride group. It is also para to another chlorine at C-5. These combined effects are expected to place its signal at a relatively downfield position.

  • H-6: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group and meta to the electron-donating methoxy group and the electron-withdrawing chlorine at C-5. The dominant deshielding effect of the adjacent sulfonyl chloride group will shift this proton significantly downfield, likely making it the most downfield aromatic signal.

  • -OCH₃: The protons of the methoxy group are attached to an oxygen atom, placing them in a characteristic region around 3.9-4.1 ppm.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-6 7.9 - 8.1 s (singlet)
H-3 7.4 - 7.6 s (singlet)

| -OCH₃ | 3.9 - 4.1 | s (singlet) |

Rationale for Singlets: The two aromatic protons, H-3 and H-6, are separated by four bonds and are not adjacent to any other protons. Therefore, no significant spin-spin coupling is expected between them, resulting in two distinct singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon environment. The chemical shifts are influenced by the electronegativity of attached groups and resonance effects. For substituted benzenes, substituent effects can be complex, with the paramagnetic shielding term often dominating over simple electron density arguments.[3]

  • C-1 (ipso-SO₂Cl): This carbon is directly attached to the sulfonyl chloride group and is expected to be significantly downfield.

  • C-2 & C-5 (ipso-Cl): These carbons are attached to chlorine atoms and will also be shifted downfield.

  • C-4 (ipso-OCH₃): The carbon bearing the methoxy group will be shifted significantly downfield due to the electronegativity of the oxygen atom.

  • C-3 & C-6: These carbons are attached to hydrogen and their shifts will be influenced by the combined effects of all substituents.

  • -OCH₃: The methoxy carbon will appear in the typical aliphatic region for such groups.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C-4 155 - 160
C-1 138 - 142
C-2 135 - 139
C-5 128 - 132
C-6 126 - 130
C-3 115 - 120

| -OCH₃ | 56 - 58 |

Infrared (IR) Spectroscopy Analysis (Predicted)

FTIR spectroscopy is an excellent technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

The key functional groups in this compound are the sulfonyl chloride (-SO₂Cl), the methoxy (-OCH₃) ether linkage, the chloro-substituents, and the aromatic ring. The sulfonyl chloride group gives rise to very strong and characteristic asymmetric and symmetric stretching bands.[4]

Table 4: Predicted IR Absorption Bands

Wavenumber Range (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3000 C-H stretch (aromatic) Medium to Weak
2980 - 2850 C-H stretch (aliphatic, -OCH₃) Medium to Weak
1580 - 1560, 1470 - 1430 C=C stretch (aromatic ring) Medium to Strong
1390 - 1370 SO₂ asymmetric stretch Strong
1195 - 1175 SO₂ symmetric stretch Strong
1280 - 1240 C-O-C asymmetric stretch (aryl ether) Strong
1050 - 1010 C-O-C symmetric stretch (aryl ether) Medium
880 - 820 C-H bend (aromatic, out-of-plane) Strong
800 - 700 C-Cl stretch Strong

| 600 - 500 | S-Cl stretch | Medium to Strong |

Mass Spectrometry (MS) Analysis (Predicted)

Electron Ionization (EI) mass spectrometry is a hard ionization technique that provides both the molecular weight of the compound and valuable structural information from its fragmentation pattern.[5] Due to the presence of three chlorine atoms, the molecular ion region will exhibit a complex isotopic pattern arising from the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

  • Molecular Ion (M⁺): The molecular ion peak cluster would be expected around m/z 274 (for C₇H₅³⁵Cl₃O₃S). The characteristic M+2, M+4, and M+6 peaks due to chlorine isotopes will be crucial for confirming the presence of three chlorine atoms.

  • Fragmentation: Fragmentation is expected to initiate from the energetically unstable molecular ion.[6] Common fragmentation pathways for aromatic sulfonyl compounds include the loss of neutral molecules like SO₂ or radicals like •Cl.[7][8]

Table 5: Predicted Key Mass Fragments (EI-MS)

m/z (for ³⁵Cl) Predicted Fragment Ion Plausible Loss
274 [C₇H₅Cl₃O₃S]⁺• Molecular Ion (M⁺)
239 [C₇H₅Cl₂O₃S]⁺ •Cl
210 [C₇H₅Cl₂O]⁺• •SO₂Cl or SO₂ + •Cl

| 175 | [C₇H₅ClO]⁺ | SO₂ + •Cl |

M [M]⁺• m/z 274, 276, 278, 280 F1 [M - Cl]⁺ m/z 239 M->F1 - •Cl F2 [M - SO₂]⁺• m/z 210 M->F2 - SO₂ F3 [M - SO₂Cl]⁺ m/z 175 M->F3 - •SO₂Cl

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To acquire high-fidelity spectroscopic data for this compound, adherence to standardized experimental protocols is essential. The following methodologies represent best practices for the characterization of aromatic sulfonyl chlorides.

General Workflow for Spectroscopic Analysis

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Prep Synthesized Compound (>95% Purity) NMR NMR (¹H, ¹³C) CDCl₃, TMS Prep->NMR IR FTIR (KBr pellet or thin film) Prep->IR MS MS (EI) Direct Probe Prep->MS Data Structural Elucidation & Purity Assessment NMR->Data IR->Data MS->Data

Caption: A generalized workflow for the complete spectroscopic characterization of a synthesized compound.

Protocol 1: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a good solvent for many organic compounds and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) are well-documented and typically do not interfere with the signals of interest.[9]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, typically by optimizing the FID shape or using an automated shimming routine.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 128-1024) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase correct the spectra and perform baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the ¹H NMR signals to determine proton ratios.

Protocol 2: FTIR Data Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet. The KBr is IR-transparent and serves as a solid matrix.

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumber values.

Protocol 3: Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Place a small amount (<1 mg) of the solid sample into a capillary tube for analysis via a direct insertion probe.

  • Instrument Setup (EI-MS):

    • The mass spectrometer should be tuned and calibrated according to the manufacturer's specifications.

    • Set the ionization energy to the standard 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to library data.[10]

  • Data Acquisition:

    • Insert the direct insertion probe into the ion source.

    • Slowly heat the probe to volatilize the sample into the ion source.

    • Acquire mass spectra across a suitable mass range (e.g., m/z 40-400) as the sample evaporates.

  • Data Processing:

    • Identify the molecular ion peak cluster and analyze its isotopic pattern.

    • Identify major fragment ions and propose fragmentation pathways consistent with the molecular structure.

Conclusion

This guide provides a detailed, predictive spectroscopic profile of this compound. The predicted NMR, IR, and MS data collectively form a unique "fingerprint" for the molecule. The ¹H and ¹³C NMR spectra are expected to confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. The characteristic strong IR absorptions for the sulfonyl chloride group serve as a definitive indicator of its presence. Finally, high-resolution mass spectrometry can confirm the elemental composition, with the isotopic distribution of the molecular ion peak providing conclusive evidence for the three chlorine atoms. This predictive analysis, coupled with the provided experimental protocols, serves as a vital resource for any scientist engaged in the synthesis, purification, or application of this important chemical intermediate.

References

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  • Shimadzu Corporation. "Please explain the principles, advantages, and disadvantages of EI." Available at: [Link]

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  • Research and Reviews: Journal of Chemistry. "Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications." Available at: [Link]

  • ResearchGate. "FT-IR spectrum of P-Iodobenzene sulfonyl chloride." Available at: [Link]

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  • Canadian Science Publishing. "THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES." Available at: [Link]

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  • American Chemical Society Publications. "Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica." Available at: [Link]

  • SciSpace. "Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)." Available at: [Link]

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The Strategic Deployment of 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery and development, the strategic selection of foundational chemical scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available building blocks, 2,5-Dichloro-4-methoxybenzenesulfonyl chloride has emerged as a reagent of significant interest. Its unique substitution pattern—featuring two chlorine atoms for steric and electronic modulation, a methoxy group influencing solubility and metabolic stability, and a highly reactive sulfonyl chloride moiety for versatile derivatization—positions it as a valuable starting point for the construction of diverse molecular architectures. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, moving beyond a theoretical overview to offer practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthetic utility, present detailed experimental protocols, and examine its role in the generation of bioactive molecules, including potential anticancer, antimicrobial, and enzyme-inhibiting agents.

Introduction: The Architectural Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The enduring relevance of this pharmacophore lies in its ability to mimic the transition state of enzymatic reactions, act as a bioisostere for other functional groups, and engage in key hydrogen bonding interactions within biological targets. The strategic functionalization of the aromatic ring of a benzenesulfonyl chloride scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.

This compound presents a particularly compelling scaffold for medicinal chemists. The dichloro substitution offers opportunities for steric hindrance to guide binding orientation and can enhance metabolic stability by blocking potential sites of oxidation. The methoxy group can improve aqueous solubility and provides a potential metabolic handle. The highly electrophilic sulfonyl chloride group serves as a reactive handle for the facile introduction of a wide range of nucleophiles, most notably primary and secondary amines, to generate a library of sulfonamide derivatives.[3]

Synthetic Utility and Core Reactivity

The primary utility of this compound in medicinal chemistry lies in its reactivity towards nucleophiles to form stable sulfonamide bonds. This reaction is a robust and well-established transformation in organic synthesis.

General Reaction Scheme: Nucleophilic Substitution

The nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a sulfonamide. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid generated during the reaction.

G cluster_reactants Reactants cluster_products Products reagent1 2,5-Dichloro-4-methoxy- benzenesulfonyl chloride product N-substituted-2,5-dichloro-4-methoxy- benzenesulfonamide reagent1->product + R1R2NH reagent2 Primary or Secondary Amine (R1R2NH) reagent2->product base Base (e.g., Pyridine) HCl HCl base->HCl Neutralizes

Caption: General reaction for the synthesis of N-substituted-2,5-dichloro-4-methoxybenzenesulfonamides.

Causality in Experimental Choices

The choice of reaction conditions is critical for ensuring high yields and purity of the desired sulfonamide product.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the sulfonyl chloride.

  • Base: Pyridine or triethylamine are commonly used. Pyridine can also act as a nucleophilic catalyst, while the choice between the two may depend on the specific amine substrate and desired workup procedure.

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction upon addition of the sulfonyl chloride, and then allowed to warm to room temperature to ensure complete reaction.

Experimental Protocol: Synthesis of a Representative N-Aryl-2,5-dichloro-4-methoxybenzenesulfonamide

This protocol provides a detailed, self-validating methodology for the synthesis of a representative N-aryl sulfonamide derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Anhydrous Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted aniline (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting aniline and the appearance of a new, typically less polar, spot indicates product formation.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-2,5-dichloro-4-methoxybenzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Start dissolve_aniline Dissolve Aniline in DCM start->dissolve_aniline cool_solution Cool to 0°C dissolve_aniline->cool_solution add_pyridine Add Pyridine cool_solution->add_pyridine dissolve_sulfonyl_chloride Dissolve Sulfonyl Chloride in DCM add_pyridine->dissolve_sulfonyl_chloride add_sulfonyl_chloride Add Sulfonyl Chloride Dropwise dissolve_sulfonyl_chloride->add_sulfonyl_chloride react Stir at RT for 6-18h add_sulfonyl_chloride->react monitor_tlc Monitor by TLC react->monitor_tlc workup Workup (Wash with HCl, NaHCO3, Brine) monitor_tlc->workup Reaction Complete dry_concentrate Dry and Concentrate workup->dry_concentrate purify Column Chromatography dry_concentrate->purify characterize Characterize (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of N-aryl-2,5-dichloro-4-methoxybenzenesulfonamides.

Potential Applications in Medicinal Chemistry

The true value of this compound is realized in the biological activities of its derivatives. While specific data for compounds derived directly from this reagent can be limited in publicly available literature, the well-established bioactivity of structurally similar sulfonamides provides a strong rationale for its exploration in various therapeutic areas.

Anticancer Agents

Sulfonamide-containing molecules have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of carbonic anhydrases, kinases, and tubulin polymerization.[2][4] The substitution pattern of this compound can be strategically utilized to design novel anticancer candidates.

Table 1: Representative Anticancer Activity of Structurally Related Sulfonamide Derivatives

Compound ClassCancer Cell LineActivity Metric (IC₅₀)Reference
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamidesHeLa (Cervical Cancer)5.67 ± 0.35 µg/mL[5]
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamidesHL-60 (Leukemia)< 1.57 µg/mL[5]
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamidesAGS (Gastric Cancer)0.89 - 1.0 µg/mL[5]
2,5-Dichlorothiophene-3-sulfonamideHeLa (Cervical Cancer)7.2 ± 1.12 µM[5]
2,5-Dichlorothiophene-3-sulfonamideMDA-MB-231 (Breast Cancer)4.62 ± 0.13 µM[5]
2,5-Dichlorothiophene-3-sulfonamideMCF-7 (Breast Cancer)7.13 ± 0.13 µM[5]

Note: The data presented is for structurally related compounds and serves to illustrate the potential of this class of molecules.

The dichloro-substitution pattern can contribute to enhanced lipophilicity, potentially improving cell permeability and target engagement. The methoxy group can be a site for metabolic modification or can influence the electronic properties of the aromatic ring, thereby affecting binding affinity.

Antimicrobial Agents

The sulfonamide moiety is historically significant in the development of antimicrobial drugs. These "sulfa drugs" act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3] Derivatives of this compound have the potential to yield novel antimicrobial agents.

Table 2: Representative Antimicrobial Activity of Structurally Related Sulfonamide Derivatives

CompoundBacterial StrainActivity Metric (MIC)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-resistant Staphylococcus aureus15.62-31.25 µmol/L[6]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4 µmol/L[6]

Note: The data presented is for structurally related compounds and serves to illustrate the potential of this class of molecules.

The specific substitution pattern of the 2,5-dichloro-4-methoxyphenyl ring can be exploited to design derivatives with improved potency, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms.

Enzyme Inhibitors

Furthermore, the sulfonamide scaffold has been incorporated into inhibitors of other enzyme classes, such as kinases. The ability to readily synthesize a diverse library of N-substituted sulfonamides from this compound makes it an attractive starting point for screening against various enzymatic targets.

G cluster_scaffold This compound cluster_applications Potential Therapeutic Applications cluster_targets Potential Molecular Targets scaffold Core Scaffold anticancer Anticancer Agents scaffold->anticancer Derivatization antimicrobial Antimicrobial Agents scaffold->antimicrobial Derivatization enzyme_inhibitors Enzyme Inhibitors scaffold->enzyme_inhibitors Derivatization carbonic_anhydrase Carbonic Anhydrases anticancer->carbonic_anhydrase kinases Kinases anticancer->kinases dihydropteroate_synthase Dihydropteroate Synthase antimicrobial->dihydropteroate_synthase enzyme_inhibitors->carbonic_anhydrase enzyme_inhibitors->kinases

Caption: Logical relationship between the core scaffold and its potential applications and molecular targets.

Conclusion and Future Perspectives

This compound represents a versatile and strategically valuable building block for the synthesis of novel bioactive molecules. Its unique substitution pattern offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of the resulting sulfonamide derivatives. While further research is needed to fully elucidate the therapeutic potential of compounds derived specifically from this reagent, the extensive body of literature on the biological activities of structurally related sulfonamides provides a compelling rationale for its continued investigation.

The systematic exploration of N-substituted derivatives of this compound, coupled with high-throughput screening against a diverse panel of biological targets, holds significant promise for the discovery of next-generation therapeutic agents. This in-depth technical guide serves as a foundational resource to empower researchers in their pursuit of innovative solutions to pressing medical challenges.

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  • Sławiński, J., et al. (2014). Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 82, 47-55. [Link]

  • Kupcova, K., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(23), 7196. [Link]

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  • Ali, I., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. Molecules, 27(5), 1503. [Link]

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An In-depth Technical Guide to 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride as an Intermediate for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2,5-dichloro-4-methoxybenzenesulfonyl chloride, a key intermediate in the synthesis of a diverse range of sulfonamides. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis methodologies, and its critical role in the preparation of pharmacologically active sulfonamide derivatives. The content herein is grounded in established scientific principles and practical laboratory applications, ensuring both technical accuracy and field-proven insights.

Introduction: The Significance of Sulfonamides and the Role of a Versatile Intermediate

Sulfonamides represent a cornerstone class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The synthesis of novel sulfonamide derivatives is a pivotal aspect of drug discovery and lead optimization.[1] The versatility of the sulfonamide functional group stems from its ability to act as a potent zinc-binding group, crucial for inhibiting enzymes like carbonic anhydrase.[1] The efficacy and selectivity of these sulfonamide-based drugs are profoundly influenced by the nature of the substituents on the aryl ring.

This compound emerges as a particularly valuable intermediate in this context. Its unique substitution pattern, featuring two chlorine atoms and a methoxy group, provides a scaffold that allows for fine-tuning of the physicochemical properties of the resulting sulfonamides.[2] These properties, including lipophilicity, metabolic stability, and target binding affinity, are critical determinants of a drug candidate's success. This guide will explore the synthesis and application of this key building block in detail.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₇H₅Cl₃O₃S[3]
Molecular Weight 275.524 g/mol [4]
Appearance Not explicitly stated, but related compounds are beige or pink-white solids.[5][6]
CAS Number 35509-62-7[3]

The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group.[7] This functional group is susceptible to nucleophilic attack by a wide range of compounds, most notably amines, to form stable sulfonamide linkages.[1][7] The presence of two electron-withdrawing chlorine atoms on the benzene ring further enhances the electrophilicity of the sulfur atom, facilitating the reaction.

Synthesis of this compound

The primary industrial synthesis of this compound involves the chlorosulfonation of 2,5-dichloroanisole. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.

Reaction Principle

Chlorosulfonic acid (ClSO₃H) is a powerful and versatile reagent for both sulfonation and chlorosulfonation.[8] When used in excess, it can directly introduce a sulfonyl chloride group onto an activated aromatic ring. The methoxy group of 2,5-dichloroanisole is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent chlorine atom, the sulfonation occurs predominantly at the position para to the methoxy group.

The overall reaction can be represented as:

Synthesis 2,5-Dichloroanisole 2,5-Dichloroanisole Reaction Reaction 2,5-Dichloroanisole->Reaction This compound This compound Reaction->this compound Electrophilic Aromatic Substitution Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction

Caption: Synthesis of this compound.

Experimental Protocol: Chlorosulfonation of 2,5-Dichloroanisole

The following protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • 2,5-Dichloroanisole

  • Chlorosulfonic acid

  • Thionyl chloride (optional, for conversion of sulfonic acid to sulfonyl chloride)[7]

  • Dichloromethane (or other suitable aprotic solvent)

  • Ice bath

  • Standard laboratory glassware with moisture protection (e.g., drying tube)

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube, dissolve 2,5-dichloroanisole in an anhydrous aprotic solvent like dichloromethane.

  • Cooling: Cool the reaction mixture to 0-10°C using an ice bath.[9]

  • Addition of Chlorosulfonic Acid: With vigorous stirring, slowly add chlorosulfonic acid dropwise from the dropping funnel. The addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Conversion to Sulfonyl Chloride (if necessary): In some procedures, the intermediate sulfonic acid is first isolated. This sulfonic acid is then converted to the desired sulfonyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂), often under reflux.[7]

  • Work-up: Carefully quench the reaction mixture by pouring it onto ice water. The product can then be extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.

Application in Sulfonamide Synthesis

The primary application of this compound is as a precursor for the synthesis of a wide variety of sulfonamides. This is achieved through its reaction with primary or secondary amines.

General Reaction Mechanism

The synthesis of sulfonamides from this compound and an amine is a nucleophilic substitution reaction.[1][10] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.[10] This is followed by the elimination of a chloride ion, leading to the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][11]

Sulfonamide_Synthesis cluster_reactants Reactants Intermediate 2,5-Dichloro-4-methoxy- benzenesulfonyl chloride Reaction Reaction Intermediate->Reaction Amine Primary or Secondary Amine Amine->Reaction Base Base (e.g., Pyridine) Base->Reaction HCl scavenger Sulfonamide Sulfonamide Reaction->Sulfonamide Nucleophilic Substitution

Caption: General scheme for sulfonamide synthesis.

Experimental Protocol: General Synthesis of N-substituted-2,5-dichloro-4-methoxybenzenesulfonamides

This protocol provides a general guideline and may need to be optimized for specific amines.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the primary or secondary amine and dissolve it in anhydrous dichloromethane.[10]

  • Addition of Base: Add anhydrous pyridine or triethylamine to the solution.[10]

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.[10]

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.[10]

  • Reaction: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours.[10] Monitor the reaction's progress using TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[10]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted-2,5-dichloro-4-methoxybenzenesulfonamide.

Case Study: Tamsulosin Synthesis Intermediate

While not a direct precursor, the synthesis of related methoxy-substituted benzenesulfonyl chlorides is crucial in the multi-step synthesis of drugs like Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia. The core structure of Tamsulosin contains a sulfonamide group attached to a methoxy-substituted benzene ring. The synthetic routes often involve the formation of a sulfonyl chloride from a sulfonic acid intermediate, which is then reacted with ammonia or an amine.[12][13][14] This highlights the industrial relevance of the reaction types discussed in this guide.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:

  • Corrosive: May be corrosive to metals. Causes severe skin burns and eye damage.[5]

  • Toxic: Toxic if swallowed or in contact with skin. Fatal if inhaled.

  • Irritant: May cause respiratory irritation.

  • Sensitizer: May cause an allergic skin reaction.

  • Environmental Hazard: Harmful to aquatic life.

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, eye protection, and respiratory protection.

  • Handle under an inert atmosphere (e.g., nitrogen) and protect from moisture.

  • Store in a tightly closed container in a well-ventilated place. Recommended storage temperature is 2-8°C.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures:

  • In case of skin contact: Immediately take off all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[15]

  • In case of eye contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses.[15]

  • If swallowed: Make the victim drink water (two glasses at most). Avoid vomiting (risk of perforation). Call a physician immediately.[15]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[16]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a diverse array of sulfonamides. Its well-defined reactivity, centered around the electrophilic sulfonyl chloride group, allows for the straightforward formation of sulfonamide linkages with a wide range of amines. The specific substitution pattern on the aromatic ring provides a platform for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in research and development.

References

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Introduction: The Versatile Scaffold of 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of derivatives synthesized from this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental methodologies, and offers detailed protocols for practical application.

This compound (C₇H₅Cl₃O₃S) is an aromatic sulfonyl chloride that serves as a highly valuable and reactive intermediate in synthetic organic chemistry.[1][2] Its benzene ring is substituted with two chlorine atoms, a methoxy group, and a highly electrophilic sulfonyl chloride functional group.[1] This electrophilicity allows for facile reaction with a wide range of nucleophiles, particularly primary and secondary amines, to form a diverse library of sulfonamide derivatives.[1][3][4]

The sulfonamide moiety (–SO₂NH–) is a well-established pharmacophore, forming the structural basis for a multitude of drugs with broad therapeutic applications.[5][6][7] Derivatives have demonstrated antibacterial, anticancer, diuretic, anti-inflammatory, and hypoglycemic properties.[7][8][9] The specific biological activity of a sulfonamide derivative is dictated by the nature of the substituent attached to the sulfonamide nitrogen. By strategically varying the amine reactant, the this compound core can be elaborated into novel compounds with tailored pharmacological profiles, making it a scaffold of significant interest in modern drug discovery.[10]

Synthetic Strategy: From Sulfonyl Chloride to Bioactive Derivative

The primary route to synthesizing the target derivatives is the nucleophilic substitution reaction between this compound and an appropriate amine. The sulfonyl chloride group is a strong leaving group, facilitating attack by the lone pair of electrons on the amine's nitrogen atom.

The choice of reaction conditions is critical for achieving high yields and purity. The reaction is typically performed in an alkaline medium or in the presence of a non-nucleophilic base like pyridine.[11][12] The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the reactant amine, which would render it non-nucleophilic.

Diagram: General Synthesis Workflow

G A 2,5-Dichloro-4-methoxy- benzenesulfonyl Chloride D Nucleophilic Substitution A->D B Primary or Secondary Amine (R-NH₂ or R₂NH) B->D C Reaction Vessel (Base, e.g., Pyridine or Na₂CO₃) C->D Provides Solvent/Catalyst E Work-up & Purification (Precipitation, Filtration, Recrystallization) D->E F Final Sulfonamide Derivative E->F

Caption: General workflow for synthesizing sulfonamide derivatives.

Protocol 1: Synthesis of N-Aryl Sulfonamide Derivative

This protocol provides a representative method for synthesizing a sulfonamide derivative. The causality behind the steps is explained to ensure reproducibility and understanding.

  • Reactant Preparation: In a round-bottom flask, dissolve the selected primary aromatic amine (1.0 mmol) in pyridine (15-20 mL). Pyridine acts as both a solvent and an acid scavenger.

  • Reagent Addition: While stirring the solution at room temperature, add this compound (1.0 mmol) portion-wise over 10-15 minutes. A controlled addition prevents excessive heat generation.

  • Reaction: Reflux the mixture on a water bath for 3-4 hours.[11] The elevated temperature ensures the reaction proceeds to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Product Precipitation: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). The sulfonamide product, being organic and generally insoluble in water, will precipitate out.

  • Isolation: Filter the solid precipitate using a Buchner funnel. Wash the crude product thoroughly with distilled water to remove residual pyridine and other water-soluble impurities.

  • Purification: Dry the crude product. Recrystallize from a suitable solvent, such as ethanol, to obtain the purified sulfonamide derivative.[11] Recrystallization is a critical step to remove unreacted starting materials and byproducts, yielding a product of high purity suitable for biological testing.

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential in several key therapeutic areas, primarily as antimicrobial and anticancer agents.

Antimicrobial Activity

Sulfonamides were among the first effective chemotherapeutic agents used systemically and continue to be relevant, especially in the face of rising antibiotic resistance.[7][9][13]

  • Mechanism of Action: The primary antimicrobial mechanism of sulfonamides is the inhibition of folic acid synthesis in bacteria.[7] Bacteria must synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides (and thus DNA and RNA) and certain amino acids. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that catalyzes a key step in this pathway. Because sulfonamides are structurally similar to the enzyme's natural substrate, para-aminobenzoic acid (PABA), they bind to the active site but do not allow the reaction to proceed, thereby halting bacterial growth and replication (bacteriostatic effect). Human cells are unaffected as they obtain folic acid from their diet.

Diagram: Antimicrobial Mechanism of Action

G cluster_0 Bacterial Folic Acid Synthesis Pathway PABA PABA (Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS FolicAcid Folic Acid DHPS->FolicAcid DNA_RNA DNA, RNA, Amino Acids FolicAcid->DNA_RNA Essential for Synthesis Sulfonamide Sulfonamide Derivative Inhibition Sulfonamide->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

  • Experimental Validation: The antimicrobial efficacy of these compounds is typically evaluated using standard microbiology assays.

Protocol 2: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension across the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the synthesized sulfonamide derivatives onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone diameter indicates greater susceptibility of the bacterium to the compound.[9][14]

Derivative Substitution Pattern Zone of Inhibition (mm) vs. S. aureus
Compound A4-fluoroaniline18
Compound B4-nitroaniline22
Compound C4-methylaniline15
Vancomycin (Control)-20
Table 1: Representative antimicrobial activity data for hypothetical sulfonamide derivatives.
Anticancer Activity

A host of structurally novel sulfonamide derivatives have shown significant antitumor activity through diverse mechanisms.[5][6][8] The 2,5-dichloro-4-methoxybenzenesulfonyl scaffold can be used to generate derivatives that target various pathways critical to cancer cell survival and proliferation.[1]

  • Key Mechanisms of Action:

    • Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases. Tumor cells often overexpress certain CA isoforms (e.g., CA IX and XII) to manage the acidic microenvironment created by their high metabolic rate. By inhibiting these enzymes, sulfonamide derivatives disrupt pH regulation, leading to intracellular acidification and apoptosis.[5][6][15]

    • Tyrosine Kinase (TK) Inhibition: Uncontrolled signaling through tyrosine kinase pathways is a hallmark of many cancers. Certain sulfonamide derivatives can act as tyrosine kinase inhibitors, blocking these critical signaling cascades and thereby inhibiting cancer cell growth and proliferation.[15]

    • Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle, often in the G1 phase, preventing cancer cells from proceeding to the DNA synthesis (S) phase and ultimately halting their division.[5][8]

    • Disruption of Microtubule Assembly: Similar to taxane drugs, some sulfonamides can interfere with the dynamics of microtubules, which are essential for cell division (mitosis), leading to mitotic catastrophe and cell death.[5][6][8]

Diagram: Selected Anticancer Mechanisms of Action

G cluster_0 Tyrosine Kinase Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Signal Downstream Signaling Cascade RTK->Signal Proliferation Cell Proliferation & Survival Signal->Proliferation Sulfonamide Sulfonamide Derivative Inhibition Sulfonamide->Inhibition Inhibition->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase pathway.

  • Experimental Validation: The cytotoxic potential of new compounds against cancer cells is a primary screening step. The MTT assay is a standard colorimetric method for this purpose.

Protocol 3: Anticancer Cytotoxicity (MTT) Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized sulfonamide derivatives for a specified period (e.g., 72 hours).[17]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[18]

Derivative Substitution Pattern IC₅₀ (µM) vs. HeLa Cells IC₅₀ (µM) vs. MCF-7 Cells
Compound DImidazole6.545.2
Compound EBenzimidazole18.961.7
Compound F4-hydroxyaniline12.815.1
Doxorubicin (Control)-0.81.1
Table 2: Representative anticancer cytotoxicity data for hypothetical sulfonamide derivatives.[17][19]

Conclusion and Future Outlook

The this compound scaffold is a proven and powerful starting point for the development of novel, biologically active sulfonamide derivatives. Its straightforward reactivity allows for the creation of large, diverse chemical libraries for screening. Research has consistently shown that derivatives from this and similar cores possess potent antimicrobial and anticancer activities, operating through well-understood and therapeutically relevant mechanisms.

The future of research in this area lies in the rational design of new derivatives to enhance potency and selectivity for specific biological targets, such as particular enzyme isoforms or oncogenic kinases. A deeper understanding of structure-activity relationships (SAR), aided by computational modeling and in-silico screening, will be crucial. Furthermore, optimizing the pharmacokinetic properties of lead compounds will be essential for translating promising in-vitro activity into in-vivo efficacy. The versatility of this chemical scaffold ensures its continued relevance in the ongoing search for next-generation therapeutic agents.

References

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  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • This compound|35509-62-7. (n.d.). AngeneChemical. Retrieved January 19, 2026, from [Link]

  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (n.d.). Journal of Education and Science. Retrieved January 19, 2026, from [Link]

  • Benzenesulfonyl chloride. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof. (n.d.). Google Patents.
  • Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019). IOP Conference Series: Materials Science and Engineering. Retrieved January 19, 2026, from [Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • 2,5-Dichloro-N-(4-meth-oxy-phen-yl)benzensulfonamide. (2011). PubMed. Retrieved January 19, 2026, from [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter. Retrieved January 19, 2026, from [Link]

  • This compound, 95% Purity, C7H5Cl3O3S, 5 grams. (n.d.). Amazon. Retrieved January 19, 2026, from [Link]

  • 2,5-dichloro-4-[(2-methylphenyl)methoxy]benzenesulfonyl chloride. (n.d.). Chemazone. Retrieved January 19, 2026, from [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • N-(3,5-Dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide: A new dual-target inhibitor of mitochondrial complex II and complex III via structural simplification. (2020). PubMed. Retrieved January 19, 2026, from [Link]

  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Sulfonamides Using 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone pharmacophore in medicinal chemistry, integral to a vast array of therapeutic agents. Its prevalence is a testament to its unique physicochemical properties, including its ability to act as a bioisostere for carboxylic acids and its capacity to form strong hydrogen bonds, enabling effective binding to enzyme active sites.[1] The synthesis of diverse sulfonamide libraries, therefore, remains a critical endeavor in modern drug discovery.

2,5-Dichloro-4-methoxybenzenesulfonyl chloride emerges as a particularly valuable building block in this context. The strategic placement of its substituents—two chlorine atoms and a methoxy group—provides a distinct electronic and steric profile.[2][3] The methoxy group, a common feature in many natural products and approved drugs, can significantly influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[4] The dichloro substitution pattern further allows for fine-tuning of properties such as lipophilicity and metabolic stability, making this reagent a powerful tool for lead optimization.[5]

These application notes provide a comprehensive guide to the synthesis of N-substituted-2,5-dichloro-4-methoxybenzenesulfonamides. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of safety, characterization, and troubleshooting.

Scientific Rationale and Reaction Mechanism

The synthesis of sulfonamides from this compound and a primary or secondary amine is a classic example of nucleophilic substitution at a sulfonyl center.[2][5][6] The reaction is predicated on the high electrophilicity of the sulfur atom in the sulfonyl chloride group.

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electron-deficient sulfur atom of the sulfonyl chloride.[7]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, tetrahedral intermediate.

  • Leaving Group Departure and Proton Transfer: The chloride ion, an excellent leaving group, is subsequently eliminated. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) that is generated, driving the reaction to completion.[5][8]

This reaction is robust and versatile, accommodating a wide range of primary and secondary amines to generate a diverse library of sulfonamide derivatives.

Caption: General reaction mechanism for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a standardized, reliable method for the synthesis of N-substituted-2,5-dichloro-4-methoxybenzenesulfonamides.

Materials & Equipment
  • Reagents:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (1.1 eq)

    • Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 eq)[5]

    • Anhydrous Dichloromethane (DCM)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Flame-dried round-bottom flask with a magnetic stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.1 eq) in anhydrous DCM.[1]

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the anhydrous base (e.g., pyridine, 1.5 eq) to the stirred solution.[1][5]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.[1][5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][9]

  • Workup:

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.[7][9]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.[9]

G A 1. Dissolve Amine in Anhydrous DCM (under N₂ atmosphere) B 2. Cool to 0°C (Ice Bath) A->B C 3. Add Anhydrous Base (e.g., Pyridine) B->C D 4. Add Sulfonyl Chloride Solution (Dropwise) C->D E 5. React at Room Temperature (8-24 hours, Monitor by TLC) D->E F 6. Workup: Dilute & Wash (1M HCl, NaHCO₃, Brine) E->F G 7. Dry & Concentrate (Anhydrous MgSO₄, Rotary Evaporator) F->G H 8. Purify (Silica Gel Chromatography) G->H I Pure Sulfonamide Product H->I

Sources

Application Notes and Protocols for the Synthesis of N-Substituted-2,5-dichloro-4-methoxybenzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents.[1][2] Its prevalence in drug design is attributed to its remarkable versatility as a bioisostere for carboxylic acids, its ability to engage in hydrogen bonding, and its chemical stability.[3] The synthesis of novel sulfonamide derivatives is, therefore, a critical endeavor in the pursuit of new and improved pharmaceuticals.[1] 2,5-Dichloro-4-methoxybenzenesulfonyl chloride is a key building block in this context, offering a unique substitution pattern that can significantly influence the physicochemical properties of the resulting sulfonamides, such as their lipophilicity, metabolic stability, and target-binding affinity.[4][5] These application notes provide a comprehensive guide to the reaction of this compound with primary amines, detailing the underlying mechanism, experimental protocols, and critical considerations for successful synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of N-substituted-2,5-dichloro-4-methoxybenzenesulfonamides from the corresponding sulfonyl chloride and a primary amine proceeds via a classical nucleophilic acyl substitution reaction.[1][2] The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride leaving group and the formation of a protonated sulfonamide. A base, typically a tertiary amine such as pyridine or triethylamine, is incorporated into the reaction mixture to neutralize the hydrochloric acid generated, driving the reaction to completion.[1][6]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of N-substituted-2,5-dichloro-4-methoxybenzenesulfonamides.

Sulfonamide Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine_Prep Dissolve Primary Amine (1.1 eq) in Anhydrous DCM Base_Add Add Base (e.g., Pyridine, 1.5 eq) and Cool to 0 °C Amine_Prep->Base_Add SC_Add Add Sulfonyl Chloride Solution Dropwise at 0 °C Base_Add->SC_Add SC_Prep Dissolve 2,5-Dichloro-4-methoxy- benzenesulfonyl Chloride (1.0 eq) in DCM SC_Prep->SC_Add Stir Warm to Room Temperature and Stir for 8-24h SC_Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Dilute with DCM Monitor->Quench Wash_HCl Wash with 1M HCl Quench->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography or Recrystallization) Concentrate->Purify

Caption: General workflow for the synthesis of N-substituted-2,5-dichloro-4-methoxybenzenesulfonamides.

Detailed Experimental Protocols

Protocol 1: Standard Synthesis in an Aprotic Solvent

This protocol is a robust and widely applicable method for synthesizing a variety of N-substituted-2,5-dichloro-4-methoxybenzenesulfonamides.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.1 eq) in anhydrous DCM.[7]

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[1][7] The use of a non-nucleophilic base is crucial to prevent competition with the primary amine.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes.[1][7] The dropwise addition at low temperature helps to control the exothermic nature of the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[6]

  • Workup:

    • Upon completion, dilute the reaction mixture with DCM.[1]

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove the excess base, water (1x), saturated NaHCO₃ solution (1x) to neutralize any remaining acid, and finally with brine (1x) to remove residual water.[1]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure N-substituted-2,5-dichloro-4-methoxybenzenesulfonamide.[1]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This method offers a rapid and environmentally friendly alternative to conventional heating, often leading to higher yields and shorter reaction times.[8]

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.0 eq)

  • Microwave Synthesizer

  • n-Hexane

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add the primary amine (1.0 eq) followed by this compound (1.0 eq).

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for a short duration (e.g., 3-10 minutes). The optimal conditions should be determined empirically for each substrate.

  • Workup: After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature. The solid product can then be collected by filtration and washed with n-hexane to remove any unreacted starting materials.

  • Purification: If necessary, the product can be further purified by recrystallization.

Summary of Reaction Parameters

ParameterConventional MethodMicrowave-Assisted MethodRationale
Stoichiometry (Amine:Sulfonyl Chloride) 1.1 : 1.01.0 : 1.0A slight excess of the amine in the conventional method helps to ensure complete consumption of the sulfonyl chloride.
Base Pyridine or Triethylamine (1.5 eq)NoneThe base neutralizes the HCl byproduct in the conventional method. The high temperature in the microwave method can often proceed without a base.
Solvent Anhydrous DCM or THFSolvent-freeAprotic solvents are used in the conventional method to avoid hydrolysis of the sulfonyl chloride.
Temperature 0 °C to Room Temperature100 - 150 °CThe conventional method is typically performed at low to ambient temperatures to control the reaction rate. Microwave irradiation provides rapid heating.
Reaction Time 8 - 24 hours3 - 10 minutesThe higher temperature in the microwave-assisted method significantly accelerates the reaction.

Safety and Handling Precautions

Sulfonyl chlorides are corrosive and highly reactive compounds that require careful handling.[9]

  • Corrosivity: They can cause severe burns to the skin and eyes, and damage to the respiratory tract if inhaled.[9]

  • Reactivity with Water: They react exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric acid.[6][9] Therefore, all reactions should be carried out under anhydrous conditions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10] All manipulations should be performed in a well-ventilated chemical fume hood.[9]

  • Disposal: Unused sulfonyl chloride should be quenched carefully by slow addition to a stirred, cooled solution of a weak base like sodium bicarbonate.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive sulfonyl chloride (hydrolyzed).Use fresh or properly stored sulfonyl chloride. Ensure anhydrous reaction conditions.
Low reactivity of the amine.Increase reaction temperature or time. Consider using a more reactive amine.
Formation of Di-sulfonated Byproduct Use of a large excess of sulfonyl chloride.Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[6]
Prolonged reaction time.Monitor the reaction closely and quench it upon consumption of the starting amine.[6]
Presence of a Polar Byproduct (Sulfonic Acid) Presence of water in the reaction.Use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere.[6]

Characterization of Products

The synthesized N-substituted-2,5-dichloro-4-methoxybenzenesulfonamides can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, showing characteristic signals for the aromatic protons and the protons of the amine substituent.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]

Conclusion

The reaction of this compound with primary amines is a reliable and versatile method for the synthesis of a diverse range of sulfonamides. The choice between conventional and microwave-assisted protocols will depend on the specific requirements of the synthesis, including scale, desired reaction time, and available equipment. By following the detailed protocols and adhering to the safety precautions outlined in these application notes, researchers can effectively synthesize novel sulfonamide derivatives for further investigation in drug discovery and development programs.

References

  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride - Benchchem.
  • Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines - Benchchem.
  • . Available at: _

  • Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery.

Sources

Application Notes: 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride as a Robust and Versatile Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Amine Protection in Complex Synthesis

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the selective manipulation of functional groups is paramount. Amines, being nucleophilic and basic, often require temporary masking or "protection" to prevent unwanted side reactions during multi-step synthetic sequences. A well-chosen protecting group should be easy to introduce, stable under a variety of reaction conditions, and, crucially, readily removable under mild conditions that do not compromise the integrity of the target molecule.[1]

While numerous amine protecting groups have been developed, arylsulfonyl chlorides have long been valued for their ability to form stable, crystalline sulfonamide derivatives.[1][2] This stability, however, often translates into harsh deprotection conditions, limiting their application with sensitive substrates. This application note introduces 2,5-dichloro-4-methoxybenzenesulfonyl chloride as a versatile protecting group that balances robust stability with predictable deprotection pathways, offering distinct advantages for the modern synthetic chemist.

The presence of two electron-withdrawing chlorine atoms on the aromatic ring enhances the electrophilicity of the sulfonyl chloride, facilitating a smooth protection reaction. Furthermore, these substituents render the resulting sulfonamide more susceptible to cleavage under specific reductive or strongly acidic conditions, providing a handle for selective deprotection. The methoxy group, an electron-donating substituent, subtly modulates the electronic properties of the ring. This unique substitution pattern offers a compelling alternative to more traditional sulfonyl protecting groups.

Key Advantages of the 2,5-Dichloro-4-methoxybenzenesulfonyl (DCMBS) Group

  • High Stability: The resulting sulfonamide is stable to a wide range of reaction conditions, including many acidic and basic environments, as well as various oxidative and reductive reagents.

  • Crystallinity: DCMBS-protected amines are often crystalline solids, facilitating purification by recrystallization.

  • Facile Introduction: The protection reaction proceeds efficiently under standard conditions.

  • Tunable Deprotection: The electron-deficient nature of the aromatic ring allows for deprotection under conditions that can be tailored to the substrate's sensitivities, including reductive and strong acid-mediated methods.

Comparative Analysis with Common Amine Protecting Groups

To provide context for the utility of the DCMBS group, a comparison with other common amine protecting groups is presented below.

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsKey Features
Boc (tert-Butoxycarbonyl)Boc₂O, base (e.g., TEA, DMAP)Acid-labile, stable to base and hydrogenationStrong acid (e.g., TFA, HCl)Widely used, mild acidic cleavage.
Cbz (Carboxybenzyl)Cbz-Cl, baseStable to acid, cleaved by hydrogenationCatalytic hydrogenation (e.g., Pd/C, H₂)Orthogonal to acid-labile groups.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSu, baseBase-labile, stable to acid and hydrogenationPiperidineKey protecting group in solid-phase peptide synthesis.
Ts (p-Toluenesulfonyl)Ts-Cl, pyridineVery stable to acid and baseHarsh: Na/NH₃, HBr/phenol, Mg/MeOHHigh stability, often requires harsh deprotection.
Ns (2-Nitrobenzenesulfonyl)Ns-Cl, baseStable to acid, labile to nucleophilesThiophenol/K₂CO₃Cleavage under mild nucleophilic conditions.
DCMBS (2,5-Dichloro-4-methoxybenzenesulfonyl)DCMBS-Cl, baseStable to a wide range of conditionsReductive cleavage (e.g., Mg/MeOH), strong acidRobustness of a sulfonyl group with tunable deprotection.

Experimental Protocols

Protocol 1: Protection of a Primary Amine with this compound

This protocol describes a general procedure for the protection of a primary amine. The reaction conditions can be adapted for secondary amines.

Workflow for Amine Protection:

G cluster_0 Reaction Setup Amine Dissolve amine in appropriate solvent Base Add base (e.g., pyridine or triethylamine) Amine->Base Reaction Add DCMBS-Cl solution dropwise to the amine mixture at 0 °C Base->Reaction DCMBS_sol Prepare solution of DCMBS-Cl in the same solvent DCMBS_sol->Reaction Stir Stir at room temperature and monitor by TLC Reaction->Stir Workup Aqueous workup Stir->Workup Purification Purify by recrystallization or chromatography Workup->Purification Product Isolated DCMBS-protected amine Purification->Product G cluster_0 Reaction Setup Sulfonamide Dissolve DCMBS-protected amine in anhydrous methanol Mg Add magnesium turnings Sulfonamide->Mg Reaction Stir the suspension at room temperature or with gentle heating Mg->Reaction Monitor Monitor reaction progress by TLC Reaction->Monitor Quench Quench with saturated aqueous ammonium chloride Monitor->Quench Extract Extract with an organic solvent (e.g., ethyl acetate) Quench->Extract Purify Purify the crude amine Extract->Purify Product Isolated free amine Purify->Product

Sources

Application Notes and Protocols for Sulfonylation Reactions Using 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the formation of sulfonamides and sulfonate esters represents a cornerstone transformation. These functional groups are prevalent in a multitude of pharmaceuticals, agrochemicals, and materials due to their unique chemical properties and biological activities. This compound stands out as a particularly useful reagent in this context. The electron-withdrawing effects of the two chlorine atoms enhance the electrophilicity of the sulfonyl group, making it highly reactive towards a broad range of nucleophiles.[1] This heightened reactivity allows for the efficient sulfonylation of even weakly nucleophilic amines and alcohols, often under mild conditions. Furthermore, the substituted benzene ring provides a scaffold that can be further functionalized, offering a gateway to complex molecular architectures.

This document provides a comprehensive guide to the experimental procedures for sulfonylation reactions utilizing this compound. We will delve into the underlying mechanistic principles, provide detailed, step-by-step protocols for the sulfonylation of both amines and alcohols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale: The Nucleophilic Acyl-Type Substitution

The sulfonylation of amines and alcohols with this compound proceeds via a nucleophilic acyl-type substitution mechanism. The highly electrophilic sulfur atom of the sulfonyl chloride is the primary target for the nucleophilic attack by the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol.[2][3] This initial attack forms a transient, tetracoordinate intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion, a good leaving group, and the formation of a new sulfur-nitrogen or sulfur-oxygen bond. The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine.[4]

G cluster_reactants Reactants cluster_products Products sulfonyl_chloride 2,5-Dichloro-4- methoxybenzenesulfonyl chloride intermediate Tetracoordinate Intermediate sulfonyl_chloride->intermediate Nucleophilic Attack nucleophile Nucleophile (Amine or Alcohol) nucleophile->intermediate product Sulfonamide or Sulfonate Ester intermediate->product Chloride Expulsion base Base (e.g., Pyridine) hcl_salt Protonated Base (e.g., Pyridinium chloride) base->hcl_salt HCl Scavenging

Caption: General mechanism of sulfonylation.

Experimental Protocols

Protocol 1: Synthesis of a Sulfonamide from an Aromatic Amine

This protocol is adapted from a similar procedure for the synthesis of a sulfonamide from a substituted aniline.[5] It is a robust method that can be applied to a variety of aromatic amines.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Aromatic Amine (e.g., p-anisidine)123.151.0123 mg
This compound275.521.0276 mg
Sodium Carbonate (3% aqueous solution)105.99As needed~10-15 mL
Distilled Water18.02-10 mL
Methanol (for crystallization)32.04As needed~5-10 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic amine (1.0 mmol, 123 mg) and distilled water (10 mL).

  • Stir the mixture at room temperature to form a suspension or solution.

  • In a separate vial, weigh this compound (1.0 mmol, 276 mg).

  • Slowly add the sulfonyl chloride to the stirring amine suspension at room temperature.

  • Monitor the pH of the reaction mixture. Maintain a pH of approximately 8 by the dropwise addition of a 3% aqueous sodium carbonate solution. The reaction is often exothermic.

  • Continue stirring at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting amine), the sulfonamide product will typically precipitate from the reaction mixture.

  • Collect the precipitate by vacuum filtration and wash the solid with cold distilled water.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the solid from a suitable solvent, such as methanol.

G start Start step1 Dissolve/suspend aromatic amine in water start->step1 step2 Add 2,5-dichloro-4-methoxy- benzenesulfonyl chloride step1->step2 step3 Maintain pH ~8 with 3% Na2CO3 solution step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Precipitate forms step4->step5 Reaction complete step6 Filter and wash with water step5->step6 step7 Dry the product step6->step7 step8 Recrystallize from methanol step7->step8 end End step8->end

Caption: Workflow for the sulfonylation of an aromatic amine.

Protocol 2: General Procedure for the Sulfonylation of Aliphatic Amines and Alcohols

This general procedure is suitable for a wide range of primary and secondary aliphatic amines and alcohols.[1][6] It employs an organic solvent and a tertiary amine base.

Materials:

ReagentMolecular Weight ( g/mol )Molar Equivalents
Aliphatic Amine or AlcoholSubstrate dependent1.0
This compound275.521.05 - 1.1
Triethylamine or Pyridine101.19 or 79.101.1 - 1.5
Anhydrous Dichloromethane (DCM)84.93-

Procedure:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • In a round-bottom flask under an inert atmosphere, dissolve the aliphatic amine or alcohol (1.0 eq) in anhydrous DCM.

  • Add the base (triethylamine or pyridine, 1.1-1.5 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve this compound (1.05-1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine/alcohol solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

G start Start step1 Dissolve amine/alcohol and base in anhydrous DCM start->step1 step2 Cool to 0 °C step1->step2 step3 Add sulfonyl chloride solution dropwise step2->step3 step4 Warm to RT and stir step3->step4 step5 Monitor by TLC/HPLC step4->step5 step6 Aqueous workup step5->step6 Reaction complete step7 Dry and concentrate step6->step7 step8 Purify (recrystallization or chromatography) step7->step8 end End step8->end

Caption: General workflow for sulfonylation.

Advanced Insights and Optimization

Catalytic Methods: For less reactive substrates or to improve reaction efficiency, catalytic methods can be employed. Indium and ytterbium(III) trifluoromethanesulfonate have been shown to catalyze the sulfonylation of amines and alcohols, respectively.[7] These methods can lead to higher yields and shorter reaction times.

Solvent-Free Conditions: For a more environmentally friendly approach, sulfonylation of some amines and alcohols can be achieved under solvent-free conditions at room temperature.[8] This method is particularly effective for more reactive substrates.

Troubleshooting:

  • Di-sulfonylation: The formation of a di-sulfonylated byproduct can occur, especially with primary amines. To minimize this, use a 1:1 or slight excess of the amine to the sulfonyl chloride and maintain a low reaction temperature.[6]

  • Hydrolysis of Sulfonyl Chloride: this compound is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid.[6] Ensure all glassware and solvents are anhydrous to prevent this side reaction.

Applications in Research and Development

The synthesis of sulfonamides using this compound is a valuable tool in drug discovery. The sulfonamide moiety is a key pharmacophore in many approved drugs.[9] Additionally, the resulting sulfonamides can serve as protecting groups for amines, which are stable to a wide range of reaction conditions and can be deprotected when necessary.[4]

References

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • MDPI. Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. [Link]

  • ResearchGate. sulfonylation. [Link]

  • National Institutes of Health. 2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide. [Link]

  • National Institutes of Health. Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. [Link]

  • Wiley Online Library. Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. [Link]

  • Avens Publishing Group. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. [Link]

  • Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. [Link]

  • ACS Publications. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates | ACS Catalysis. [Link]

  • Angene Chemical. This compound|35509-62-7. [Link]

  • Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]

  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • YouTube. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]

  • Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Sulfonamides with 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sulfonamides and the Advent of Microwave-Assisted Organic Synthesis (MAOS)

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their therapeutic importance drives the continuous need for efficient and robust synthetic methodologies. The classical approach to sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine, a reaction that can be sluggish and often requires harsh conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[1] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS leads to rapid and uniform heating, dramatically reducing reaction times from hours to minutes.[2][3] This efficient energy transfer often results in higher yields, cleaner reaction profiles, and access to chemical transformations that are difficult to achieve with conventional heating.[2][4]

This application note provides a detailed protocol for the microwave-assisted synthesis of sulfonamides using 2,5-Dichloro-4-methoxybenzenesulfonyl chloride as a key reagent. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and present data that underscores the efficiency of this approach.

The Rationale for Employing this compound

This compound is a versatile building block for the synthesis of novel sulfonamides. The presence of two chlorine atoms and a methoxy group on the benzene ring allows for the introduction of specific electronic and steric properties into the final sulfonamide product. These substitutions can significantly influence the biological activity and pharmacokinetic profile of the resulting compounds, making this reagent particularly valuable in drug discovery and development.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The synthesis of sulfonamides from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct.

graph "Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagent1 [label="2,5-Dichloro-4-methoxy-\nbenzenesulfonyl chloride", fillcolor="#F1F3F4"]; reagent2 [label="Primary/Secondary\nAmine (R-NHR')", fillcolor="#F1F3F4"]; product [label="N-substituted-2,5-dichloro-4-methoxy-\nbenzenesulfonamide", fillcolor="#F1F3F4"]; base [label="Base (e.g., Pyridine)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hcl [label="HCl", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; salt [label="Base-HCl Salt", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagent1 -> product [label="+ Amine"]; reagent2 -> product; product -> hcl [label="Byproduct", style=dashed]; base -> salt [label="+ HCl"]; hcl -> salt [style=dashed]; }

Caption: General reaction scheme for the synthesis of sulfonamides.

Experimental Protocol: Microwave-Assisted Synthesis of a Representative Sulfonamide

This protocol details the synthesis of N-(4-methylphenyl)-2,5-dichloro-4-methoxybenzenesulfonamide as a representative example. Researchers should note that reaction conditions may require optimization for different amine substrates.

Materials:

  • This compound

  • p-Toluidine (4-methylaniline)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vessel, dissolve p-toluidine (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (3 mL).

  • Base Addition: To the solution, add anhydrous pyridine (2.0 mmol, 2.0 eq).

  • Sulfonyl Chloride Addition: Add this compound (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture under the conditions specified in the table below.

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, quench the reaction with 1 M HCl (5 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative Microwave Reaction Parameters

ParameterValue
Microwave Power 100 - 300 W (dynamic)
Temperature 100 °C
Reaction Time 10 - 20 minutes
Pressure Monitored (typically < 15 bar)

Data and Expected Results

The microwave-assisted protocol is expected to provide the desired sulfonamide in high yield and purity within a significantly reduced reaction time compared to conventional heating methods.

Table 2: Comparison of Microwave vs. Conventional Synthesis

MethodReaction TimeTemperatureYield (%)
Microwave-Assisted 15 minutes100 °C> 90
Conventional Heating 12 hoursRoom Temperature~70-80

Note: The conventional heating data is an estimation based on similar reactions and is provided for comparative purposes.

Workflow for Microwave-Assisted Sulfonamide Synthesis

The following diagram illustrates the streamlined workflow for the microwave-assisted synthesis of sulfonamides.

graph "Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4"]; reagents [label="Combine Amine, Base, and\nSulfonyl Chloride in DCM", fillcolor="#34A853"]; microwave [label="Microwave Irradiation\n(100°C, 15 min)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Work-up\n(HCl, DCM Extraction)", fillcolor="#EA4335"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#4285F4"]; product [label="Isolated Sulfonamide Product", shape=ellipse, fillcolor="#34A853"]; end [label="End", shape=ellipse, fillcolor="#4285F4"];

start -> reagents; reagents -> microwave; microwave -> workup; workup -> purification; purification -> product; product -> end; }

Caption: Experimental workflow for microwave synthesis.

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, consider increasing the reaction time or temperature in small increments. The ratio of the base to the sulfonyl chloride can also be optimized.

  • Incomplete Reaction: Monitor the reaction progress by thin-layer chromatography (TLC). If the starting materials are still present after the initial reaction time, extend the irradiation period.

  • Side Product Formation: The rapid and uniform heating of microwave synthesis generally minimizes side product formation. However, if impurities are observed, purification by column chromatography should be effective.

Conclusion

The microwave-assisted synthesis of sulfonamides using this compound offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This approach is particularly well-suited for the rapid generation of compound libraries for drug discovery and medicinal chemistry programs. The protocols and data presented herein provide a solid foundation for researchers to implement this powerful technology in their own laboratories.

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Dallinger, D., & Kappe, C. O. (2007). Microwave-Assisted Synthesis in Water as Solvent. Chemical Reviews, 107(6), 2563–2621. [Link]

  • Khan, I. U., et al. (2011). 2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(2), o369. [Link]

  • Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279–282. [Link]

  • Hayes, B. L. (2002).
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

Sources

Large-Scale Synthesis of 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the large-scale synthesis of 2,5-Dichloro-4-methoxybenzenesulfonyl chloride, a key intermediate in the production of various pharmaceuticals and agrochemicals. The synthesis is primarily achieved through a robust two-step process involving the diazotization of 2,5-dichloro-4-methoxyaniline followed by a copper-catalyzed sulfonyl chlorination. This document outlines the detailed reaction parameters, safety considerations, in-process controls, and analytical methods necessary for the successful and safe scale-up of this process. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Introduction

This compound is a vital building block in organic synthesis, primarily utilized in the preparation of sulfonamide derivatives.[1] The inherent reactivity of the sulfonyl chloride group allows for its facile reaction with a variety of nucleophiles, including amines, to form stable sulfonamide linkages.[2][3] This reactivity profile has led to its incorporation into a range of biologically active molecules.

The synthesis of aryl sulfonyl chlorides can be approached through several methods, including the direct chlorosulfonation of the corresponding aromatic compound or via a Sandmeyer-type reaction from an aniline precursor.[4][5] For the large-scale production of this compound, the Sandmeyer approach offers distinct advantages in terms of regioselectivity and milder reaction conditions, thereby minimizing the formation of undesired isomers and byproducts.[6][7] This application note details a validated, scalable, and efficient protocol based on the diazotization of 2,5-dichloro-4-methoxyaniline.

Reaction Scheme & Mechanism

The overall transformation involves two key chemical steps:

  • Diazotization: The primary aromatic amine, 2,5-dichloro-4-methoxyaniline, is converted to its corresponding diazonium salt using sodium nitrite in an acidic medium.[8][9][10] The presence of the electron-donating methoxy group can facilitate this reaction.[11]

  • Sulfonyl Chlorination (Sandmeyer Reaction): The unstable diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired this compound.[6][7][12]

The mechanistic rationale for this sequence is well-established. In the diazotization step, nitrous acid, generated in situ from sodium nitrite and a strong acid, acts as the electrophile that reacts with the primary amine to form a diazonium ion. The subsequent Sandmeyer reaction is a radical process initiated by the single-electron reduction of the diazonium salt by the copper(I) catalyst. This generates an aryl radical, which then reacts with sulfur dioxide. The resulting sulfonyl radical is then chlorinated to afford the final product.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplierCAS No.
2,5-Dichloro-4-methoxyaniline≥98%Commercially Available6358-64-1
Sodium Nitrite (NaNO₂)ACS ReagentCommercially Available7632-00-0
Hydrochloric Acid (HCl), 37%ACS ReagentCommercially Available7647-01-0
Sulfur Dioxide (SO₂)AnhydrousCommercially Available7446-09-5
Copper(I) Chloride (CuCl)≥99%Commercially Available7758-89-6
Acetic Acid, GlacialACS ReagentCommercially Available64-19-7
Dichloromethane (CH₂Cl₂)ACS ReagentCommercially Available75-09-2
IsopropanolACS ReagentCommercially Available67-63-0
Equipment
  • Jacketed glass reactor (appropriate for the intended scale) with overhead stirring, temperature probe, and addition funnels.

  • Cooling system capable of maintaining temperatures down to -10°C.

  • Scrubber system for neutralizing evolved gases (HCl, SO₂).

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Detailed Synthesis Protocol

Step 1: Diazotization of 2,5-Dichloro-4-methoxyaniline

  • To a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, add 2,5-dichloro-4-methoxyaniline (1.0 eq) and glacial acetic acid (5 vol).

  • Cool the resulting slurry to 0-5°C with constant stirring.

  • Slowly add concentrated hydrochloric acid (3.0 eq) while maintaining the internal temperature below 10°C.

  • In a separate vessel, prepare a solution of sodium nitrite (1.1 eq) in water (2 vol).

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained between 0-5°C.[13]

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium salt can be monitored by a starch-iodide paper test for excess nitrous acid.

Step 2: Sandmeyer Sulfonyl Chlorination

  • In a separate, larger reactor, prepare a suspension of copper(I) chloride (0.1 eq) in glacial acetic acid (3 vol).

  • Cool this suspension to 10-15°C and begin bubbling sulfur dioxide gas through the mixture.

  • Slowly add the previously prepared cold diazonium salt solution to the copper(I) chloride/sulfur dioxide suspension over 2-3 hours, maintaining the temperature between 15-20°C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases.

  • The reaction progress can be monitored by HPLC to confirm the consumption of the diazonium salt.

Step 3: Work-up and Isolation

  • Carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and water (10 vol).

  • The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • To remove residual water and acetic acid, wash the crude product with cold isopropanol.

  • Dry the product under vacuum at a temperature not exceeding 40°C to a constant weight. The final product, this compound, should be an off-white to pale yellow solid.[14]

Safety Considerations

  • Chlorosulfonic Acid: While not used in this specific protocol, it is a common reagent for sulfonyl chloride synthesis and is highly corrosive and reacts violently with water.[15][16][17][18] All operations involving this reagent must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times and should not be isolated.[8][9]

  • Sulfur Dioxide: This is a toxic and corrosive gas. The reaction should be carried out in a well-ventilated area, and any excess gas should be passed through a scrubber containing a sodium hydroxide solution.

  • General Precautions: Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves. An emergency shower and eyewash station should be readily accessible.

In-Process Controls and Analytical Methods

To ensure the quality and consistency of the final product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To monitor the progress of the reaction, assess the purity of the final product, and detect any potential byproducts such as the corresponding sulfonic acid (from hydrolysis).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern of the this compound.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic stretching frequencies of the sulfonyl chloride group (typically around 1370 cm⁻¹ and 1170 cm⁻¹).[1]

  • Melting Point: To assess the purity of the final product.

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up & Isolation Start 2,5-Dichloro-4-methoxyaniline in Acetic Acid Add_HCl Add HCl (0-5°C) Start->Add_HCl Cooling Add_NaNO2 Add NaNO2 Solution (0-5°C) Add_HCl->Add_NaNO2 Diazonium_Salt Diazonium Salt Solution Add_NaNO2->Diazonium_Salt Stir 30 min Reaction Combine Solutions (15-20°C) Diazonium_Salt->Reaction Slow Addition CuCl_SO2 CuCl/SO2 Suspension in Acetic Acid CuCl_SO2->Reaction Stir_RT Stir at Room Temp Reaction->Stir_RT N2 Evolution Quench Quench on Ice/Water Stir_RT->Quench Filter Filter Precipitate Quench->Filter Wash Wash with H2O & IPA Filter->Wash Dry Dry Under Vacuum Wash->Dry Final_Product Final Product Dry->Final_Product

Caption: Workflow for the large-scale synthesis of this compound.

Logical Relationship of Safety Precautions

Safety_Precautions cluster_reagents Reagent Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_eng_controls Engineering Controls Main Safe Synthesis Protocol Diazonium Diazonium Salt (Explosive when dry) Main->Diazonium Requires SO2 Sulfur Dioxide (Toxic Gas) Main->SO2 Requires Gloves Gloves Main->Gloves Mandates Goggles Safety Goggles Main->Goggles Mandates LabCoat Lab Coat Main->LabCoat Mandates FumeHood Fume Hood Main->FumeHood Utilizes Cooling Reactor Cooling Diazonium->Cooling Stabilized by Scrubber Gas Scrubber SO2->Scrubber Neutralized by

Caption: Interrelationship of key safety measures for the synthesis protocol.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By adhering to the detailed experimental procedures, safety precautions, and analytical controls, researchers and production chemists can confidently produce this important intermediate with high yield and purity. The use of a Sandmeyer-type reaction from the corresponding aniline offers a regioselective and efficient route, making it well-suited for industrial applications.

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses. Retrieved from [Link]

  • Moody, T. S., & Thomson, N. M. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 933–938. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof. (n.d.). Google Patents.
  • Khan, I. U., et al. (2011). 2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o113. [Link]

  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (n.d.). Google Patents.
  • Gomberg, M., & Buchler, C. C. (1921). THE PREPARATION OF ARYL SULPHONYL CHLORIDES. A MODIFICATION OF THE METHOD OF EMIL FISCHER. Journal of the American Chemical Society, 43(7), 1604–1610.
  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

  • Process for preparing 2,5-dichloroaniline-4-sulfonic acid. (n.d.). Google Patents.
  • Processes for the diazotization of 2,5-dichloroanilines. (n.d.). Google Patents.
  • HAZARD SUMMARY - CHLOROSULPHONIC ACID. (n.d.). NJ.gov. Retrieved from [Link]

  • Process for the preparation of benzenesulphonyl chloride. (n.d.). Google Patents.
  • Processes for the diazotization of 2,5-dichloroanilines. (n.d.). Google Patents.
  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. [Link]

  • Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? (2018, November 19). Quora. Retrieved from [Link]

  • Production method and process flow of benzene sulfonyl chloride. (n.d.). Chemwin. Retrieved from [Link]

  • Arcoria, A., et al. (1989). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of the Chemical Society, Perkin Transactions 2, (9), 1349–1354.
  • General preparation method of sulfonyl chloride. (n.d.). Google Patents.
  • Benzenesulfonyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • Process for producing 2,5-dichlorotoluene. (n.d.). Google Patents.
  • Processes for the diazotization of 2,5-dichloroanilines. (2015, June 25). Googleapis.com.
  • This compound|35509-62-7. (n.d.). AngeneChemical. Retrieved from [Link]

  • Karami, B., et al. (2013). Sulfonylation of aniline, 4-nitroaniline, and some alcohols bearing electron donating or withdrawing substituents with p-toluenesulfonyl chloride under very simple conditions in the absence of any expensive additive, as catalyst, and under solvent free condition at room temperature. International Journal of Advanced Scientific and Technical Research, 3(2), 2249–9954.
  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • R. J. Cremlyn. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Wang, L., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(22), 5475. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (2017, September 27). Organic Syntheses. Retrieved from [Link]

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Application Note: High-Purity Recovery of Sulfonamides Derived from 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purification Challenge

The synthesis of N-substituted sulfonamides from 2,5-dichloro-4-methoxybenzenesulfonyl chloride typically involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] While the reaction is generally efficient, the resulting crude mixture presents several purification challenges:

  • Unreacted Amine: Often basic and needs to be removed.

  • Hydrolyzed Sulfonyl Chloride: The corresponding sulfonic acid can form if moisture is present.

  • Base and Salts: The base used to scavenge HCl (e.g., pyridine, triethylamine) and its hydrochloride salt are common impurities.[1]

  • Side-Products: Depending on the reaction conditions, minor side-products may arise.

The choice of purification strategy is dictated by the physicochemical properties of the target sulfonamide, the nature of the impurities, the required scale, and the desired final purity. The N-H proton of a sulfonamide derived from a primary amine is weakly acidic, a key property that can be exploited for purification.

Strategic Approach to Purification

A multi-step approach is often the most effective path to achieving high purity. The initial purity of the crude material, determined by a preliminary technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), will guide the selection of the appropriate workflow.

Purification_Decision_Workflow Start Crude Product (from synthesis) AqueousWorkup Protocol 1: Aqueous Workup & Extraction Start->AqueousWorkup AssessPurity1 Assess Purity (TLC, LC-MS) AqueousWorkup->AssessPurity1 Recrystallization Protocol 2: Recrystallization AssessPurity1->Recrystallization High Crude Purity (>90%) ColumnChrom Protocol 3: Flash Column Chromatography AssessPurity1->ColumnChrom Moderate Crude Purity (50-90%) Separable by TLC PrepHPLC Protocol 4: Preparative HPLC AssessPurity1->PrepHPLC Low Purity or Difficult Separation AssessPurity2 Assess Final Purity (NMR, LC-MS, MP) Recrystallization->AssessPurity2 ColumnChrom->AssessPurity2 PrepHPLC->AssessPurity2 AssessPurity2->ColumnChrom Further Purification Needed FinalProduct Pure Sulfonamide (>98%) AssessPurity2->FinalProduct Purity Goal Met

Caption: Decision workflow for selecting a purification strategy.

Protocol 1: Acid-Base Liquid-Liquid Extraction

Principle: This technique leverages the weakly acidic nature of the sulfonamide proton. By treating the crude mixture with a basic aqueous solution, the sulfonamide is deprotonated to form a water-soluble salt, which partitions into the aqueous phase. Neutral organic impurities (like unreacted sulfonyl chloride or non-basic side-products) remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the sulfonamide, causing it to precipitate out in a purer form.

Detailed Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acid Wash (Optional): Transfer the solution to a separatory funnel and wash with 1 M HCl (1 x 10 mL/g). This step removes residual basic amines. Drain the acidic aqueous layer.

  • Base Extraction: Add 1 M NaOH solution (approx. 15 mL/g) to the separatory funnel. Stopper and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The target sulfonamide is now in the aqueous layer as its sodium salt.

  • Separation: Drain the basic aqueous layer into a clean Erlenmeyer flask. Re-extract the organic layer with a second portion of 1 M NaOH (1 x 10 mL/g) and combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated HCl (37%) dropwise until the solution is acidic (pH 1-2, check with pH paper). A white precipitate of the purified sulfonamide should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2-3 times) to remove inorganic salts.

  • Drying: Dry the purified product under high vacuum to a constant weight. A sample of a synthesized sulfonamide was crystallized from methanol.[2]

Protocol 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds that are highly pure (>90%) after initial workup. It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the sulfonamide sparingly at room temperature but completely at its boiling point.

Solvent Selection: The choice of solvent is critical. Ethanol, isopropanol, or mixtures with water are often effective for sulfonamides.[3][4]

Solvent SystemSuitability for SulfonamidesRationale
Isopropanol/Water ExcellentIsopropanol is a good solvent, while water acts as an anti-solvent, allowing for fine-tuned solubility control. A 70% isopropanol solution is a good starting point.[3][4]
Ethanol GoodA common and effective single-solvent system for many sulfonamides.[5]
Acetone/Hexane Good (Two-Solvent)Acetone is a strong solvent, while hexane is a non-polar anti-solvent. Good for removing non-polar impurities.
Toluene ModerateUseful for less polar sulfonamide derivatives.

Detailed Protocol (Single-Solvent):

  • Dissolution: In an Erlenmeyer flask, add the crude sulfonamide and the minimum amount of boiling solvent required for complete dissolution. Use a boiling chip for smooth boiling.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[6]

  • Hot Filtration (Optional): To remove charcoal or insoluble impurities, perform a hot gravity filtration using pre-heated glassware to prevent premature crystallization.[3][6]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Do not disturb the flask during this period to promote the growth of larger, purer crystals.[5]

  • Yield Maximization: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven.

Troubleshooting Recrystallization:

Recrystallization_Troubleshooting Problem Problem Observed OilingOut Product 'Oils Out' as a liquid Problem->OilingOut NoCrystals No Crystals Form upon cooling Problem->NoCrystals LowYield Low Yield of Recovered Crystals Problem->LowYield Solution1 Solution: 1. Re-heat to dissolve oil. 2. Add more hot solvent. 3. Cool SLOWLY. OilingOut->Solution1 Solution2 Solution: 1. Scratch inner flask wall. 2. Add a seed crystal. 3. Reduce solvent volume. NoCrystals->Solution2 Solution3 Solution: 1. Cool in ice bath longer. 2. Evaporate some solvent. 3. Check filtrate for product. LowYield->Solution3

Caption: A troubleshooting guide for common recrystallization issues.[3]

Protocol 3: Flash Column Chromatography

Principle: This is the workhorse method for purifying moderately pure (50-90%) compounds or for separating mixtures that do not easily crystallize. It separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and their solubility in a liquid mobile phase that is passed through the column. For sulfonamides, normal-phase chromatography is typically employed.

Detailed Protocol:

  • TLC Analysis: Develop a mobile phase using TLC. A good system will show the target compound with a Retention Factor (Rf) of 0.2-0.4 and good separation from impurities. A common mobile phase is a gradient of ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude sulfonamide in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This "dry loading" method often results in better resolution. Carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with low polarity (e.g., 10% Ethyl Acetate/Hexanes). Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.[7]

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified sulfonamide.

Protocol 4: Preparative HPLC

Principle: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is used for achieving the highest levels of purity (>99%) or for separating very complex mixtures. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. For sulfonamides, reverse-phase (e.g., C18) columns are most common.

Detailed Protocol:

  • Analytical Method Development: Develop a separation method on an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm). A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with 0.1% formic acid or trifluoroacetic acid as a modifier to improve peak shape.

  • Scale-Up Calculation: Based on the analytical method, calculate the parameters for the preparative column. The flow rate should be scaled proportionally to the cross-sectional area of the column.

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius / Analytical Column Radius)²

  • Sample Preparation: Dissolve the sample in a solvent that is weak in the reverse-phase system, such as a mixture rich in water or DMSO, to ensure good peak shape upon injection. Filter the sample through a 0.45 µm filter.

  • Purification Run: Equilibrate the preparative column with the initial mobile phase conditions. Inject the sample and run the preparative gradient.

  • Fraction Collection: Collect fractions as they elute from the column, triggered by the UV detector signal.

  • Purity Analysis: Analyze the collected fractions using analytical LC-MS to confirm purity.

  • Product Isolation: Combine the pure fractions. Remove the organic solvent via rotary evaporation. If the product is in an aqueous solution, it can be isolated by lyophilization (freeze-drying).

Example Scaling Parameters:

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Flow Rate 1.0 mL/min21.2 mL/min
Sample Load 1-2 mg50-100 mg
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 15 min5% to 95% B over 15 min

Final Purity Assessment

After purification, the identity and purity of the final compound must be rigorously confirmed.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the compound and allows for a quantitative assessment of purity, typically expressed as a percentage of the total peak area in the UV chromatogram.

  • Melting Point Analysis: A sharp and narrow melting point range is a strong indicator of high purity for a crystalline solid.

Conclusion

The purification of sulfonamides derived from this compound is a critical step in their synthesis and application. A systematic approach, beginning with an efficient acid-base extraction followed by either recrystallization or chromatography, can reliably yield material of high purity. The choice of method depends on a careful evaluation of the crude product's characteristics and the ultimate purity requirements of the research. By following these detailed protocols and troubleshooting guides, researchers can confidently obtain purified compounds suitable for further biological and chemical investigation.

References

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. BenchChem.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
  • Khan, I. U., et al. (2011). 2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o369. Retrieved from [Link]

  • Google Patents. (1957). Sulfonamide purification process. US2777844A.
  • Sharif, S., et al. (2011). 2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E, 67(2). Retrieved from [Link]

  • Mark Niemczyk. (2021). Crystallization of Sulfanilamide. YouTube. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.

Sources

Application Notes and Protocols for the Antimicrobial Screening of Novel Sulfonamides Derived from 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Sulfonamides, a class of synthetic antimicrobial agents, continue to be a promising scaffold for the development of new therapeutics due to their well-characterized mechanism of action and amenability to chemical modification.[][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and subsequent antimicrobial screening of a novel series of sulfonamides derived from 2,5-Dichloro-4-methoxybenzenesulfonyl chloride. These detailed protocols are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, reliable data for the evaluation of new chemical entities.

Introduction: The Rationale for Novel Sulfonamide Synthesis

Sulfonamides were among the first effective systemic antimicrobial agents and function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[3][4][5] This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and growth.[][6][7] Because mammalian cells acquire folic acid from their diet and lack the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[3][5]

The emergence of widespread sulfonamide resistance, often mediated by mutations in the DHPS-encoding folP gene or through the acquisition of plasmid-borne resistance genes like sul1 and sul2, has diminished the clinical efficacy of older sulfonamides.[3][8][9][10] However, the sulfonamide scaffold remains a viable starting point for the development of new drugs that can overcome existing resistance mechanisms.

The strategic use of this compound as a precursor introduces specific steric and electronic properties to the resulting sulfonamide derivatives. The dichloro substitution pattern and the methoxy group can influence the binding affinity of the molecule to the target enzyme and alter its pharmacokinetic properties. This guide outlines the synthesis of a hypothetical library of novel sulfonamides and provides a robust framework for their antimicrobial evaluation.

Synthesis of Novel Sulfonamides: A Representative Protocol

The synthesis of N-substituted sulfonamides from this compound is typically achieved via a nucleophilic substitution reaction with a primary or secondary amine.[11] The following is a general yet detailed protocol that can be adapted for the synthesis of a diverse library of compounds.

General Synthetic Scheme

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product start_material 2,5-Dichloro-4-methoxy- benzenesulfonyl chloride product Novel Sulfonamide Derivative start_material->product + Amine amine Primary or Secondary Amine (R-NH2 or R1R2-NH) amine->product conditions Anhydrous Aprotic Solvent (e.g., Dichloromethane) Base (e.g., Pyridine, Triethylamine) 0°C to Room Temperature conditions->product G A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Lawn Culture on Mueller-Hinton Agar (MHA) Plate A->B C Aseptically Apply Paper Disks Impregnated with Test Compounds B->C D Incubate Plates (35±2°C for 16-20 hours) C->D E Measure Zones of Inhibition (mm) D->E F Interpret Results: Sensitive, Intermediate, or Resistant E->F G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase Nucleotides Purines, Pyrimidines, Amino Acids THF->Nucleotides DNA_RNA DNA, RNA, and Protein Synthesis Nucleotides->DNA_RNA Sulfonamide Novel Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Sources

Application Notes and Protocols for In-Vitro Anticancer Profiling of 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and in-vitro evaluation of novel anticancer agents derived from 2,5-Dichloro-4-methoxybenzenesulfonyl chloride. The sulfonamide moiety is a well-established pharmacophore in oncology, known to exhibit a variety of antitumor actions including the induction of apoptosis and cell cycle arrest.[1][2] This guide details the rationale and step-by-step protocols for synthesizing a focused library of sulfonamide derivatives and subsequently characterizing their anticancer potential through a cascade of robust in-vitro assays. We present methodologies for assessing cytotoxicity, elucidating the mechanism of cell death through apoptosis analysis, and determining effects on cell cycle progression. The protocols are designed to be self-validating, incorporating essential controls and clear data interpretation endpoints.

Introduction: The Rationale for Targeting Cancer with Novel Sulfonamides

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Structurally diverse sulfonamide derivatives have demonstrated significant antitumor activity through various mechanisms, including inhibition of carbonic anhydrase, disruption of microtubule assembly, and perturbation of the cell cycle.[2] The core structure of this compound offers a unique combination of electronic and steric properties. The dichloro substitution can enhance lipophilicity and potentially modulate binding affinity to target proteins, while the methoxy group can influence solubility and metabolic stability. By reacting this sulfonyl chloride with a variety of primary and secondary amines, a library of novel sulfonamide derivatives can be generated, each with a unique potential for anticancer activity.

The primary hypothesis is that these novel derivatives will exert cytotoxic effects on cancer cells by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest, thereby preventing proliferation. This guide provides the experimental framework to test this hypothesis rigorously.

Synthesis and Characterization of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives from this compound is a straightforward and high-yielding process, typically involving the reaction of the sulfonyl chloride with a selected amine in the presence of a base.

General Synthetic Protocol
  • Dissolution: Dissolve the desired amine (1.0 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution and stir at room temperature.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl), followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final sulfonamide derivative.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Experimental Workflow for In-Vitro Anticancer Evaluation

A tiered approach is recommended to efficiently screen and characterize the synthesized derivatives. This workflow prioritizes initial cytotoxicity screening to identify potent compounds, followed by more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Advanced Characterization Compound Library Compound Library Cytotoxicity Assay (MTT/SRB) Cytotoxicity Assay (MTT/SRB) Compound Library->Cytotoxicity Assay (MTT/SRB) Select Cancer Cell Lines IC50 Determination IC50 Determination Cytotoxicity Assay (MTT/SRB)->IC50 Determination Dose-Response Analysis Hit Compounds (Low IC50) Hit Compounds (Low IC50) IC50 Determination->Hit Compounds (Low IC50) Apoptosis Assay Apoptosis Assay Hit Compounds (Low IC50)->Apoptosis Assay Annexin V/PI Staining Cell Cycle Analysis Cell Cycle Analysis Hit Compounds (Low IC50)->Cell Cycle Analysis Propidium Iodide Staining Mechanism of Cell Death Mechanism of Cell Death Apoptosis Assay->Mechanism of Cell Death Effect on Proliferation Effect on Proliferation Cell Cycle Analysis->Effect on Proliferation Caspase Activity Assay Caspase Activity Assay Mechanism of Cell Death->Caspase Activity Assay Apoptotic Pathway Elucidation Apoptotic Pathway Elucidation Caspase Activity Assay->Apoptotic Pathway Elucidation

Figure 1: Experimental workflow for in-vitro anticancer screening.

Data Presentation: Illustrative Cytotoxicity Data

The primary output of the initial screening is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data should be presented in a clear, tabular format for easy comparison.

Table 1: Illustrative IC50 Values (µM) of 2,5-Dichloro-4-methoxybenzenesulfonamide Derivatives after 48h Treatment

Compound IDDerivative MoietyMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
DMS-01 N-phenyl15.822.418.9
DMS-02 N-(4-chlorophenyl)8.211.59.7
DMS-03 N-(4-methoxyphenyl)12.117.314.5
DMS-04 N-benzyl5.47.86.1
DMS-05 N-cyclohexyl> 50> 50> 50
Doxorubicin (Reference Drug)0.81.10.9

Note: The data in this table is illustrative and should be determined empirically. Similar studies on benzenesulfonamide derivatives have reported IC50 values ranging from micromolar to sub-micromolar concentrations against various cancer cell lines.[3][4][5]

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Principle: The amount of formazan produced is directly proportional to the number of viable cells.

  • Self-Validation: The protocol includes vehicle controls (e.g., DMSO) to account for solvent effects and a positive control (e.g., Doxorubicin) to ensure the assay is performing correctly.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Self-Validation: The use of unstained cells and single-stained controls (Annexin V only and PI only) is crucial for setting up the flow cytometer gates correctly. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.

Materials:

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[5]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[6] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.[2] Therefore, cells in G2/M (4n DNA) will have twice the fluorescence intensity of cells in G0/G1 (2n DNA), while cells in S phase will have an intermediate fluorescence.

  • Causality and Self-Validation: Treatment with RNase A is essential because PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[7] Ethanol fixation permeabilizes the cells, allowing PI to enter and stain the DNA.[4] A control population of untreated cells is necessary to establish the baseline cell cycle distribution.

Materials:

  • 6-well plates

  • Test compounds

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed approximately 1 x 10⁶ cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 hours.[2]

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[4] Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes, discard the supernatant, and wash twice with PBS.[2]

  • Staining: Resuspend the cell pellet in 450 µL of PI staining solution containing RNase A.

  • Incubation: Incubate at room temperature for 10 minutes in the dark.[2]

  • Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Potential Signaling Pathways and Mechanisms of Action

Sulfonamide derivatives can induce apoptosis through various signaling cascades. A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

G Compound Sulfonamide Derivative Bax Bax (Pro-apoptotic) Compound->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibits Mitochondria Mitochondria CytC Cytochrome c Mitochondria->CytC releases Bax->Mitochondria promotes pore formation Bcl2->Mitochondria prevents pore formation Apaf1 Apaf-1 CytC->Apaf1 binds Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Figure 2: The intrinsic apoptosis pathway potentially induced by sulfonamide derivatives.

This pathway is characterized by the activation of pro-apoptotic proteins like Bax, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[8] Further experiments, such as caspase activity assays or Western blotting for key apoptotic proteins, can validate the involvement of this pathway.

Conclusion

The protocols and workflow detailed in this guide provide a robust framework for the in-vitro anticancer evaluation of novel derivatives of this compound. By systematically assessing cytotoxicity, apoptosis induction, and effects on the cell cycle, researchers can effectively identify promising lead compounds for further preclinical development. The inherent versatility of the sulfonamide scaffold suggests that this class of compounds remains a rich source for the discovery of new and effective anticancer agents.

References

  • Cao, S., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 488-496. [Link]

  • Casini, A., & Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Flow Cytometry and Cell Sorting Facility, University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. International Journal of Molecular Sciences, 22(21), 11957. [Link]

  • UCL Flow Cytometry. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Markowicz-Piasecka, M., et al. (2021). Incorporation of Sulfonamide Moiety into Biguanide Scaffold Results in Apoptosis Induction and Cell Cycle Arrest in MCF-7 Breast Cancer Cells. International Journal of Molecular Sciences, 22(11), 5642. [Link]

  • Markowicz-Piasecka, M., et al. (2022). Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells. Chemico-Biological Interactions, 352, 109795. [Link]

  • Nema, V., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(16), e2993. [Link]

  • Pansare, D. N., et al. (2019). SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES. European Chemical Bulletin, 8(1), 1-6. [Link]

  • Rasheed, M. A., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(23), 8206. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Substituted Benzenesulfonyl Chlorides in Medicinal Chemistry

In the landscape of modern drug discovery, the benzenesulfonamide moiety stands as a cornerstone pharmacophore, integral to the design of numerous therapeutic agents.[1] Its prevalence stems from its unique ability to act as a potent zinc-binding group, making it a privileged scaffold for the inhibition of metalloenzymes.[2] Among the diverse array of synthetic precursors, 2,5-Dichloro-4-methoxybenzenesulfonyl chloride emerges as a particularly valuable building block. Its distinct substitution pattern—featuring two electron-withdrawing chlorine atoms and an electron-donating methoxy group—provides a nuanced platform for chemists to fine-tune the electronic and steric properties of the resulting inhibitors. This strategic functionalization is critical for modulating target affinity, selectivity, and pharmacokinetic profiles.

These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of enzyme inhibitors, with a particular focus on the well-established class of carbonic anhydrase inhibitors. The protocols and insights presented herein are designed to equip researchers with the foundational knowledge to leverage this versatile reagent in their drug discovery programs.

The Rationale Behind the Reagent: A Mechanistic Perspective

The efficacy of this compound as a synthetic intermediate is rooted in the high reactivity of the sulfonyl chloride functional group.[3] The sulfur atom is highly electrophilic, rendering it susceptible to nucleophilic attack by primary or secondary amines. This reaction, typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, proceeds via a nucleophilic substitution mechanism to forge a stable sulfonamide linkage.[4]

The substitution pattern on the aromatic ring is not merely incidental; it is a key determinant of the final compound's biological activity. The chlorine atoms can engage in halogen bonding or occupy hydrophobic pockets within the enzyme's active site, while the methoxy group can serve as a hydrogen bond acceptor. This multi-faceted potential for interaction allows for the creation of inhibitors with high potency and selectivity.

Focus Application: Synthesis of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[2] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and cancer. Notably, certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[5][6] Consequently, the development of potent and selective CA inhibitors is a major focus of anticancer drug discovery.[7]

The general structure of benzenesulfonamide-based CA inhibitors allows the sulfonamide group to coordinate with the catalytic zinc ion in the active site, effectively blocking enzyme function.[2] The substituted benzene ring extends into the active site cavity, where its substituents can form additional interactions with amino acid residues, thereby influencing isoform selectivity.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative N-substituted 2,5-dichloro-4-methoxybenzenesulfonamide, a putative carbonic anhydrase inhibitor.

Protocol 1: General Synthesis of N-Alkyl/Aryl-2,5-dichloro-4-methoxybenzenesulfonamide

This protocol outlines a standard procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Appropriate primary or secondary amine (1.1 eq)

  • Pyridine (or triethylamine) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the chosen amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation: Structure-Activity Relationship Insights

The following table presents representative inhibitory data for a series of closely related 2,4-dichlorobenzenesulfonamides against four human carbonic anhydrase isoforms. This data, adapted from Sławiński et al. (2014), illustrates how modifications to the substituent at the 5-position of the dichlorobenzenesulfonamide scaffold can significantly impact inhibitory potency and selectivity.[5]

CompoundR-Group at C5hCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
1 -NH₂3491647695
2 -NH-CH₂-Ph45223.15.86.2
3 -NH-CH₂-(4-F-Ph)78915.24.14.9
4 -NH-CH₂-(4-Cl-Ph)64111.82.83.5
Acetazolamide (Standard)25012255.7

This data is illustrative and based on a closely related series of 5-substituted 2,4-dichlorobenzenesulfonamides.

Visualizing the Workflow and Mechanism

Synthetic Workflow

The following diagram outlines the general workflow from the synthesis of sulfonamide inhibitors to their biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation reagent 2,5-Dichloro-4-methoxy- benzenesulfonyl chloride reaction Sulfonamide Formation (Base, Solvent) reagent->reaction amine Primary/Secondary Amine amine->reaction product Crude Sulfonamide Inhibitor reaction->product purification Purification (Recrystallization/Chromatography) product->purification pure_product Pure Inhibitor purification->pure_product assay Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) pure_product->assay Characterization (NMR, MS) data Determine IC50 / Ki values assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: A generalized workflow for the synthesis and evaluation of sulfonamide-based enzyme inhibitors.

Mechanism of Carbonic Anhydrase Inhibition

The following diagram illustrates the mechanism of action for a sulfonamide inhibitor at the active site of carbonic anhydrase.

G cluster_active_site CA Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Catalytic Water Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Zn->Inhibitor Coordination Bond (Displaces Water) Inhibited_Complex Inhibited Complex

Caption: Sulfonamide inhibitor coordinating to the Zn²⁺ ion in the carbonic anhydrase active site.

Conclusion and Future Perspectives

This compound represents a powerful and versatile tool in the medicinal chemist's arsenal for the construction of potent enzyme inhibitors. The strategic placement of chloro and methoxy substituents provides a framework for developing compounds with enhanced potency and selectivity. The protocols and data presented herein, centered around the well-validated target class of carbonic anhydrases, serve as a robust starting point for researchers seeking to explore the utility of this reagent. Future applications will undoubtedly extend to other enzyme families where directed interactions and tailored physicochemical properties are paramount for therapeutic success.

References

  • Chubb, F. L., & Eric, L. (1976). U.S. Patent No. 3,965,173. U.S.
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2014). The reaction of the N,N-dichloroamide of 5-chloro-2-thienylsulfonic acid with trichloroethylene as a convenient synthetic route. Arkivoc, 2004(11), 25-30. [Link]

  • Sławiński, J., Pogorzelska, A., Żołnowska, B., Brożewicz, K., Vullo, D., & Supuran, C. T. (2014). Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 82, 47-55. [Link]

  • Ponticello, G. S., & Rooney, C. S. (1994). EP Patent No. 0617038B1.
  • Sultan, A. (2016). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Analytical & Pharmaceutical Research, 2(4). [Link]

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Medicinal Chemistry, 10(8), 792-798. [Link]

  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

  • Ivanova, Y. M., Vasileva, E. D., & Gerasimova, A. V. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. [Link]

  • Khan, I., Ali, S., Muhammad, N., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide. Journal of Chemistry, 2022, Article ID 4716757. [Link]

  • Saleem, H., et al. (2018). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Pharmaceutical Sciences, 3(5), 3005-3011. [Link]

  • Fish, P. V., et al. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 230-245. [Link]

  • Jamshaid, A., et al. (2020). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 25(23), 5629. [Link]

  • DrugBank. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • Čapkauskaitė, E., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 1. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2,5-Dichloro-4-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As a key intermediate in the development of various pharmaceuticals, achieving a high yield and purity of this compound is often critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and analytical guidance to help you optimize your reaction outcomes.

The primary synthetic route to this compound involves the chlorosulfonation of 1,4-dichloro-2-methoxybenzene. This electrophilic aromatic substitution reaction, while straightforward in principle, is often plagued by issues such as low yield, formation of stubborn impurities, and challenges in product isolation. This guide will address these common pitfalls and provide scientifically-grounded solutions to overcome them.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in this reaction are a common frustration and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Moisture Contamination: Chlorosulfonic acid and thionyl chloride are extremely sensitive to moisture. Any water present in your glassware, starting materials, or solvents will rapidly decompose these reagents, rendering them ineffective.

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere before use. Use freshly opened or properly stored anhydrous solvents and ensure your starting material, 1,4-dichloro-2-methoxybenzene, is dry.

  • Suboptimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction may be sluggish or not proceed at all. Conversely, if the temperature is too high, you risk the formation of side products and decomposition of the desired product.

    • Solution: The reaction is typically carried out at a low initial temperature (0-10 °C) during the addition of the substrate to the chlorosulfonic acid.[1] After the initial addition, the reaction mixture is often allowed to warm to room temperature and may require gentle heating to drive it to completion. Monitor your reaction progress by TLC or LC-MS to determine the optimal temperature profile for your specific setup.

  • Inadequate Reagent Stoichiometry: An insufficient amount of chlorosulfonic acid will lead to incomplete conversion of the starting material. On the other hand, a large excess can sometimes promote the formation of di-sulfonated byproducts.

    • Solution: A molar excess of chlorosulfonic acid is generally required. A common starting point is to use 3 to 5 equivalents of chlorosulfonic acid relative to the 1,4-dichloro-2-methoxybenzene.

  • Poor Mixing: Inadequate stirring can lead to localized "hot spots" and uneven reaction progress, resulting in a mixture of unreacted starting material and over-reacted byproducts.

    • Solution: Ensure vigorous and efficient stirring throughout the entire reaction, especially during the addition of the substrate.

Issue 2: Presence of Multiple Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC analysis. What are the common impurities and how can I minimize their formation?

Answer:

The formation of impurities is a frequent challenge in chlorosulfonation reactions. Here are the most common culprits and strategies to mitigate them:

  • Isomeric Sulfonyl Chlorides: While the methoxy and chloro substituents on the starting material direct the sulfonation primarily to the desired position, small amounts of other isomers can form.

    • Solution: Precise temperature control during the addition of the starting material is key to maximizing regioselectivity. Lower temperatures generally favor the formation of the desired isomer. Purification by recrystallization or column chromatography is often necessary to separate these isomers.

  • 2,5-Dichloro-4-methoxybenzenesulfonic Acid: This is the product of hydrolysis of the desired sulfonyl chloride. It can form if the reaction is exposed to moisture during work-up or if the quenching procedure is not performed correctly.

    • Solution: Conduct the work-up in a scrupulously dry environment until the quenching step. When quenching, do so by pouring the reaction mixture onto crushed ice, rather than adding water to the reaction mixture. This helps to rapidly cool and dilute the reaction, minimizing hydrolysis.

  • Di-sulfonated Byproducts: The introduction of a second sulfonyl chloride group onto the aromatic ring can occur, especially with prolonged reaction times or at higher temperatures.

    • Solution: Use a moderate excess of chlorosulfonic acid and monitor the reaction progress closely. Avoid unnecessarily long reaction times and excessive heating.

  • Diphenyl Sulfones: These can form through the reaction of the sulfonyl chloride product with another molecule of the starting material.

    • Solution: This side reaction is generally favored at higher temperatures. Maintaining a controlled temperature profile is the most effective way to minimize its formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of thionyl chloride in this reaction?

While chlorosulfonic acid can directly introduce the sulfonyl chloride group, the reaction often proceeds in two steps: sulfonation to the sulfonic acid, followed by conversion to the sulfonyl chloride. Thionyl chloride is a common reagent used in the second step to convert the sulfonic acid to the sulfonyl chloride. In some procedures, chlorosulfonic acid is used in excess to act as both the sulfonating and chlorinating agent. A combination of chlorosulfonic acid and thionyl chloride can also be used.[1]

Q2: How can I safely handle chlorosulfonic acid and the reaction byproducts?

Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and sulfur dioxide. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Have a suitable neutralizing agent, such as sodium bicarbonate, readily available in case of spills. The reaction itself generates significant amounts of HCl and SO2 gas, which must be scrubbed by passing the off-gas through a basic solution (e.g., a sodium hydroxide solution).

Q3: What is the best method for purifying the final product?

The crude this compound is typically a solid. The most common purification method is recrystallization from a suitable solvent or solvent mixture, such as hexane/ethyl acetate or toluene. If isomeric impurities are present, column chromatography on silica gel may be necessary.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a robust starting point for the synthesis. As with any chemical reaction, small-scale trials are recommended to optimize conditions for your specific laboratory setup.

Materials:

  • 1,4-Dichloro-2-methoxybenzene

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a gas scrubber (containing a sodium hydroxide solution), add chlorosulfonic acid (4.0 equivalents) and cool the flask to 0 °C in an ice-water bath.

  • Addition of Starting Material: Dissolve 1,4-dichloro-2-methoxybenzene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Slowly add this solution dropwise to the stirred chlorosulfonic acid via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be applied, but be cautious of increased byproduct formation.

  • Conversion to Sulfonyl Chloride (if necessary): If TLC or LC-MS analysis indicates the presence of the sulfonic acid intermediate, cool the reaction mixture back to 0 °C and slowly add thionyl chloride (2.0 equivalents) dropwise. Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of HCl and SO2 gas ceases.

  • Work-up: Carefully and slowly pour the cooled reaction mixture onto a large excess of crushed ice with vigorous stirring. The product should precipitate as a solid.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

Analytical Monitoring

Accurate analytical monitoring is crucial for troubleshooting and optimizing your reaction.

Table 1: Key Analytical Data for Reaction Components

CompoundAppearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)
1,4-Dichloro-2-methoxybenzene (Starting Material) Colorless to light yellow liquid or solid~7.3 (d, 1H), ~7.2 (d, 1H), ~6.8 (dd, 1H), ~3.9 (s, 3H)~155, ~130, ~128, ~125, ~115, ~112, ~56~2950 (C-H), ~1580, ~1480 (C=C), ~1250 (C-O), ~800 (C-Cl)
This compound (Product) White to off-white solid~7.9 (s, 1H), ~7.1 (s, 1H), ~4.0 (s, 3H)~160, ~138, ~135, ~130, ~125, ~110, ~57~1380, ~1180 (S=O), ~1260 (C-O), ~880 (C-Cl)
2,5-Dichloro-4-methoxybenzenesulfonic acid (Hydrolysis Product) White solidAromatic protons will be slightly shifted upfield compared to the sulfonyl chloride. The -SO₃H proton is often broad and may exchange with residual water.Aromatic carbons will show slight shifts compared to the sulfonyl chloride.~3000 (broad, O-H), ~1200, ~1050 (S=O)

Visualizing the Process

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Chlorination SM 1,4-Dichloro-2-methoxybenzene Intermediate Arenium Ion Intermediate SM->Intermediate + SO₃ CSA Chlorosulfonic Acid (ClSO₃H) SA 2,5-Dichloro-4-methoxy- benzenesulfonic Acid Intermediate->SA - H⁺ Product 2,5-Dichloro-4-methoxy- benzenesulfonyl chloride SA->Product + SOCl₂ - SO₂ - HCl SOCl2 Thionyl Chloride (SOCl₂) TroubleshootingWorkflow Start Low Yield or Impure Product CheckMoisture Check for Moisture Contamination? Start->CheckMoisture DryGlassware Rigorously Dry Glassware & Reagents CheckMoisture->DryGlassware Yes CheckTemp Review Temperature Control? CheckMoisture->CheckTemp No DryGlassware->CheckTemp OptimizeTemp Optimize Temperature Profile CheckTemp->OptimizeTemp Yes CheckStoich Verify Reagent Stoichiometry? CheckTemp->CheckStoich No OptimizeTemp->CheckStoich AdjustStoich Adjust Molar Equivalents CheckStoich->AdjustStoich Yes CheckPurity Analyze Impurity Profile (TLC/LC-MS) CheckStoich->CheckPurity No AdjustStoich->CheckPurity Hydrolysis Hydrolysis Product (Sulfonic Acid) Present? CheckPurity->Hydrolysis Isomers Isomeric Byproducts Present? CheckPurity->Isomers OptimizeWorkup Optimize Quenching & Work-up Hydrolysis->OptimizeWorkup Purify Purify by Recrystallization or Chromatography Isomers->Purify End Improved Yield & Purity OptimizeWorkup->End Purify->End

Caption: A systematic workflow for troubleshooting common issues.

References

  • Angene Chemical. (2026). This compound|35509-62-7. [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Google Patents. (n.d.).
  • NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. NIST Chemistry WebBook. [Link]

  • Angene Chemical. (2026). This compound|35509-62-7. [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. [Link]

  • Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • The Royal Society of Chemistry. (n.d.). 4 - Supporting Information. [Link]

  • Chad's Prep. (2018, September 20). 14.1 Introduction to IR Spectroscopy | Organic Chemistry [Video]. YouTube. [Link]

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Removal of byproducts from 2,5-Dichloro-4-methoxybenzenesulfonyl chloride sulfonylation

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 2,5-Dichloro-4-methoxybenzenesulfonyl chloride Synthesis

Welcome to the technical support hub for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly the formation and removal of byproducts during the sulfonylation process.

The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. However, the reactivity of the sulfonyl chloride group makes it susceptible to side reactions, primarily hydrolysis, which can complicate purification and significantly reduce yields. This document provides a structured approach to troubleshooting these issues, ensuring the isolation of a high-purity final product.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses the most frequent problems encountered during the synthesis and workup of this compound.

Symptom / Observation Potential Root Cause Recommended Action & Scientific Rationale
Low overall yield of isolated product. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid during aqueous workup.[1][2]Action: Perform all aqueous washes quickly and with ice-cold solutions to minimize the rate of hydrolysis.[1] The low solubility of arylsulfonyl chlorides in cold water can also offer protection by causing them to precipitate, limiting contact with the aqueous phase.[3][4]
Product appears as a dark oil or discolored solid. Thermal decomposition or presence of colored impurities from starting materials or side reactions.Action: Maintain a low reaction temperature (often below 30 °C) during the sulfonylation step.[1] Discoloration can be a sign of decomposition.[1] Purification via recrystallization from a suitable solvent system (e.g., toluene-hexane) can remove colored impurities.[5]
TLC/NMR analysis shows a significant amount of a more polar byproduct. The primary polar byproduct is almost certainly the corresponding 2,5-dichloro-4-methoxybenzenesulfonic acid , formed via hydrolysis.[3]Action: To remove the sulfonic acid, perform an extractive workup. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with ice-cold water or brine. The highly polar sulfonic acid will partition into the aqueous layer, while the desired sulfonyl chloride remains in the organic phase.
Difficulty in achieving product crystallization. Presence of impurities, particularly the sulfonic acid byproduct, which can act as a crystallization inhibitor. Residual solvent may also be a factor.Action: Ensure the crude product is thoroughly dried and free of the sulfonic acid byproduct before attempting crystallization. An additional wash with cold brine helps to remove residual water from the organic layer. If issues persist, consider purification by flash chromatography, though sulfonyl chlorides can be unstable on silica gel.[5][6]
Gas evolution (HCl, SO₂) is observed during workup or storage. This is a clear indicator of product decomposition , either through hydrolysis (HCl formation) or thermal breakdown (SO₂ formation).[1]Action: Immediately ensure the product is dry and stored in a moisture-free environment (e.g., under an inert atmosphere in a desiccator). Avoid exposure to high temperatures. If decomposition occurs during workup, the quenching and washing steps must be performed more rapidly and at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct I need to worry about in this sulfonylation, and how is it formed? A1: The most common and troublesome byproduct is 2,5-dichloro-4-methoxybenzenesulfonic acid. It is formed by the hydrolysis of the target compound, this compound.[7][8] This reaction is catalyzed by the presence of water, which acts as a nucleophile attacking the electrophilic sulfur atom of the sulfonyl chloride group. This issue is most prevalent during the aqueous workup phase when the product is intentionally exposed to water to remove acids and inorganic salts.

Q2: My reaction mixture turned dark brown after adding the chlorosulfonating agent. Is this normal? A2: A significant color change to dark brown or black is often an indication of product decomposition or undesirable side reactions.[1] While slight color changes can be expected, a dramatic darkening suggests that the reaction temperature may be too high, leading to thermal degradation. It is crucial to monitor the temperature closely and maintain cooling as necessary.

Q3: How can I effectively quench the reaction to minimize hydrolysis of my product? A3: The quenching procedure is critical. The best practice is to quench the reaction mixture by pouring it slowly onto crushed ice or into ice-cold water with vigorous stirring.[1] The low temperature drastically reduces the rate of hydrolysis. The low solubility of the arylsulfonyl chloride in cold water causes it to precipitate out of the solution quickly, which physically protects it from prolonged contact with water and further reaction.[3][4]

Q4: Is recrystallization a viable method for purifying this compound? A4: Yes, recrystallization is often an effective method for purification, provided the bulk of the sulfonic acid has been removed. A mixed solvent system, such as toluene-hexane or hexane-ethyl acetate, is commonly used.[5][6] The procedure involves dissolving the crude material in a minimum amount of the hot solvent mixture and allowing it to cool slowly. The pure sulfonyl chloride should crystallize, leaving more soluble impurities in the mother liquor.

Q5: What analytical techniques are best for detecting the sulfonic acid byproduct? A5: Several techniques can be used:

  • Thin-Layer Chromatography (TLC): The sulfonic acid is significantly more polar than the sulfonyl chloride and will have a much lower Rf value.

  • NMR Spectroscopy: In ¹H NMR, the acidic proton of the sulfonic acid may be visible as a broad singlet. More reliably, comparing the integration of aromatic peaks of the product versus any new aromatic signals can indicate impurity levels.

  • HPLC: Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating and quantifying the sulfonyl chloride from its sulfonic acid byproduct.[9][10][11] The sulfonic acid will have a much shorter retention time.

Workflow & Key Decision Points

The following diagram outlines the critical workflow from reaction completion to isolating the pure product, emphasizing key decision points for troubleshooting.

G cluster_0 Post-Reaction Workflow cluster_1 Purification & Troubleshooting ReactionComplete Reaction Complete Quench Quench on Ice-Water ReactionComplete->Quench Workup Extractive Workup (Organic Solvent + Water/Brine) Quench->Workup Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry SolventRemoval Solvent Removal (Reduced Pressure) Dry->SolventRemoval CrudeProduct Crude Product Analysis (TLC, NMR) SolventRemoval->CrudeProduct Pure Product is Pure? CrudeProduct->Pure Recrystallize Recrystallization (e.g., Toluene/Hexane) Pure->Recrystallize Yes ReassessWorkup Re-dissolve & Re-wash (Remove Sulfonic Acid) Pure->ReassessWorkup No (Polar Impurity) FinalProduct Pure Final Product Recrystallize->FinalProduct ReassessWorkup->Dry Return to Drying Step

Caption: Troubleshooting workflow for purification of this compound.

Detailed Protocol: Extractive Removal of Sulfonic Acid Byproduct

This protocol provides a self-validating method for removing the primary sulfonic acid impurity after the initial reaction quench.

Objective: To separate the desired sulfonyl chloride from its water-soluble sulfonic acid byproduct.

Methodology:

  • Preparation: After quenching the reaction on ice, filter the precipitated crude solid. If the product separates as an oil, proceed directly to the next step. Prepare a separatory funnel and have ice-cold deionized water, saturated brine solution, and a suitable organic solvent (e.g., dichloromethane or ethyl acetate) ready in an ice bath.

  • Dissolution: Transfer the crude product (solid or oil) to the separatory funnel. Add the cold organic solvent (approx. 10-15 mL per gram of crude material) and swirl to dissolve. The desired sulfonyl chloride will dissolve in the organic phase.

  • Aqueous Wash: Add an equal volume of ice-cold deionized water to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake gently for 30-60 seconds.

    • Scientific Rationale: This step partitions the highly polar sulfonic acid byproduct into the aqueous layer, while the less polar sulfonyl chloride remains in the organic layer.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer and discard it.

  • Brine Wash: Add an equal volume of cold saturated brine solution to the organic layer in the funnel. Shake again for 30 seconds.

    • Scientific Rationale: The brine wash helps to remove any remaining dissolved water from the organic layer, "salting out" the organic product and preventing emulsions.[12]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; add more drying agent until it no longer clumps together.[12]

  • Validation & Isolation:

    • TLC Check: Spot the dried organic solution on a TLC plate against a sample of the crude material. The spot corresponding to the sulfonic acid (at or near the baseline) should be absent or significantly diminished.

    • Isolation: Once dry, filter or decant the solution to remove the drying agent. Remove the solvent under reduced pressure to yield the crude product, which is now ready for final purification (e.g., recrystallization).

References

  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Black, G. G., et al. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Org. Synth. 2017, 94, 198.
  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Khan, I., et al. (2011). 2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(3), o639.
  • Angene Chemical. (n.d.). This compound.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Espenson, J. H., Zhu, Z., & Zauche, T. H. (1999). Synthesis of sulfonyl chloride substrate precursors. J. Org. Chem., 64(4), 1191–1196.
  • Process for the preparation of sulfonic acid chlorides. (1979). U.S.
  • Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.). CN101531557B.
  • ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 914–928.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (n.d.). CN109298092B.
  • Francke, R., & Little, R. D. (2014). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. Organic letters, 16(14), 3824–3827.
  • BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.

Sources

Handling and storage of 2,5-Dichloro-4-methoxybenzenesulfonyl chloride to prevent decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Dichloro-4-methoxybenzenesulfonyl chloride

Welcome to the technical support guide for this compound (DCMBSC). This document provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of this reagent to ensure its stability and prevent decomposition. As a reactive sulfonyl chloride, the integrity of DCMBSC is paramount for reproducible and successful experimental outcomes. This guide is structured to address common queries and troubleshoot potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition?

A1: The primary and most rapid decomposition pathway for this compound is hydrolysis.[1] The sulfonyl chloride functional group is highly electrophilic and readily reacts with nucleophiles, with water being a common reactant present as atmospheric moisture. This reaction is often autocatalytic, as the hydrogen chloride (HCl) gas produced can further accelerate degradation.

Q2: What are the ideal storage conditions for this reagent?

A2: To minimize decomposition, this compound should be stored in a cool, dry environment. The recommended storage temperature is between 2-8 °C in a refrigerator.[1][2] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, corrosive-resistant container to prevent exposure to moisture.[3]

Q3: How can I tell if my this compound has started to decompose?

A3: Visual inspection can offer initial clues. The pure compound is typically a solid. Signs of decomposition may include a change in color, a pungent, acidic odor due to the formation of HCl, or a change in the physical state of the material (e.g., becoming sticky or clumpy). For quantitative assessment, a purity analysis via titration or Gas Chromatography (GC) can confirm degradation.

Q4: Is this compound sensitive to light or air (oxygen)?

A4: While the primary sensitivity is to moisture, it is good laboratory practice to store all reactive chemical intermediates in opaque or amber containers to prevent any potential photolytic degradation. The main concern with air exposure is the presence of moisture, not necessarily oxygen. Storing under an inert gas like nitrogen or argon is the most effective way to mitigate this.

Q5: What materials are incompatible with this compound?

A5: Avoid contact with water, strong bases, strong oxidizing agents, and amines.[1][3] These substances will react readily with the sulfonyl chloride group, leading to rapid decomposition of the reagent and the formation of various byproducts.

Troubleshooting Guide

This section provides a more in-depth look at common problems, their causes, and corrective actions.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
  • Symptom: You are observing lower-than-expected yields in your sulfonamide or sulfonate ester synthesis, or the reaction is not proceeding to completion.

  • Probable Cause: The most likely culprit is a loss of reagent purity due to decomposition, primarily through hydrolysis. If the sulfonyl chloride has hydrolyzed to its corresponding sulfonic acid, it will no longer be reactive in the desired manner.

  • Troubleshooting Protocol:

    • Verify Reagent Integrity: Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

    • Handle Under Inert Atmosphere: Dispense the required amount of the reagent in a glove box or under a positive pressure of dry nitrogen or argon.

    • Use Anhydrous Solvents and Reagents: Ensure that all solvents and other reagents in your reaction are rigorously dried. The presence of water will consume your sulfonyl chloride.

    • Purity Check (Optional but Recommended): If you continue to face issues, consider a quick purity check. A simple method is to dissolve a small, known amount in a dry solvent and titrate for chloride content.

Issue 2: Visible Fumes or Pungent Odor Upon Opening the Container
  • Symptom: You observe white fumes (HCl gas) or notice a sharp, acidic smell when you open the reagent bottle.

  • Probable Cause: This is a clear indication that the material has been exposed to moisture and hydrolysis has occurred.[3] The reaction of the sulfonyl chloride with water produces 2,5-dichloro-4-methoxybenzenesulfonic acid and hydrogen chloride gas.

  • Corrective Actions:

    • Handle with Extreme Caution: Immediately close the container and move it to a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-gas respiratory protection if necessary.

    • Assess Usability: The reagent is likely partially or fully decomposed. Its use in moisture-sensitive reactions is not recommended as the purity is compromised.

    • Proper Disposal: Dispose of the decomposed material in accordance with your institution's hazardous waste disposal guidelines.[2] Do not attempt to quench with water in a sealed container, as this can lead to pressure buildup.

Key Data and Conditions Summary

ParameterRecommended Condition/ObservationRationale
Storage Temperature 2-8 °C (Refrigerated)[1][2]Slows the rate of potential decomposition reactions.
Storage Atmosphere Inert Gas (Nitrogen, Argon)Prevents contact with atmospheric moisture, the primary decomposition agent.
Container Tightly sealed, corrosive-resistant[2]Prevents moisture ingress and withstands corrosive HCl gas if formed.
Incompatible Materials Water, Bases, Amines, Strong Oxidizing Agents[1][3]These substances react exothermically and degrade the sulfonyl chloride.
Signs of Decomposition Color change, pungent acidic odor (HCl), clumpingIndicates hydrolysis to the corresponding sulfonic acid.
Decomposition Products 2,5-dichloro-4-methoxybenzenesulfonic acid, HCl, SOx, COx[1][3]Formed upon contact with water or at high temperatures.

Experimental Protocols & Workflows

Recommended Handling Workflow for Experiments

The following workflow is designed to minimize moisture exposure and preserve the integrity of this compound during experimental use.

G cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction Setup cluster_storage Post-Use Storage A Equilibrate Reagent Container to Room Temp B Prepare Dry Glassware & Anhydrous Solvents A->B While equilibrating C Open Container Under Nitrogen/Argon Flow B->C D Quickly Weigh & Dispense Required Amount C->D E Tightly Reseal Container Immediately D->E F Add Reagent to Anhydrous Reaction Mixture E->F H Purge Headspace of Container with Inert Gas E->H G Seal Reaction Vessel Under Inert Atmosphere F->G I Return to 2-8°C Storage H->I G cluster_reactants Reactants cluster_products Decomposition Products DCMBSC 2,5-Dichloro-4-methoxy- benzenesulfonyl chloride SulfonicAcid 2,5-Dichloro-4-methoxy- benzenesulfonic acid DCMBSC->SulfonicAcid Hydrolysis HCl Hydrogen Chloride (HCl) DCMBSC->HCl Byproduct Water H₂O (Moisture) Water->SulfonicAcid Water->HCl

Caption: Hydrolysis of DCMBSC upon exposure to water.

References

  • TCI Chemicals. (2023). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Angene Chemical. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Benchchem. (n.d.). This compound | 35509-62-7.
  • ChemicalBook. (n.d.). 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet.

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 2,5-dichloro-4-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges encountered during the work-up and purification stages of reactions, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Quenching the Reaction

Question 1: How should I properly quench my reaction mixture containing unreacted this compound?

Answer: Proper quenching is critical to deactivate the highly electrophilic sulfonyl chloride and prevent unwanted side reactions during work-up and purification. The choice of quenching agent depends on the stability of your desired product and the scale of your reaction.

Aqueous Quench (Standard Protocol): This is the most common method and is suitable for products stable to water and mild base.

  • Rationale: The primary goal is to hydrolyze the reactive sulfonyl chloride to the corresponding 2,5-dichloro-4-methoxybenzenesulfonic acid. The sulfonic acid is significantly more polar and can be easily removed by a subsequent basic wash. Cooling the reaction mixture is crucial to manage any exotherm from the hydrolysis reaction.

  • Step-by-Step Protocol:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add deionized water to the stirred reaction mixture. Monitor for any temperature increase.

    • Follow with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) and stir vigorously for 30-60 minutes.[1] This neutralizes the newly formed sulfonic acid and any HCl generated during the initial reaction.

    • Proceed to the extraction phase.

dot

G cluster_quench Aqueous Quench Workflow Reaction Mixture Reaction Mixture Cool to 0 C Cool to 0 C Reaction Mixture->Cool to 0 C Slowly Add Water Slowly Add Water Cool to 0 C->Slowly Add Water Add NaHCO3 Solution Add NaHCO3 Solution Slowly Add Water->Add NaHCO3 Solution Proceed to Extraction Proceed to Extraction Add NaHCO3 Solution->Proceed to Extraction

Caption: Workflow for a standard aqueous quench.

Nucleophilic Quench (Alternative Protocol): This method is useful when the product is sensitive to aqueous conditions or when the sulfonyl chloride is particularly resistant to hydrolysis.

  • Rationale: A simple nucleophile like methanol or a primary/secondary amine can be added to convert the sulfonyl chloride into a more stable sulfonate ester or sulfonamide, respectively. These derivatives often have different solubility and chromatographic properties than the desired product, facilitating purification.

  • Considerations: This approach introduces a new compound into your reaction mixture that will need to be removed. It is most effective when the resulting sulfonated species has significantly different polarity from your product.

Work-up & Extraction

Question 2: I've quenched my reaction, but I'm still seeing the sulfonyl chloride or its byproducts in my organic layer after extraction. What's going wrong?

Answer: This is a common issue and can often be traced back to incomplete hydrolysis or insufficient extraction. Aryl sulfonyl chlorides can be surprisingly stable to hydrolysis.[1]

Troubleshooting Steps:

  • Increase Stirring and Time: During the basic wash, ensure vigorous stirring to maximize the surface area between the organic and aqueous layers. This is crucial for efficient hydrolysis and extraction of the sulfonic acid salt. Increasing the stirring time to an hour or more can be beneficial.[1]

  • Check the pH: After the basic wash, check the pH of the aqueous layer to ensure it is indeed basic (pH > 8). If not, add more base.

  • Solvent Choice: The choice of organic solvent can impact extraction efficiency. Solvents like ethyl acetate are generally effective. For chlorinated solvents like dichloromethane (DCM), where water solubility is lower, you may need to increase the volume of the aqueous phase and the stirring time.[1]

dot

G cluster_extraction Extraction Troubleshooting Logic Impurity in Organic Layer Impurity in Organic Layer Incomplete Hydrolysis Incomplete Hydrolysis Impurity in Organic Layer->Incomplete Hydrolysis Insufficient Extraction Insufficient Extraction Impurity in Organic Layer->Insufficient Extraction Increase Stirring/Time Increase Stirring/Time Incomplete Hydrolysis->Increase Stirring/Time Verify Aqueous pH Verify Aqueous pH Insufficient Extraction->Verify Aqueous pH Optimize Solvent System Optimize Solvent System Insufficient Extraction->Optimize Solvent System

Caption: Troubleshooting logic for extraction issues.

Question 3: How do I effectively remove the 2,5-dichloro-4-methoxybenzenesulfonic acid byproduct?

Answer: The sulfonic acid byproduct is best removed by converting it to its salt form, which is highly water-soluble.

  • Protocol:

    • After quenching, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium bicarbonate or a dilute (e.g., 1M) solution of sodium hydroxide.

    • Separate the layers.

    • To ensure complete removal, you can back-extract the aqueous layer with a small amount of the organic solvent to recover any dissolved product.[1]

    • Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous salt like sodium sulfate or magnesium sulfate.

Table 1: Properties of Key Species in the Work-up

CompoundChemical StructureKey Properties for Separation
This compoundC₇H₅Cl₃O₃SElectrophilic, relatively hydrophobic, soluble in common organic solvents. Reacts with water to form the sulfonic acid.[2]
2,5-Dichloro-4-methoxybenzenesulfonic acidC₇H₆Cl₂O₄SAcidic, polar. Its salt form (sulfonate) is highly soluble in water and insoluble in most organic solvents.
Desired Product (e.g., a sulfonamide)VariesTypically less polar than the sulfonic acid salt, allowing for separation by extraction.
Purification

Question 4: My crude product is an oil, but I expect a solid. What should I do?

Answer: This is a frequent challenge in organic synthesis. Several factors could be at play:

  • Residual Solvent: Chlorinated solvents like DCM can be difficult to remove completely and may leave your product as an oil.[3] Try co-evaporation with a more volatile, non-chlorinated solvent like hexanes or toluene.

  • Impurities: The presence of unreacted starting materials or byproducts can act as an impurity, preventing your product from crystallizing.

  • Incomplete Reaction: If the reaction has not gone to completion, the presence of starting materials can inhibit crystallization.

Purification Strategies for Sulfonamide Products:

  • Recrystallization: This is often the most effective method for obtaining high-purity solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.

  • Silica Gel Chromatography: If recrystallization is unsuccessful, column chromatography is a reliable alternative for separating your product from impurities.[4] A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is a good starting point.

  • Acid-Base Extraction: If your product has acidic or basic functionality, you may be able to use pH-swing extractions to purify it. For example, a sulfonamide with an acidic N-H proton can be deprotonated with a base, extracted into the aqueous layer, and then re-protonated with acid to precipitate out the purified product.

Question 5: When should I consider using a scavenger resin?

Answer: Scavenger resins are an excellent tool for modern organic synthesis, particularly in cases where:

  • Aqueous work-ups are problematic due to product instability.

  • Traditional extractions fail to remove the sulfonyl chloride.

  • High-throughput synthesis is desired to simplify purification.[1]

  • How it Works: Amine-based scavenger resins (e.g., PS-Trisamine) have nucleophilic groups that react with and bind to the excess sulfonyl chloride. The resin is then simply filtered off, leaving the purified product in solution.[1]

dot

G cluster_scavenger Scavenger Resin Workflow Reaction Mixture Reaction Mixture Add Scavenger Resin Add Scavenger Resin Reaction Mixture->Add Scavenger Resin Agitate Agitate Add Scavenger Resin->Agitate Filter Filter Agitate->Filter Concentrate Filtrate Concentrate Filtrate Filter->Concentrate Filtrate

Caption: Workflow for using a scavenger resin.

References

Sources

Technical Support Center: Synthesis of Sterically Hindered Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for overcoming the synthetic challenges associated with sterically hindered sulfonamides. In modern drug discovery, the sulfonamide moiety is a cornerstone functional group, valued for its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its role as a bioisostere for other functional groups like carboxylic acids.[1][2] However, the synthesis of sulfonamides from sterically demanding amines or sulfonyl chlorides presents significant hurdles that can impede research and development.

This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, field-tested solutions to common problems. We will move from high-level frequently asked questions to in-depth troubleshooting of specific experimental failures, supported by detailed protocols and alternative strategies for the most recalcitrant substrates.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of sterically hindered sulfonamides so challenging compared to simpler analogues? The primary challenge stems from a combination of electronic and steric factors. The standard synthesis involves the nucleophilic attack of an amine on a sulfonyl chloride. When bulky substituents are present on either the amine (e.g., secondary amines with large alkyl/aryl groups) or the sulfonyl chloride, they physically obstruct this attack.[3][4] This steric clash raises the activation energy of the reaction, often leading to extremely slow reaction rates or no product formation under standard conditions.[3]

Q2: What is the most common reason for a complete failure of my sulfonylation reaction? Besides the severe steric hindrance mentioned above, the most frequent cause of reaction failure is the degradation of the sulfonyl chloride starting material.[5] Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding sulfonic acids.[6][7][8] These sulfonic acids are unreactive towards amines under typical sulfonylation conditions, leading to the recovery of unreacted starting materials and a zero-yield outcome.

Q3: Can a sulfonamide group be used as a protecting group for an amine? Yes, and this is a key concept. The formation of a sulfonamide significantly reduces the nucleophilicity and basicity of the parent amine because the nitrogen lone pair is delocalized by the powerful electron-withdrawing sulfonyl group.[9][10] This property is frequently exploited to "tame" the reactivity of amines during other synthetic steps.[9] However, this stability also makes the subsequent cleavage (deprotection) of the sulfonamide bond challenging, often requiring harsh conditions.[10]

Q4: Are there alternatives to sulfonyl chlorides for these reactions? Absolutely. When sulfonyl chlorides prove too unreactive or unstable, more potent sulfonylating agents can be employed. Pentafluorophenyl (PFP) sulfonate esters are stable, crystalline solids that can be more reactive in certain contexts.[3] Additionally, methods involving sulfur dioxide surrogates like DABSO or the use of sulfonyl fluorides activated by catalysts offer modern, effective alternatives.[1][11]

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific experimental issues in a question-and-answer format, providing a logical workflow for diagnosing and solving the problem.

Scenario 1: Very Low to No Product Yield

Question: I am attempting to react a bulky secondary amine with an aryl sulfonyl chloride using pyridine in DCM at room temperature, but I'm only recovering my starting materials after 24 hours. What's wrong?

Answer: This is a classic case where the reaction's activation energy is too high due to steric hindrance.[3] Standard conditions are insufficient. Here is a systematic approach to troubleshoot this issue.

G Start Low / No Yield Observed Check_Basics Step 1: Verify Reagent Quality & Anhydrous Conditions Start->Check_Basics Initial Check Increase_Energy Step 2: Increase Reaction Energy Check_Basics->Increase_Energy If basics are confirmed Catalysis Step 3: Introduce a Catalyst Increase_Energy->Catalysis If yield is still low Success Reaction Successful Increase_Energy->Success Change_Reagents Step 4: Use Alternative Reagents Catalysis->Change_Reagents For highly recalcitrant cases Catalysis->Success Change_Reagents->Success G cluster_desired Desired Mono-Sulfonylation cluster_side Undesired Di-Sulfonylation RNH2 R-NH₂ plus1 + RNH2->plus1 R_SO2Cl R'-SO₂Cl plus1->R_SO2Cl arrow1 R_SO2Cl->arrow1 Product1 R-NH-SO₂-R' arrow1->Product1 Product1_side R-NH-SO₂-R' plus2 + Product1_side->plus2 R_SO2Cl_side R'-SO₂Cl plus2->R_SO2Cl_side arrow2 (Base) R_SO2Cl_side->arrow2 Product2 R-N(SO₂-R')₂ arrow2->Product2

Caption: Competing reaction pathways for primary amines.

Strategies to Promote Mono-Sulfonylation: [12]1. Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature. This keeps the concentration of the sulfonylating agent low, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion. 2. Lower the Temperature: Conduct the reaction at 0 °C or even -20 °C. Lowering the temperature will disfavor the higher-activation energy side reaction more significantly. 3. Modify Base Conditions: The choice of base is critical. An excess of a strong base will promote the deprotonation of the mono-sulfonamide.

  • Switch to a Weaker Base: Use a sterically hindered or weaker base like pyridine or 2,6-lutidine instead of triethylamine.
  • Use Stoichiometric Base: Use only a slight excess (e.g., 1.1 equivalents) of the base to neutralize the HCl generated.
Base pKa of Conjugate Acid Use Case Recommendation
Triethylamine (TEA) ~10.7Standard, strong, non-nucleophilic base. Can promote di-sulfonylation.
Pyridine ~5.2Weaker, less basic. Good for minimizing di-sulfonylation. Also acts as a solvent. [6]
2,6-Lutidine ~6.7Sterically hindered base. Less likely to deprotonate the sulfonamide.
Potassium Carbonate (K₂CO₃) ~10.3 (pKa2 of H₂CO₃)Heterogeneous inorganic base. Can be effective and simplifies workup. [12]

Experimental Protocols

Protocol 1: General Procedure for Sulfonylation of a Hindered Secondary Amine using Thermal Conditions
  • Preparation: Oven-dry all glassware (a round-bottom flask with a reflux condenser) and allow it to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To the flask, add the sterically hindered amine (1.0 eq) and anhydrous acetonitrile (to make a 0.2 M solution).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Addition of Sulfonyl Chloride: In a separate vial, dissolve the sulfonyl chloride (1.2 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine solution.

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain the temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-48 hours for completion.

  • Workup: After the reaction is complete (starting material is consumed), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Indium-Catalyzed Sulfonylation of a Less Nucleophilic Aniline

[3][11]

  • Preparation: Follow the same rigorous anhydrous preparation as in Protocol 1.

  • Reaction Setup: To a flame-dried flask under argon, add the aniline (1.0 eq), the sulfonyl chloride (1.1 eq), indium powder (10 mol%), and anhydrous toluene (to make a 0.2 M solution).

  • Heating: Heat the reaction mixture to 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Note that in this catalytic procedure, no external base is typically required.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the indium catalyst. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography.

References

  • BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
  • BenchChem. (2025).
  • OChemTutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
  • Chem-Station. (2014). Sulfonyl Protective Groups.
  • BenchChem. (2025). . BenchChem.
  • Thieme. (2024).
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic-Chemistry.org.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
  • BenchChem. (2025).
  • White, A. D. (2010). The Synthesis of Functionalised Sulfonamides. University College London.
  • Raj, A., et al. (2025). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.

Sources

Technical Support Center: 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the handling and use of this versatile reagent. Our goal is to empower you with the knowledge to mitigate common challenges, particularly hydrolysis, ensuring the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common immediate questions regarding the stability and handling of this compound.

Q1: What are the primary signs of hydrolysis in my sample of this compound?

A1: The most immediate indicator of hydrolysis is the physical appearance of the compound. Pure this compound is a white to off-white crystalline solid. Upon hydrolysis, it will typically become sticky or oily, and may eventually solidify into a hard mass. Another key indicator is the faint, sharp odor of hydrogen chloride (HCl) gas, which is a byproduct of the hydrolysis reaction.

Q2: I opened a new bottle of this compound and it appears to have already hydrolyzed. What should I do?

A2: If you suspect significant hydrolysis upon receiving the product, it is crucial to not use it in your reaction, as the purity is compromised and it will likely lead to poor yields and side reactions. Contact your supplier immediately to report the issue and request a replacement. To confirm hydrolysis, you can perform a simple qualitative test by carefully adding a small amount of the material to a dry test tube and warming it gently. The evolution of white fumes (HCl) that turn moist blue litmus paper red is a strong indication of the presence of the corresponding sulfonic acid.

Q3: Can I still use a partially hydrolyzed sample of this compound for my reaction?

A3: It is strongly discouraged. The presence of the corresponding sulfonic acid and HCl can interfere with your reaction by altering the stoichiometry of your reagents, neutralizing basic catalysts, and promoting unwanted side reactions. For reactions that are sensitive to acidic conditions or require precise molar equivalents, using a hydrolyzed sample will lead to unreliable and irreproducible results.

Q4: How does atmospheric moisture affect the stability of this compound?

A4: Atmospheric moisture is the primary culprit for the hydrolysis of sulfonyl chlorides.[1] The sulfonyl chloride group is highly electrophilic and readily reacts with water, even in trace amounts present in the air.[1] This is why it is critical to handle and store the compound under strictly anhydrous conditions.

Q5: What is the expected shelf-life of this compound?

A5: When stored under optimal conditions (i.e., in a tightly sealed container, under an inert atmosphere, and in a cool, dry place), this compound can be stable for an extended period. However, once the seal is broken and the compound is exposed to the atmosphere, its shelf-life can be significantly reduced. It is best practice to use the reagent as quickly as possible after opening and to properly reseal the container after each use.

II. In-Depth Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the use of this compound in chemical reactions.

Troubleshooting Guide 1: Poor Yield or Incomplete Reaction in Sulfonamide Synthesis

Symptom: You are performing a sulfonamide synthesis by reacting this compound with a primary or secondary amine, but you are observing low yields of the desired product or a significant amount of unreacted starting amine.

Potential Cause 1: Hydrolysis of the Sulfonyl Chloride

  • Explanation: As previously discussed, hydrolysis of the sulfonyl chloride is a major contributor to poor reaction outcomes. The presence of 2,5-dichloro-4-methoxybenzenesulfonic acid not only reduces the amount of active reagent available for the reaction but the generated HCl can also protonate the starting amine, rendering it non-nucleophilic.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before starting your reaction, visually inspect the this compound for any signs of hydrolysis. If in doubt, it is best to use a fresh, unopened bottle.

    • Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Order of Addition: In your reaction setup, consider adding the sulfonyl chloride solution dropwise to the solution of the amine and a non-nucleophilic base (e.g., triethylamine or pyridine). This ensures that the amine is readily available to react with the sulfonyl chloride as it is introduced, minimizing its contact time with any trace moisture.

Potential Cause 2: Inappropriate Base or Stoichiometry

  • Explanation: The choice and amount of base are critical in sulfonamide synthesis. The base serves to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine.

  • Troubleshooting Steps:

    • Select a Suitable Base: Use a non-nucleophilic organic base such as triethylamine or pyridine. Inorganic bases like sodium hydroxide can promote the hydrolysis of the sulfonyl chloride.

    • Optimize Stoichiometry: Typically, at least two equivalents of the base are required: one to neutralize the HCl byproduct and another to deprotonate the amine (if it is used as its salt). It is often beneficial to use a slight excess of the base.

Potential Cause 3: Low Reactivity of the Amine

  • Explanation: Sterically hindered or electron-deficient amines may exhibit lower reactivity towards sulfonyl chlorides.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gently heating the reaction mixture can help to overcome the activation energy barrier. Monitor the reaction closely by TLC or HPLC to avoid decomposition.

    • Use a Catalyst: In some cases, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.

Troubleshooting Guide 2: Formation of Unexpected Byproducts

Symptom: You are observing the formation of unexpected byproducts in your reaction mixture, which are complicating the purification process.

Potential Cause: Reaction with Solvent or Other Nucleophiles

  • Explanation: this compound is a reactive electrophile and can react with nucleophilic solvents (e.g., alcohols) or other nucleophiles present in the reaction mixture.

  • Troubleshooting Steps:

    • Solvent Selection: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[2]

    • Purity of Reagents: Ensure that all reagents and solvents are of high purity and free from nucleophilic impurities.

III. Hydrolysis of this compound: Mechanism and Prevention

A thorough understanding of the hydrolysis mechanism is fundamental to preventing the degradation of this compound.

Mechanism of Hydrolysis

The hydrolysis of benzenesulfonyl chlorides in neutral or acidic aqueous solutions is generally considered to proceed through a bimolecular nucleophilic substitution (SN2) type mechanism.[3][4] In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group.

The presence of electron-withdrawing groups on the benzene ring, such as the two chlorine atoms in this compound, increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group can slightly decrease the rate of hydrolysis compared to unsubstituted benzenesulfonyl chloride.

// Reactants SulfonylChloride [label=<

2,5-Dichloro-4-methoxy-benzenesulfonyl chloride

];

Water [label=<

Water

];

// Transition State TS [label=<

Trigonal BipyramidalTransition State

];

// Products SulfonicAcid [label=<

2,5-Dichloro-4-methoxy-benzenesulfonic acid

];

HCl [label=<

Hydrogen Chloride

];

// Edges {SulfonylChloride, Water} -> TS [label="Nucleophilic Attack (SN2)", fontcolor="#4285F4"]; TS -> {SulfonicAcid, HCl} [label="Leaving Group Departure", fontcolor="#EA4335"]; } Hydrolysis Mechanism of this compound.

Prevention of Hydrolysis: A Step-by-Step Protocol

Adherence to the following protocol will significantly minimize the risk of hydrolysis and ensure the quality of your this compound for experimental use.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DCM, THF, acetonitrile)

  • Inert gas (Nitrogen or Argon) with a manifold

  • Flame-dried or oven-dried glassware

  • Dry syringes and needles

Protocol:

  • Preparation of Glassware:

    • Thoroughly wash and dry all glassware (reaction flask, dropping funnel, condenser, etc.).

    • Flame-dry the glassware under a stream of inert gas or oven-dry at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).

  • Setting up the Reaction under Inert Atmosphere:

    • Assemble the glassware while it is still warm and immediately place it under a positive pressure of inert gas.

    • Use septa to seal the openings of the flask and introduce reagents via syringe.

  • Handling of this compound:

    • If possible, weigh out the required amount of the sulfonyl chloride in a glove box or a glove bag under an inert atmosphere.

    • If a glove box is not available, quickly weigh the solid in a tared, dry vial and seal it immediately. Minimize its exposure to the atmosphere.

    • Dissolve the weighed sulfonyl chloride in a suitable anhydrous solvent inside the reaction flask under a positive pressure of inert gas.

  • Storage of Unused Reagent:

    • After dispensing the required amount, flush the headspace of the original container with an inert gas before tightly resealing the cap.

    • For added protection, wrap the cap with Parafilm®.

    • Store the container in a desiccator in a cool, dry, and dark place.

// Nodes Start [label="Start: Need to use\nthis compound", fillcolor="#34A853"]; Prep_Glassware [label="Prepare Glassware:\n- Wash and dry thoroughly\n- Flame-dry or oven-dry"]; Setup_Inert [label="Set up Reaction:\n- Assemble warm glassware\n- Place under inert gas (N2 or Ar)"]; Weigh_Reagent [label="Weigh Reagent:\n- In a glove box or quickly in a dry vial\n- Minimize air exposure"]; Dissolve_Reagent [label="Dissolve Reagent:\n- In anhydrous solvent\n- Under positive inert gas pressure"]; Reaction [label="Perform Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Store_Unused [label="Store Unused Reagent:\n- Flush headspace with inert gas\n- Reseal tightly and wrap with Parafilm®\n- Store in a desiccator"]; End [label="End: Successful use of reagent", fillcolor="#34A853"];

// Edges Start -> Prep_Glassware; Prep_Glassware -> Setup_Inert; Setup_Inert -> Weigh_Reagent; Weigh_Reagent -> Dissolve_Reagent; Dissolve_Reagent -> Reaction; Reaction -> End; Weigh_Reagent -> Store_Unused [label="If there is unused reagent"]; Store_Unused -> End; } Workflow for the Prevention of Hydrolysis.

IV. Analytical Methods for Monitoring Hydrolysis

Regularly assessing the purity of this compound is crucial. The following analytical techniques are recommended for monitoring its hydrolysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the sulfonyl chloride from its sulfonic acid hydrolysis product.

Recommended HPLC Method:

A reverse-phase HPLC method is suitable for the analysis of this compound and its hydrolysis product.[5]

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and water with a phosphoric acid modifier (e.g., 0.1% H₃PO₄)[5]
Gradient A gradient elution from a lower to a higher concentration of acetonitrile is recommended for optimal separation.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient or controlled at 25 °C

Expected Elution Profile:

  • 2,5-dichloro-4-methoxybenzenesulfonic acid: Being more polar, the sulfonic acid will elute earlier from the reverse-phase column.

  • This compound: The less polar sulfonyl chloride will have a longer retention time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to qualitatively and quantitatively assess the extent of hydrolysis.

  • ¹H NMR (CDCl₃):

    • This compound: The aromatic protons will appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy protons will appear as a singlet around δ 3.9-4.1 ppm.

    • 2,5-dichloro-4-methoxybenzenesulfonic acid: Upon hydrolysis, the chemical shifts of the aromatic protons adjacent to the sulfonyl group will change. A broad singlet corresponding to the acidic proton of the sulfonic acid may be observed, although its presence and position can be variable and it may exchange with residual water.

By integrating the signals corresponding to the aromatic protons of both the sulfonyl chloride and the sulfonic acid, the relative amounts of each can be determined.

V. References

  • Rogić, V., et al. (2009). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1354-1358.

  • Wang, H., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride. Journal of Liquid Chromatography & Related Technologies, 21(9), 1349-1360.

  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.

  • Mousa, M. A., & Hassan, R. M. (1988). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride. Oriental Journal of Chemistry, 4(1).

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.

  • Kurzer, F. (1953). p-TOLUENESULFINYL CHLORIDE. Organic Syntheses, 33, 91.

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: Purity Analysis of 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purity analysis of synthesized 2,5-Dichloro-4-methoxybenzenesulfonyl chloride (DCMBSC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and validated protocols for ensuring the quality of this critical synthetic intermediate. As a highly reactive electrophile, the purity of DCMBSC is paramount for the success of subsequent reactions, such as sulfonamide synthesis.[1] This document provides field-proven insights and methodologies to identify and resolve common purity-related challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis and analysis of this compound in a question-and-answer format.

General Purity Issues & Impurity Identification

Q1: What are the most common impurities I should expect in my synthesized this compound?

A1: Impurities typically arise from the starting materials, side reactions during chlorosulfonation, or degradation during workup and storage. The most common species to look for are:

  • Starting Material (2,5-Dichloro-4-methoxybenzenesulfonic acid): Incomplete conversion of the sulfonic acid to the sulfonyl chloride is a frequent issue.[1] This is often due to insufficient chlorinating agent (e.g., thionyl chloride or PCl₅) or reaction time.

  • Hydrolysis Product (2,5-Dichloro-4-methoxybenzenesulfonic acid): The sulfonyl chloride functional group is highly susceptible to hydrolysis.[2][3] Exposure to water during the aqueous workup or moisture during storage will convert the product back to the corresponding sulfonic acid.[3][4]

  • Diaryl Sulfone: This is a common byproduct in chlorosulfonation reactions, formed when a second molecule of the starting aromatic compound reacts with the newly formed sulfonyl chloride. Using an insufficient excess of the chlorosulfonating agent can increase its formation.[5]

  • Residual Solvents: Solvents used for reaction or recrystallization (e.g., hexane, ethyl acetate, dichloromethane) may be present in the final product.

Q2: My final product is an off-color oil or a waxy solid, but literature suggests it should be a solid. What does this imply?

A2: While the pure compound is a solid, the presence of impurities can lead to a depression of the melting point, resulting in an oily or semi-solid appearance at room temperature. This often indicates the presence of residual solvents or unreacted starting materials which disrupt the crystal lattice of the pure compound. Further purification via recrystallization or column chromatography is recommended.

Q3: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) analysis. How do I interpret this?

A3: A multi-spot TLC plate is a clear indicator of an impure sample.

  • The Product Spot: The desired sulfonyl chloride is relatively non-polar and will have a higher Rf value.

  • The Sulfonic Acid Spot: The corresponding sulfonic acid (from hydrolysis or incomplete reaction) is highly polar and will typically remain at or very near the baseline (low Rf).

  • Other Byproducts: Diaryl sulfones are less polar than the sulfonic acid but may have an Rf value close to the desired product, sometimes requiring different solvent systems to resolve.

Troubleshooting by Analytical Technique

Q4: My HPLC chromatogram shows several peaks. How do I confidently identify the peak for this compound?

A4: The most reliable method is to run a known standard of the compound if available. If not, you can use a combination of techniques:

  • Spiking: Inject a small amount of your starting material (the sulfonic acid) into your sample. The peak that increases in area corresponds to the sulfonic acid impurity.

  • Forced Degradation: Take a small aliquot of your sample, add a drop of water, and let it sit for an hour before injecting. The peak corresponding to the sulfonyl chloride will decrease, while the peak for the sulfonic acid will increase, confirming their identities.[2]

  • LC-MS: If coupled with a mass spectrometer, you can identify the peaks based on their mass-to-charge ratio (m/z).[6] The expected monoisotopic mass for C₇H₅Cl₃O₃S is 273.90 g/mol .[7]

Q5: I am observing poor peak shape and resolution in my reversed-phase HPLC analysis. What adjustments can I make?

A5: Poor chromatography can be due to several factors.

  • Mobile Phase pH: The sulfonic acid impurity can interact strongly with residual silanols on a C18 column, leading to peak tailing. Acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of the sulfonic acid, leading to sharper peaks and better resolution.[8]

  • Gradient Optimization: If you are running an isocratic method, switching to a gradient elution (e.g., increasing acetonitrile concentration over time) can help resolve closely eluting peaks and sharpen later eluting ones.

  • Column Choice: Using a column with low silanol activity, such as an end-capped C18 column, can minimize unwanted secondary interactions.[8]

Q6: I suspect my sulfonyl chloride is degrading on the HPLC system. How can I prevent this?

A6: On-column degradation is a known issue for reactive compounds like sulfonyl chlorides.[9]

  • Minimize Water: Ensure your mobile phases are freshly prepared and your solvents (like acetonitrile) are HPLC-grade with low water content.

  • Temperature Control: Run the analysis at a controlled, lower temperature (e.g., 25°C) to reduce the rate of hydrolysis.

  • Derivatization: For quantitative analysis where stability is a major concern, consider derivatizing the sulfonyl chloride to a more stable sulfonamide by reacting it with a suitable amine prior to injection. This is a robust method used to quantify reactive sulfonyl chlorides.[10]

Q7: My ¹H NMR spectrum has more peaks than expected. What signals correspond to common impurities?

A7: A clean ¹H NMR spectrum of this compound in CDCl₃ should show two singlets in the aromatic region (for the two aromatic protons) and one singlet in the aliphatic region (for the methoxy group).

  • Aromatic Protons: The protons on the benzene ring will appear as singlets due to their isolation from other protons.

  • Methoxy Group: A sharp singlet around 3.9-4.1 ppm is characteristic of the -OCH₃ group.[11]

  • Impurity Signals: The presence of the corresponding sulfonic acid may cause peak broadening or slight shifts in the aromatic signals. Signals from residual solvents like ethyl acetate (~1.26, 2.05, 4.12 ppm) or hexane (~0.88, 1.26 ppm) are also common.

Q8: How can ¹³C NMR help confirm my product's identity and purity?

A8: ¹³C NMR is excellent for confirming the carbon skeleton. You should expect to see 7 distinct carbon signals. The carbon attached to the methoxy group will be significantly downfield, as will the carbons bonded to the chlorine atoms and the sulfonyl chloride group. Comparing your observed chemical shifts to predicted values or literature data for analogous compounds can provide strong evidence of the correct structure.[12][13]

Q9: Is GC-MS a suitable technique for analyzing this compound?

A9: Direct analysis by GC-MS is challenging due to the thermal lability of sulfonyl chlorides.[6] They can degrade in the hot injector port, leading to inaccurate quantification and the appearance of degradation products in the chromatogram. However, GC-MS is invaluable for identifying volatile impurities like residual solvents. For analyzing the sulfonyl chloride itself, derivatization to a more thermally stable derivative (e.g., an N,N-diethylsulfonamide) is the recommended approach.[10]

Q10: If I use GC-MS, what fragmentation patterns should I look for in the mass spectrum?

A10: For aryl sulfonyl chlorides analyzed by electron ionization (EI) MS, common fragmentation pathways include the loss of a chlorine radical (M-35/37) and the loss of sulfur dioxide (M-64).[6] Observing the characteristic isotopic pattern for the multiple chlorine atoms in the molecular ion and its fragments is key to identification.

Troubleshooting & Purity Enhancement Workflow

The following diagram outlines a logical workflow for troubleshooting purity issues with your synthesized product.

G start Initial Purity Analysis Fails (e.g., Low Purity by HPLC, Multiple TLC Spots) check_hydrolysis Is a highly polar impurity present? (TLC spot at baseline, early eluting HPLC peak) start->check_hydrolysis check_sm Is starting material suspected? (Compare to standard) check_hydrolysis->check_sm No hydrolysis_cause Cause: Hydrolysis during workup or storage. Or Incomplete Reaction. check_hydrolysis->hydrolysis_cause Yes check_byproduct Are other non-polar impurities present? check_sm->check_byproduct No sm_cause Cause: Incomplete Chlorination Reaction. check_sm->sm_cause Yes byproduct_cause Cause: Side reaction (e.g., Diaryl Sulfone formation). check_byproduct->byproduct_cause Yes solution_workup Solution 1: Refine Workup - Minimize contact with water. - Use anhydrous solvents. - Work quickly and at low temperatures. hydrolysis_cause->solution_workup solution_reaction Solution 2: Optimize Reaction - Ensure sufficient chlorinating agent. - Increase reaction time/temperature. hydrolysis_cause->solution_reaction sm_cause->solution_reaction solution_purify Solution 3: Re-purify - Recrystallization from non-polar solvent (e.g., Hexane). - Column chromatography. byproduct_cause->solution_purify final_check Re-analyze Purified Product solution_workup->final_check solution_reaction->final_check solution_purify->final_check

Caption: Troubleshooting workflow for purity issues.

Validated Analytical Protocols
Protocol 1: Reversed-Phase HPLC Method for Purity Assessment

This protocol is designed for the separation and quantification of this compound from its primary polar impurity, the corresponding sulfonic acid.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample 1. Prepare Sample Accurately weigh ~10 mg of sample. dissolve 2. Dissolve Dissolve in 10 mL Acetonitrile (ACN). prep_sample->dissolve inject 3. Inject Sample (10 µL) Onto a C18 column (e.g., 4.6 x 150 mm, 5 µm). dissolve->inject elute 4. Elute with Gradient Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile Gradient: 30% B to 90% B over 15 min. inject->elute detect 5. Detect Using a UV detector at 254 nm. elute->detect integrate 6. Integrate Peaks Obtain peak areas for all components. detect->integrate calculate 7. Calculate Purity % Purity = (Area of Product / Total Area) x 100 integrate->calculate

Caption: Step-by-step HPLC purity analysis workflow.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 10 90
      17.0 10 90
      17.1 70 30

      | 20.0 | 70 | 30 |

  • Analysis: The sulfonic acid will elute first due to its high polarity, followed by the more non-polar sulfonyl chloride. Purity is determined by calculating the area percent of the main product peak relative to the total area of all peaks.

Protocol 2: Sample Preparation for NMR Analysis
  • Solvent Selection: Use deuterated chloroform (CDCl₃) as it is an excellent solvent for the compound and is unlikely to react with it.

  • Preparation: Dissolve 10-15 mg of the sample in approximately 0.7 mL of CDCl₃ in a standard NMR tube.

  • Internal Standard (for Quantitative NMR): For precise quantification (qNMR), add a known amount of a stable internal standard with a singlet peak that does not overlap with the analyte signals (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene).[11]

  • Acquisition: Acquire standard ¹H and ¹³C spectra. A DEPT-135 experiment can also be useful to distinguish between CH, CH₂, and CH₃ signals.

Summary of Potential Impurities
Impurity NameChemical StructureMolecular Weight ( g/mol )Key Analytical Identifiers
2,5-Dichloro-4-methoxybenzenesulfonic acid C₇H₆Cl₂O₄S257.09TLC: Stays at baseline (low Rf). HPLC: Early eluting, polar peak. NMR: Broader OH peak, slightly different aromatic shifts.
Diaryl Sulfone byproduct C₁₄H₁₀Cl₄O₄S416.09HPLC: May elute close to the product peak. MS: Characteristic molecular ion peak at m/z 416.
Unreacted Starting Material (Varies)(Varies)Compare analytical data (TLC, HPLC) against a standard of the starting material.
References
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (n.d.). Benchchem. Retrieved January 19, 2026.
  • This compound | 35509-62-7. (n.d.). Benchchem. Retrieved January 19, 2026.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem. Retrieved January 19, 2026.
  • Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 19, 2026.
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. (n.d.). Benchchem. Retrieved January 19, 2026.
  • Supporting information - The Royal Society of Chemistry. (n.d.). RSC Publishing. Retrieved January 19, 2026.
  • Sulfonyl halide. (2023, December 2). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (n.d.).
  • Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.).
  • Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 19, 2026.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2022). ChemRxiv. DOI: 10.26434/chemrxiv-2022-y0g2l
  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022).
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2001). Organic Process Research & Development, 5(6), 614-617.
  • 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401. (n.d.). PubChem. Retrieved January 19, 2026.
  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2023).
  • Hydrolysis stable sulfonyl chlorides. (2016, May 31). Reddit. Retrieved January 19, 2026.
  • This compound | 35509-62-7. (n.d.). Sigma-Aldrich. Retrieved January 19, 2026.
  • This compound|35509-62-7. (n.d.). AngeneChemical. Retrieved January 19, 2026.
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2005).
  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.).
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses. Retrieved January 19, 2026.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). UCL Discovery. Retrieved January 19, 2026.
  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2004).
  • 4-Methoxybenzenesulfonyl chloride 99 98-68-0. (n.d.). Sigma-Aldrich. Retrieved January 19, 2026.

Sources

Technical Support Center: Troubleshooting Low Conversion in Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion in their sulfonylation experiments. The following sections are structured in a question-and-answer format to directly address common issues and provide actionable, scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues with Starting Materials & Reagents

Question 1: My reaction shows very low or no conversion, and I suspect my sulfonyl chloride. How can I verify its quality and what should I do?

Low or no product formation is frequently traced back to the quality of the sulfonylating agent.

  • Plausible Cause: Degradation of Sulfonyl Chloride. Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which converts them into the corresponding, unreactive sulfonic acids.[1][2] This is a primary cause of reaction failure. Decomposition can also occur through other pathways, such as SO2 extrusion, particularly with certain heteroaromatic sulfonyl chlorides.[3] The stability generally decreases in the order: fluorides > chlorides > bromides > iodides.[4]

  • Troubleshooting & Validation:

    • Use Fresh Reagent: The most reliable solution is to use a freshly opened bottle of sulfonyl chloride.[1][5]

    • Proper Storage: Always store sulfonyl chlorides under an inert atmosphere (e.g., nitrogen or argon) in a desiccator to prevent moisture ingress.[2]

    • Analytical Check: If you must use an older bottle, you can check for the presence of the corresponding sulfonic acid impurity via NMR or IR spectroscopy before starting the reaction.[1]

    • Purification: In some cases, the sulfonyl chloride can be purified, but this is often more labor-intensive than purchasing a fresh bottle.

  • Preventative Measures:

    • Ensure all glassware is rigorously dried (oven or flame-dried) before use.[1][6]

    • Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).[1]

Question 2: My substrate is a sterically hindered alcohol or an electron-poor amine, and the reaction is sluggish. How can I drive it to completion?

The nucleophilicity of your substrate (alcohol or amine) is a critical factor for success.

  • Plausible Cause: Low Nucleophilicity of the Substrate. Steric hindrance around the reacting alcohol or amine can physically block the approach to the electrophilic sulfur atom of the sulfonyl chloride. Similarly, electron-withdrawing groups on the substrate reduce its nucleophilicity, slowing down the reaction.[1]

  • Troubleshooting & Optimization:

    • Increase Reaction Temperature: For less reactive substrates, cautiously increasing the temperature can provide the necessary activation energy. However, be mindful that higher temperatures can also promote side reactions like elimination or reagent decomposition.[1][7]

    • Use a More Forcing Solvent: Switching from standard solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to a more polar aprotic solvent like N,N-dimethylformamide (DMF) can help solubilize reactants and accelerate the reaction.[8]

    • Employ a Nucleophilic Catalyst (DMAP): For challenging substrates, particularly hindered alcohols, adding a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) alongside a stoichiometric base like triethylamine is highly effective.[2][9] DMAP functions by forming a highly reactive sulfonyl-DMAP intermediate, which is a more potent acylating agent.[9][10]

    • Consider a More Reactive Sulfonylating Agent: Methanesulfonyl chloride (MsCl) is generally more reactive than p-toluenesulfonyl chloride (TsCl) due to its smaller size and the absence of a bulky aromatic ring.[11] For extremely challenging cases, using a sulfonic anhydride may be beneficial.

Section 2: Problems with Reaction Conditions & Byproducts

Question 3: I am observing multiple spots on my TLC analysis. What are the common side reactions and how can I suppress them?

The formation of byproducts is a clear indicator that your reaction conditions are not optimized for selectivity.

  • Common Side Reactions & Solutions:

Side ReactionSubstrate TypeCauseMitigation Strategy
Elimination (Alkene Formation) Secondary/Tertiary AlcoholsHigh temperature; strongly basic or hindered base.[8]Run the reaction at a lower temperature (e.g., 0 °C to -20 °C). Use a non-hindered, weaker base like pyridine.[8]
Chloride Formation (R-Cl) AlcoholsByproduct of using pyridine as a solvent/base at high temperatures. The pyridinium hydrochloride salt can act as a source of Cl⁻.[2][12]Use a non-nucleophilic base like triethylamine (Et₃N). If using pyridine, keep the temperature low and avoid using it as the bulk solvent.[2]
Bis-sulfonylation Primary AminesThe initially formed mono-sulfonamide is deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of sulfonyl chloride.[8][13]Use a slight excess of the amine (1.1-1.2 equiv.). Add the sulfonyl chloride slowly and at a low temperature to keep its concentration low.[13]
Hydrolysis of Sulfonyl Chloride AllPresence of water in reagents or solvent.[8]Use anhydrous solvents and oven-dried glassware under an inert atmosphere.[8]
  • Diagnostic Workflow for Byproduct Formation:

    Start Multiple Spots on TLC Check_Temp Is Temperature > RT? Start->Check_Temp Check_Base What is the base? Start->Check_Base Check_Stoich Amine Reaction? Check Stoichiometry Start->Check_Stoich Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Sol_Temp Lower Temperature (e.g., 0 °C) Check_Temp->Sol_Temp Yes Sol_Base Switch to Et3N or add DMAP catalyst Check_Base->Sol_Base Pyridine? Sol_Stoich Use slight excess of amine Add RSO2Cl dropwise Check_Stoich->Sol_Stoich Yes Sol_Anhydrous Use anhydrous solvent Oven-dry glassware Check_Anhydrous->Sol_Anhydrous No

    Caption: Troubleshooting flowchart for identifying and mitigating common side reactions.

Question 4: The choice of base and solvent seems critical. Can you provide a more detailed guide on selecting the right combination?

Absolutely. The base and solvent work in concert to facilitate the reaction, and a poor choice can halt it entirely.

  • The Role of the Base:

    • Acid Scavenger: The primary role is to neutralize the HCl (or other acid) generated during the reaction, which would otherwise protonate and deactivate the amine or alcohol nucleophile.[2]

    • Nucleophilic Catalyst (Pyridine, DMAP): Some bases can act as catalysts. Pyridine and DMAP react with the sulfonyl chloride to form a more reactive intermediate.[2][9] DMAP is significantly more effective than pyridine for this purpose.[9][10]

    • Deprotonating Agent: In some cases, the base may deprotonate the alcohol to form a more nucleophilic alkoxide, although this is less common under standard conditions.

  • The Role of the Solvent:

    • Solubility: The solvent must dissolve the substrate, sulfonyl chloride, and base.[8]

    • Reaction Rate: Aprotic solvents are generally preferred.[1] Polar aprotic solvents (e.g., DCM, MeCN, THF) can help stabilize charged intermediates and accelerate the reaction.[8][14]

  • Selection Guide Table:

ScenarioRecommended BaseRecommended SolventRationale & Causality
Standard Primary/Secondary Alcohol or Amine Triethylamine (Et₃N) (1.2-1.5 eq.)Dichloromethane (DCM) or THFEt₃N is a non-nucleophilic, hindered base that efficiently scavenges HCl without competing in side reactions.[2] DCM is a good general-purpose aprotic solvent.
Sterically Hindered or Unreactive Alcohol Et₃N (1.5 eq.) + DMAP (0.05-0.1 eq.)DCM or Acetonitrile (MeCN)DMAP acts as a potent nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium salt intermediate that is more susceptible to attack by the hindered alcohol.[9][15]
Acid-Sensitive Substrate Pyridine (2-3 eq.) or 2,6-LutidineDCM or ChloroformPyridine is a weaker, less-hindered base. It can buffer the reaction medium effectively. Use at low temperatures to avoid chloride formation.[2][13]
Poorly Soluble Reactants Diisopropylethylamine (DIPEA)DMF or DMSOFor challenging cases where reactants won't dissolve in common solvents. Use with caution as purification can be more difficult.[1]
Section 3: Experimental Protocols & Best Practices

Question 5: Can you provide a reliable, general protocol for the sulfonylation of a primary alcohol that minimizes side reactions?

This protocol incorporates best practices to ensure high conversion and purity.

General Protocol for Sulfonylation of a Primary Alcohol (e.g., Tosylation)

  • Reagents & Equipment:

    • Primary Alcohol (1.0 eq.)

    • p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.2 eq.)

    • Triethylamine (Et₃N) (1.5 eq.)

    • 4-(Dimethylamino)pyridine (DMAP) (0.05 eq., optional for faster reaction)

    • Anhydrous Dichloromethane (DCM)

    • Oven-dried, round-bottom flask with a magnetic stir bar

    • Inert gas line (Nitrogen or Argon)

    • Ice-water bath

  • Step-by-Step Methodology:

    • Setup: To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).

    • Base Addition: Add triethylamine (1.5 eq.) and DMAP (0.05 eq., if used) to the solution. Stir for 5 minutes at room temperature.

    • Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the initial exotherm and prevent side reactions.[13]

    • Sulfonyl Chloride Addition: Add the p-toluenesulfonyl chloride (1.1 eq.) portion-wise (as a solid) or dropwise (as a solution in minimal DCM) to the stirred mixture over 15-30 minutes. Slow addition is key to maintaining a low concentration of the reactive agent.[13]

    • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.

    • Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

    • Extraction & Washing: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1M HCl (to remove bases), saturated aqueous NaHCO₃ (to remove residual acid), and finally with brine.[8]

    • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.

    • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Workflow Diagram:

    A 1. Dissolve Alcohol in Anhydrous DCM B 2. Add Et3N / DMAP Stir 5 min A->B C 3. Cool to 0 °C B->C D 4. Add TsCl Dropwise C->D E 5. Monitor by TLC (Stir 2-16h) D->E F 6. Aqueous Quench & Work-up E->F G 7. Purify via Chromatography F->G H Pure Sulfonate Ester G->H

    Caption: Standard experimental workflow for the sulfonylation of an alcohol.

References

  • BenchChem Technical Support. (n.d.). Troubleshooting low yield in amine sulfonylation reactions. Retrieved from BenchChem.[1]

  • BenchChem Technical Support. (n.d.). Optimizing reaction conditions for sulfonylation. Retrieved from BenchChem.[2]

  • BenchChem Technical Support. (n.d.). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from BenchChem.[8]

  • Istrate, O., & Gembom, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. Available at: [Link]9]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]3]

  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Retrieved from HoriazonChemical.[11]

  • BenchChem Technical Support. (n.d.). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. Retrieved from BenchChem.[5]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]4]

  • ResearchGate. (n.d.). Effect of solvent and reaction concentration. Retrieved from ResearchGate.[14]

  • BenchChem Technical Support. (n.d.). Technical Support Center: Sulfonylation of Primary Amines. Retrieved from BenchChem.[13]

  • BenchChem Technical Support. (n.d.). Preventing decomposition of sulfonyl chloride during reaction. Retrieved from BenchChem.[7]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]6]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. Retrieved from Ningbo Inno Pharmchem Co.,Ltd.[10]

  • Taylor & Francis. (n.d.). DMAP – Knowledge and References. Retrieved from [Link]15]

  • Yoshida, Y., Shimonishi, K., Sakakura, Y., Okada, S., Aso, N., & Tanabe, Y. (1999). A New, Simple Method for the Sulfonylation of Alcohols. Synthesis, 1999(09), 1633-1636.[12]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Sulfonylating Agents for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Sulfonamide Bond

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents, from antibacterial drugs to anticancer and antiviral medications.[1] Its prevalence stems from its unique properties as a stable, non-hydrolyzable bioisostere of the amide bond, with the ability to participate in crucial hydrogen bonding interactions with biological targets. The synthesis of sulfonamides is, therefore, a fundamental transformation in drug discovery and development. The most common and enduring method for forging this critical bond is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][2]

This guide provides an in-depth, comparative analysis of the most common sulfonylating agents used for sulfonamide synthesis. We will delve into the nuances of their reactivity, explore the mechanistic underpinnings of the sulfonylation reaction, and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of sulfonylating agents to optimize their synthetic strategies.

The Workhorses: A Comparative Analysis of Common Sulfonylating Agents

The choice of sulfonylating agent can significantly impact the efficiency, substrate scope, and overall success of a sulfonamide synthesis. The reactivity of a sulfonyl chloride is primarily governed by the electronic and steric nature of its organic substituent (R in R-SO₂Cl). Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing reactivity, while sterically bulky groups can hinder the approach of the amine nucleophile.[3][4]

Data-Driven Comparison of Sulfonylating Agents

The following table summarizes the performance of common sulfonylating agents in the synthesis of sulfonamides with various amine substrates, with data collated from multiple sources. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Sulfonylating AgentAmine SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzenesulfonyl Chloride AnilinePyridine-RT-~95[2]
Benzenesulfonyl Chloride AnilineTriethylamineTHFRT686[2]
p-Toluenesulfonyl Chloride (TsCl) Aniline-NeatRT-High[5]
p-Toluenesulfonyl Chloride (TsCl) p-ToluidinePyridine-0-25-100[2]
Methanesulfonyl Chloride (MsCl) Various Amines-WaterRT-High[6]
4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride) AnilinePyridine-0-25-100[2]
2,4-Dichlorobenzenesulfonyl Chloride Primary/Secondary AminesTriethylamineDichloromethane0-Varies[3]
In-Depth Analysis of Key Sulfonylating Agents
  • Benzenesulfonyl Chloride (BsCl): As the parent aromatic sulfonyl chloride, BsCl serves as a good baseline for reactivity. It is a cost-effective and readily available reagent suitable for a wide range of primary and secondary amines.

  • p-Toluenesulfonyl Chloride (TsCl): Perhaps the most widely used sulfonylating agent, TsCl is a crystalline solid that is easy to handle. The electron-donating methyl group in the para position slightly reduces its reactivity compared to BsCl, which can be advantageous for achieving selectivity in some cases. The resulting tosylamides are often crystalline and easy to purify.[7]

  • Methanesulfonyl Chloride (MsCl): An aliphatic sulfonyl chloride, MsCl is a highly reactive liquid due to the small size of the methyl group and the absence of resonance effects.[8] This high reactivity makes it an excellent choice for less nucleophilic amines or when rapid reaction times are desired. However, its high reactivity can sometimes lead to side reactions, and its volatility and corrosive nature require careful handling.

  • 4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl): The strongly electron-withdrawing nitro group makes the sulfur atom of NsCl highly electrophilic. This results in very rapid reactions and the ability to sulfonylate even weakly nucleophilic amines. The resulting nosylamides have the added advantage of being readily cleavable under mild conditions, making the nosyl group a useful protecting group for amines.

  • Sterically Hindered Sulfonyl Chlorides (e.g., 2,4-Dichlorobenzenesulfonyl Chloride): The presence of ortho-substituents, such as the chlorine atom in 2,4-dichlorobenzenesulfonyl chloride, introduces significant steric hindrance around the sulfonyl group.[3] This can dramatically slow down the reaction rate and may require more forcing conditions (e.g., elevated temperatures). However, this steric bulk can be exploited to achieve selective monosulfonylation of primary amines or to react selectively with less hindered amines in a mixture.

Mechanism of Sulfonamide Formation: A Stepwise Approach

The reaction between a sulfonyl chloride and a primary or secondary amine is generally believed to proceed through a nucleophilic substitution mechanism at the sulfur atom. While the precise nature of the transition state can vary depending on the reactants and conditions, a stepwise addition-elimination pathway is a widely accepted model.

G reagents Amine (R'-NH₂) + Sulfonyl Chloride (R-SO₂Cl) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Sulfonamide (R-SO₂-NHR') + HCl intermediate->product Chloride Elimination base_step Base (e.g., Pyridine) removes HCl product->base_step

Caption: General mechanism of sulfonamide formation.

Causality Behind Experimental Choices:

  • The Role of the Base: A base, such as pyridine or triethylamine, is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.[8] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion. For less nucleophilic amines, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) may be employed.

  • Solvent Selection: The reaction is typically carried out in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether to avoid solvolysis of the reactive sulfonyl chloride.[2] However, for certain applications, reactions in water have been successfully demonstrated.[6]

  • Temperature Control: The initial addition of the sulfonyl chloride to the amine is often performed at 0 °C to control the exothermic reaction and minimize the formation of side products. The reaction is then typically allowed to warm to room temperature to ensure completion.[2]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of sulfonamides using two common sulfonylating agents. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis of N-phenyl-4-toluenesulfonamide using p-Toluenesulfonyl Chloride (TsCl)

G start Start step1 Step 1: Reagent Preparation Dissolve aniline (1.0 eq) in pyridine (solvent/base) and cool to 0 °C. start->step1 step2 Step 2: Addition of TsCl Add p-toluenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution at 0 °C. step1->step2 step3 Step 3: Reaction Allow the reaction to warm to room temperature and stir for 2-4 hours. step2->step3 step4 Step 4: Workup Pour the reaction mixture into ice-water and acidify with HCl. Filter the resulting precipitate. step3->step4 step5 Step 5: Purification Recrystallize the crude product from ethanol/water to afford the pure sulfonamide. step4->step5 end End step5->end

Caption: Experimental workflow for tosylation of aniline.

Materials:

  • Aniline

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in pyridine. Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add p-toluenesulfonyl chloride (1.05 eq) in small portions, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into a beaker containing a mixture of crushed ice and water. Acidify the mixture with concentrated HCl until it is acidic to litmus paper.

  • Collect the resulting white precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-phenyl-4-toluenesulfonamide.

Protocol 2: Synthesis of N-benzylmethanesulfonamide using Methanesulfonyl Chloride (MsCl)

Materials:

  • Benzylamine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution via a syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-benzylmethanesulfonamide.

Modern Alternatives to Traditional Sulfonylation

While the reaction of sulfonyl chlorides with amines remains a robust and widely used method, several modern alternatives have been developed to address some of its limitations, such as the need for pre-functionalized starting materials. These methods include:

  • Direct C-H Sulfonamidation: This approach utilizes sulfonyl azides in the presence of transition metal catalysts (e.g., rhodium, ruthenium) to directly install a sulfonamide group onto a C-H bond, offering high atom economy.[9]

  • Sulfonyl Fluoride Activation: Sulfonyl fluorides can be used in place of sulfonyl chlorides and offer enhanced stability. Their activation with catalysts like Ca(NTf₂)₂ allows for the synthesis of sulfonamides under mild conditions.[9]

  • Oxidative Coupling Methods: These methods generate the sulfonylating species in situ from precursors like thiols or sulfinates, followed by reaction with an amine.[10]

Conclusion: Selecting the Right Tool for the Job

The synthesis of sulfonamides via the reaction of amines with sulfonyl chlorides is a versatile and reliable transformation. The choice of sulfonylating agent is a critical parameter that should be guided by the specific requirements of the synthetic target. For routine syntheses with standard amines, the cost-effective and easy-to-handle benzenesulfonyl chloride and p-toluenesulfonyl chloride are excellent choices. When higher reactivity is needed for less nucleophilic amines or when rapid reaction times are desired, the more potent methanesulfonyl chloride is a suitable option, albeit with the need for more careful handling. For applications requiring a readily cleavable sulfonamide or for reactions with particularly challenging substrates, the highly activated nosyl chloride is the reagent of choice. Finally, sterically hindered sulfonylating agents can be valuable tools for achieving selectivity in complex molecules. By understanding the interplay of electronic and steric effects, and by employing robust, well-defined protocols, researchers can confidently and efficiently construct the vital sulfonamide linkage in their pursuit of novel therapeutic agents.

References

  • Das, T. C., Quadri, S. A., & Farooqui, M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • BenchChem. (2025). Impact of Steric Hindrance on 2,4-Dichlorobenzenesulfonyl Chloride Reactivity.
  • BenchChem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Zarei, M., & Jarrahpour, A. (2011). Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. Green Chemistry Letters and Reviews, 4(3), 229-232.
  • Wu, J., & Bergman, R. G. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 70(1), 260-262.
  • Nikpassand, M., & Zare, M. M. (2009). An efficient and simple procedure for the synthesis of sulfonamides under solvent-free conditions. E-Journal of Chemistry, 6(S1), S213-S216.
  • Movassaghi, M., & Hill, M. D. (2006). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Journal of the American Chemical Society, 128(44), 14254-14255.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 915-926.
  • Ngassa, F. N., & O'Dell, M. A. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1774.
  • Ashenhurst, J. (2015).
  • de la Torre, J. C. G., & Martin, R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Shavnya, A., & Macmillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22069-22076.
  • Ahmed, M. F., & Yasin, K. A. (2017). Sulfonamide derivatives: Synthesis and applications.
  • Sun, W., & Gevorgyan, V. (2016). Mechanism of the reaction of arenesulfonyl chlorides with 3,4-dihydroisoquinoline in the presence of weak nucleophilic ethers. The Journal of Organic Chemistry, 81(17), 7556-7564.
  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Kukharenko, A. I., et al. (2021). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst.

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dichloro-4-methoxybenzenesulfonyl chloride is a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its utility lies in the electrophilic sulfonyl chloride moiety, which readily reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively—scaffolds present in numerous biologically active molecules.[2]

However, the very reactivity that makes this compound a valuable synthetic building block also presents significant analytical challenges. Its susceptibility to hydrolysis and thermal degradation necessitates a carefully selected, multi-faceted analytical approach to confirm identity, assess purity, and quantify impurities. This guide delves into the principal analytical techniques, explaining the causality behind methodological choices and providing robust protocols to empower researchers to generate reliable and reproducible data.

Chapter 1: The Analytical Toolkit: A Comparative Overview

The selection of an analytical technique is dictated by the specific objective, whether it is definitive structural elucidation, routine purity assessment, or trace-level impurity quantification.[3] A combination of chromatographic and spectroscopic methods is typically required for comprehensive characterization.

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Caption: Decision tree for selecting an analytical technique.

Table 1: Comparison of Key Analytical Techniques

TechniquePrimary ApplicationThroughputQuantitative CapabilityKey AdvantagesKey Limitations
NMR Spectroscopy Structure Elucidation, Purity, QuantificationModerateExcellent (qNMR)Provides definitive structural information; non-destructive.[3]Lower sensitivity compared to MS; requires higher sample amount.
FT-IR Spectroscopy Functional Group IdentificationHighPoorRapid and simple; excellent for confirming the presence of the -SO₂Cl group.[3]Provides limited structural information; not suitable for complex mixtures.
HPLC-UV Purity Assessment, Assay, Quantification of ImpuritiesHighExcellentRobust, reproducible, and widely available; excellent for non-volatile analytes.[4]Requires chromophore for UV detection; potential for on-column degradation.
GC-MS Purity, Volatile Impurity AnalysisHighGoodHigh separation efficiency and sensitivity; provides structural information (MS).[5]Requires derivatization for non-volatile or thermally labile compounds like sulfonyl chlorides.[3][6]
Mass Spectrometry Molecular Weight Confirmation, Impurity IDHighGood (with LC/GC)Extremely sensitive; provides molecular weight and fragmentation data.[3]Provides limited structural information alone; ionization can be challenging.

Chapter 2: Chromatographic Methods - Separation and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of this compound and its derivatives, separating the main component from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for the purity and assay determination of sulfonyl chlorides and their non-volatile derivatives.[4]

  • Causality of Method Design:

    • Stationary Phase: A C18 (octadecylsilane) column is typically selected due to its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte.[7]

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed. Acetonitrile serves as the strong organic solvent to elute the compound. A critical consideration is the inherent reactivity of the sulfonyl chloride with water. While this reaction is generally slow under acidic HPLC conditions, analyses should be performed promptly after sample preparation. The use of an acidic modifier (e.g., phosphoric or formic acid) is crucial to ensure sharp peak shapes by suppressing the ionization of any potential sulfonic acid degradants.[4]

    • Detection: A Diode Array Detector (DAD) or UV detector set around 225-230 nm is effective, as the benzene ring provides a strong chromophore.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying volatile impurities but is generally unsuitable for the direct analysis of sulfonyl chlorides due to their thermal lability and high reactivity.[6]

  • The Critical Need for Derivatization: At the elevated temperatures of the GC inlet, sulfonyl chlorides can degrade. To overcome this, a pre-column derivatization step is essential. The most common approach is to convert the sulfonyl chloride into a more stable and volatile sulfonamide by reacting it with a secondary amine, such as diethylamine.[3][6] This strategy allows for robust and reproducible analysis.

  • Causality of Method Design:

    • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., RTX-5MS), provides good separation for the resulting sulfonamide derivatives.[10]

    • Detection: Mass spectrometry is the ideal detector, as it provides not only quantification but also mass information that can confirm the identity of the main peak and help characterize unknown impurities.[5] Selected Ion Monitoring (SIM) mode can be used to achieve very low detection limits for specific impurities.[5][11]

Chapter 3: Spectroscopic Methods - Structural Elucidation and Identification

Spectroscopic techniques provide definitive information about molecular structure, confirming the identity of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of this compound derivatives.[3] Both ¹H and ¹³C NMR spectra provide a wealth of information.

  • Expert Insights & Causality:

    • Solvent Selection: This is the most critical experimental parameter. Due to the high reactivity of the sulfonyl chloride group with protic solvents (like methanol) and even trace water, only dry, aprotic deuterated solvents must be used. CDCl₃, acetone-d₆, or DMSO-d₆ are standard choices.[3] The use of a reactive solvent will lead to the rapid formation of the corresponding sulfonic acid or ester, yielding misleading spectra.

    • Expected ¹H NMR Signals: For this compound, one would expect two singlets in the aromatic region (representing the two non-equivalent aromatic protons) and a singlet in the aliphatic region for the methoxy group protons.

    • Expected ¹³C NMR Signals: The spectrum will show distinct signals for the six aromatic carbons (with multiplicities dependent on proton coupling) and one signal for the methoxy carbon. The carbon attached to the sulfonyl chloride group will be significantly downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and straightforward technique used to confirm the presence of the key sulfonyl chloride functional group.[12]

  • Characteristic Absorption Bands: The presence of strong absorption bands in two specific regions is highly characteristic of the sulfonyl chloride moiety:

    • 1370-1410 cm⁻¹: Asymmetric stretching vibration of the S=O bonds.[2][12]

    • 1160-1204 cm⁻¹: Symmetric stretching vibration of the S=O bonds.[2][12] The presence of both bands is a strong indicator of a successful synthesis.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation patterns of the molecule, serving as a confirmatory technique.[3]

  • Key Fragmentation Pathways: When analyzed by techniques like electron impact (EI) ionization in GC-MS, sulfonyl chlorides exhibit characteristic fragmentation. Common losses include the chlorine radical (M-35/37) and sulfur dioxide (M-64).[3] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be visible in the molecular ion and any chlorine-containing fragments, providing a distinct signature.

Chapter 4: Method Validation - Ensuring Trustworthy Data

For drug development and quality control, analytical methods must be validated to prove they are fit for their intended purpose.[13][14] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this process.[15][16][17] A validated method ensures that the results are accurate, reliable, and reproducible.[18]

dot graph G { layout=dot; rankdir=TB; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=record, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: A typical workflow for analytical method validation.

  • Key Validation Parameters:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[19][20]

    • Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[19]

    • Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy and precision.[13][15]

    • Accuracy: The closeness of the test results to the true value, often determined by spiking experiments and expressed as percent recovery.[19]

    • Precision: The degree of scatter between a series of measurements, assessed at levels of repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).

Chapter 5: Detailed Experimental Protocols

The following protocols are provided as a robust starting point for analysis. Instrument parameters may require optimization for specific equipment.

Protocol 1: RP-HPLC Method for Purity of this compound
  • Chromatographic System: HPLC with UV/DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Prepare immediately before analysis.

Protocol 2: GC-MS Method with Derivatization
  • Derivatization:

    • Accurately weigh ~5 mg of the sample into a vial.

    • Add 1 mL of dichloromethane.

    • Add 100 µL of a 1 M solution of diethylamine in dichloromethane.

    • Cap the vial and let it stand at room temperature for 15 minutes to ensure complete reaction.[3]

  • GC-MS System: Gas chromatograph with a mass selective detector.

  • Column: RTX-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.[10]

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Full Scan (e.g., m/z 50-500).

    • Solvent Delay: 3 min.

Protocol 3: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sulfonyl chloride into a clean, dry NMR tube.[3]

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃), ensuring the solvent is from a fresh, sealed ampoule to minimize water content.

    • Cap the tube and gently agitate to dissolve.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse ('zg30').

    • Number of Scans: 8-16.

    • Relaxation Delay (D1): 1-5 seconds.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: 0-15 ppm.

  • Data Processing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).

Protocol 4: FT-IR Analysis (KBr Pellet Method)
  • Sample Preparation:

    • In a dry agate mortar, thoroughly grind 1-2 mg of the solid sample to a fine powder.[3]

    • Add approximately 100-150 mg of dry, FT-IR grade Potassium Bromide (KBr).

    • Gently mix the powders with the pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.[3]

    • Resolution: 4 cm⁻¹.[3]

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty sample compartment before analyzing the sample.

Conclusion

The comprehensive characterization of this compound and its derivatives is not achievable with a single analytical technique. It demands a strategic combination of high-resolution chromatographic separation and definitive spectroscopic identification. RP-HPLC stands as the primary tool for purity and assay, while GC-MS, following essential derivatization, is invaluable for volatile impurity analysis. NMR remains the gold standard for structural confirmation, supported by rapid functional group identification from FT-IR. By understanding the causality behind the choice of each method and parameter, and by implementing robust, validated protocols as outlined in this guide, researchers can ensure the generation of high-quality, reliable data essential for advancing research and drug development.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
  • Understanding ICH Q2(R2)
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30).
  • Validation of Impurity Methods, Part II. (2014-08-22).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024-03-20).
  • Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025-01-27).
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
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  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I - OMICS Intern
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  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (2008-07-30).
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  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API | Semantic Scholar. (2016-04-08).
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  • This compound|35509-62-7,AngeneChemical.
  • 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem.
  • TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED) - The Royal Society of Chemistry.
  • Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | P
  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • This compound | 35509-62-7 - Sigma-Aldrich.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - UCL Discovery.
  • This compound | 35509-62-7 | Benchchem.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure.
  • Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed.
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google P
  • Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2 - Chemical Communic
  • 2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide - PMC - NIH.
  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.

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A Researcher's Guide to the Validation of Antimicrobial Assays for Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of antimicrobial assays for newly synthesized sulfonamides. It emphasizes the scientific rationale behind methodological choices, ensuring robust and reproducible data for the evaluation of novel antimicrobial candidates.

Introduction: The Enduring Relevance of Sulfonamides and the Imperative for Rigorous Assay Validation

Sulfonamides, the first class of synthetic antimicrobial agents, have been in clinical use for over 70 years.[1] They function as bacteriostatic agents by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[2][3][][5] This pathway is essential for the production of DNA, RNA, and proteins, and its disruption halts bacterial growth and replication.[5] As humans obtain folic acid from their diet, they are unaffected by this mechanism.[5] Despite the emergence of resistance, sulfonamides remain crucial in treating various bacterial infections, often in combination with other drugs like trimethoprim.[][6]

The rise of antimicrobial resistance necessitates the development of new sulfonamide derivatives.[6][7] However, the journey from a newly synthesized compound to a potential therapeutic agent is paved with rigorous testing. A critical and often underestimated step in this process is the validation of the antimicrobial assays themselves. Without properly validated assays, the determination of a compound's efficacy is unreliable, leading to wasted resources and potentially overlooking promising candidates.

This guide will delve into the core principles and practical methodologies for validating antimicrobial assays for novel sulfonamides, ensuring the generation of accurate and trustworthy data. We will explore the most common antimicrobial susceptibility testing (AST) methods, the importance of quality control, and the correct interpretation of results.

The Sulfonamide Mechanism of Action and Resistance: A Molecular Perspective

Understanding the mechanism of action and the pathways of resistance is fundamental to designing and interpreting antimicrobial assays.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for the DHPS enzyme.[3][5] By mimicking PABA, sulfonamides bind to the active site of DHPS, competitively inhibiting the synthesis of dihydropteroic acid, a precursor to folic acid.[5] This disruption of the folate pathway ultimately leads to the cessation of bacterial growth.

Caption: Sulfonamides competitively inhibit DHPS, blocking folic acid synthesis.

Mechanisms of Resistance

Bacterial resistance to sulfonamides is a significant clinical challenge and can arise through several mechanisms:[2][3]

  • Target Modification: Mutations in the bacterial folP gene, which encodes for DHPS, can alter the enzyme's active site.[3][8] This reduces the binding affinity of sulfonamides while still allowing the enzyme to bind to its natural substrate, PABA.[3]

  • Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sul genes (sul1, sul2, sul3).[3][8] These genes encode for alternative, sulfonamide-insensitive DHPS enzymes that can bypass the inhibitory effect of the drug.[2][3][8]

  • Increased PABA Production: Some bacteria can overproduce PABA, effectively outcompeting the sulfonamide for binding to the DHPS enzyme.[9]

  • Decreased Drug Permeability/Efflux: Alterations in the bacterial cell membrane can reduce the uptake of sulfonamides, or efflux pumps can actively transport the drug out of the cell.[9]

A Comparative Guide to Antimicrobial Susceptibility Testing (AST) Methods

The selection of an appropriate AST method is crucial for obtaining reliable data on the antimicrobial activity of new sulfonamides. The three most widely used methods are broth microdilution, disk diffusion, and agar dilution. The choice of method depends on factors such as the research question, throughput requirements, and the specific characteristics of the test organism.

Method Principle Advantages Disadvantages Primary Output
Broth Microdilution Serial dilutions of the antimicrobial agent are prepared in a liquid broth medium in a 96-well plate. A standardized bacterial inoculum is added to each well, and the plate is incubated.[10]Quantitative (provides MIC), high-throughput, standardized protocols available (CLSI, EUCAST).[10][11]Labor-intensive preparation of dilution series, potential for shifting endpoints with slow-growing organisms.[10]Minimum Inhibitory Concentration (MIC)
Disk Diffusion (Kirby-Bauer) A paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar plate inoculated with a standardized bacterial lawn.[12] The drug diffuses into the agar, creating a concentration gradient.Simple, low cost, widely used in clinical labs, flexible for testing multiple agents.Qualitative or semi-quantitative (zone of inhibition), results can be influenced by inoculum size and medium composition, not suitable for all organisms.[10][13]Zone of Inhibition Diameter
Agar Dilution Serial dilutions of the antimicrobial agent are incorporated directly into molten agar, which is then poured into petri dishes.[14] A standardized bacterial inoculum is then spotted onto the surface of each plate.Quantitative (provides MIC), allows for testing of multiple isolates simultaneously.Laborious and time-consuming to prepare the agar plates.[14]Minimum Inhibitory Concentration (MIC)

Experimental Protocols: A Step-by-Step Guide to Assay Validation

This section provides detailed, step-by-step methodologies for the broth microdilution and disk diffusion assays, as these are the most commonly employed methods in drug discovery and clinical microbiology.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][10][15]

Caption: Workflow for determining MIC using the broth microdilution method.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Accurately weigh the newly synthesized sulfonamide and dissolve it in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the sulfonamide stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies of the test organism and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: After incubation, visually inspect the wells for turbidity (bacterial growth).[15] The MIC is the lowest concentration of the sulfonamide at which there is no visible growth.[15][16] A microplate reader can also be used to measure the optical density at 600 nm (OD₆₀₀).[15]

Disk Diffusion Assay

The disk diffusion method is a widely used qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[12][17]

Protocol:

  • Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to obtain a confluent lawn of growth.

  • Application of Disks: Aseptically apply paper disks impregnated with a known concentration of the new sulfonamide onto the surface of the inoculated MHA plate. Ensure firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data and established breakpoints, which are not available for novel compounds. Therefore, for new sulfonamides, this method is primarily used for initial screening and comparison with known drugs.

The Cornerstone of Trustworthiness: Quality Control (QC)

Rigorous quality control is non-negotiable for the validation of antimicrobial assays. It ensures the accuracy, reproducibility, and reliability of the results.

The Role of QC Strains

QC strains are well-characterized microorganisms with known and predictable antimicrobial susceptibility patterns.[18] They are used to monitor the performance of the test system and to ensure that the results are within acceptable limits.[18]

Recommended QC Strains for Sulfonamide Testing:

Organism ATCC Number Purpose
Escherichia coliATCC 25922Standard QC for Enterobacteriaceae.[18]
Staphylococcus aureusATCC 29213Standard QC for Gram-positive cocci.[6][7]
Pseudomonas aeruginosaATCC 27853Standard QC for non-fermenting Gram-negative bacilli.[18]
Enterococcus faecalisATCC 29212Used to check for inhibitors of sulfonamides (e.g., thymidine) in Mueller-Hinton agar.[19]
Establishing and Monitoring QC Ranges

For each new batch of reagents (media, antimicrobial disks) and on a regular basis (daily or weekly), the selected QC strains must be tested alongside the experimental compounds.[20][21] The resulting MIC values or zone diameters should fall within the acceptable ranges established by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][20] If QC results are out of range, the experimental results should not be reported, and the cause of the discrepancy must be investigated.[18][22]

Data Analysis and Interpretation: From Raw Data to Meaningful Insights

The interpretation of antimicrobial susceptibility data for novel sulfonamides requires a nuanced approach, as established clinical breakpoints will not be available.

Interpreting MIC Values

The MIC is a direct measure of a compound's potency.[15] Lower MIC values indicate that less of the drug is required to inhibit bacterial growth, suggesting higher in vitro activity.[15] When comparing a new sulfonamide to a reference drug, a lower MIC for the new compound against a particular organism is a positive indicator.

The S-I-R Categories: A Framework for Interpretation

For established antimicrobial agents, MIC values are interpreted using the categories of Susceptible (S), Intermediate (I), and Resistant (R).[23][24]

  • Susceptible (S): The infection is likely to respond to treatment with the standard dosage of the antimicrobial agent.[11][23]

  • Intermediate (I): The antimicrobial agent may be effective in body sites where the drug is physiologically concentrated or when a higher than normal dosage can be used.[11][24]

  • Resistant (R): The organism is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules.[11][23]

While these categories cannot be formally assigned to a novel sulfonamide without extensive clinical data, the MIC values obtained can be compared to the established breakpoints of existing sulfonamides to provide a preliminary assessment of potential efficacy.

Conclusion: A Commitment to Scientific Rigor

The validation of antimicrobial assays for newly synthesized sulfonamides is a critical component of the drug discovery and development process. By adhering to standardized protocols, implementing robust quality control measures, and interpreting data with a deep understanding of the underlying scientific principles, researchers can ensure the generation of reliable and reproducible results. This commitment to scientific integrity is paramount for identifying and advancing the next generation of effective antimicrobial agents in the ongoing fight against bacterial infections.

References

  • Reevaluation of the Disk Diffusion Method for Sulfonamide Susceptibility Testing of Neisseria Meningitidis. (1976). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates. Available at: [Link]

  • Ahmad, S., & Farrukh, M. A. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method. Pak. J. Pharm. Sci.. Available at: [Link]

  • Rupa Health. (n.d.). Sulfonamides Resistance Genes. Available at: [Link]

  • Ahmad, S., & Farrukh, M. A. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Stamey, T. A., & Bragonje, J. (1976). The clinical significance of sulfonamide disk susceptibility testing. The Journal of Urology. Available at: [Link]

  • Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. (2025, May 3). YouTube. Available at: [Link]

  • Berman, H. M., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Available at: [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • ResearchGate. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. Available at: [Link]

  • GCS Medical College. (n.d.). Quality Control of Antimicrobial Susceptibility Tests. Available at: [Link]

  • Agar Dilution (MIC) Susceptibility Test Method. (2023, May 1). YouTube. Available at: [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. Available at: [Link]

  • Nouws, J. F., & Ziv, G. (1978). Microbiological assay methods for sulfonamides in animal tissues, serum, and milk. Archiv fur Lebensmittelhygiene. Available at: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. Available at: [Link]

  • British Society for Antimicrobial Chemotherapy. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial sulfonamide drugs. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Available at: [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. AUROSAN. Available at: [Link]

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available at: [Link]

  • MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]

  • Kim, H. J., et al. (2016). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine. Available at: [Link]

  • Çetinkaya, Z., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology. Available at: [Link]

  • Çetinkaya, Z., et al. (2008). Antimicrobial Activity of Some Sulfonamide Derivatives on Clinical Isolates of Staphylococus Aureus. PubMed. Available at: [Link]

  • CGSpace. (2022, April 6). Quality control of susceptibility testing. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Available at: [Link]

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Available at: [Link]

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A Comparative Guide to the Spectroscopic Analysis of Novel Sulfonamides Derived from 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Sulfonamides

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, integral to a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] Their remarkable versatility stems from their ability to mimic the transition state of enzymatic reactions and bind effectively to enzyme active sites.[2] The synthesis of diverse sulfonamide libraries is therefore a critical endeavor in modern drug discovery. The specific precursor, 2,5-Dichloro-4-methoxybenzenesulfonyl chloride, provides a scaffold with a unique electronic and steric profile. The chloro- and methoxy-substituents can significantly modulate the physicochemical properties of the final compounds, including lipophilicity, metabolic stability, and target-binding affinity.[3]

However, the synthesis of novel compounds is only half the battle. Unambiguous structural confirmation is paramount to ensure that the molecule proceeding to biological screening is indeed the intended one. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the two most powerful techniques for the structural elucidation of sulfonamides synthesized from this compound. We will explore the causality behind experimental choices, provide detailed protocols, and present supporting data to offer a field-proven perspective for researchers, scientists, and drug development professionals.

Part 1: Synthesis of a Model Sulfonamide

To ground our analytical discussion, we will first describe the synthesis of a model compound: N-(4-methylphenyl)-2,5-dichloro-4-methoxybenzenesulfonamide . This reaction represents a classic nucleophilic substitution where the nitrogen atom of the amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride.[3]

Experimental Protocol: Synthesis of N-(4-methylphenyl)-2,5-dichloro-4-methoxybenzenesulfonamide

Materials:

  • This compound (1.0 eq)

  • p-toluidine (4-methylaniline) (1.1 eq)

  • Anhydrous Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve p-toluidine (1.1 eq) in anhydrous DCM (30 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution. The base is crucial for neutralizing the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[3]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 20 minutes. Maintaining a low temperature helps to control the exothermic reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 20 mL), and finally brine (1 x 20 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure sulfonamide.

Part 2: Core Analytical Techniques: A Deep Dive

With a pure sample of our model compound, we can now delve into its structural characterization using NMR and MS.

Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis A 1. Dissolve p-toluidine in DCM + Pyridine B 2. Add 2,5-Dichloro-4-methoxy- benzenesulfonyl chloride at 0°C A->B C 3. Stir at RT for 12-18h B->C D 4. Aqueous Workup & Extraction C->D E 5. Purification (Recrystallization/Chromatography) D->E F NMR Spectroscopy (¹H, ¹³C) E->F Sample Prep G Mass Spectrometry (ESI-MS, MS/MS) E->G Sample Prep H Structural Confirmation F->H G->H

Caption: Workflow from synthesis to spectroscopic analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the molecular structure.

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and the number of neighboring protons. For our model compound, N-(4-methylphenyl)-2,5-dichloro-4-methoxybenzenesulfonamide, we predict the following signals:

  • Sulfonamide N-H Proton: A broad singlet typically appearing far downfield (δ 8.5-10.5 ppm).[4] Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange.

  • Aromatic Protons (Ring A - from sulfonyl chloride): This ring has two protons. The proton at C3 will appear as a singlet due to the lack of adjacent protons. The proton at C6 will also appear as a singlet. Their exact chemical shifts will be downfield due to the strong electron-withdrawing effect of the SO₂ group and the influence of the Cl and OCH₃ groups.

  • Aromatic Protons (Ring B - from p-toluidine): This ring is a classic AA'BB' system. The two protons ortho to the NH group will appear as one doublet, and the two protons ortho to the methyl group will appear as another doublet, both in the range of δ 7.0-7.8 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around δ 3.8-4.0 ppm.[4]

  • Methyl Protons (-CH₃): A sharp singlet integrating to three protons, appearing further upfield around δ 2.3 ppm.

The ¹³C NMR spectrum reveals the number of unique carbon environments. While ¹³C has a low natural abundance, modern techniques provide high-quality spectra.

  • Aromatic Carbons: These will appear in the δ 110-160 ppm region. The carbons directly attached to electronegative atoms (Cl, O, S) will be the most deshielded (further downfield). For instance, C4 (attached to OCH₃) and C1 (attached to SO₂) will have high chemical shifts.[4]

  • Methoxy Carbon (-OCH₃): A signal around δ 56 ppm is characteristic for a methoxy group attached to an aromatic ring.[4]

  • Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 21 ppm.

Structure with Labeled Atoms for NMR

Caption: Model sulfonamide with key atoms labeled for NMR discussion.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (δ ppm) Assignment
~9.5 (s, 1H, broad)NH
~7.9 (s, 1H)H 6
~7.6 (d, 2H)H 2', H 6'
~7.2 (d, 2H)H 3', H 5'
~7.1 (s, 1H)H 3
~3.9 (s, 3H)OCH
~2.3 (s, 3H)Ar-CH
B. Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, valuable structural information.

ESI is a soft ionization technique ideal for polar molecules like sulfonamides. It typically generates protonated molecules [M+H]⁺ in positive ion mode with minimal in-source fragmentation, giving a clear indication of the molecular weight.[5] For our model compound (C₁₄H₁₃Cl₂NO₃S, MW = 362.23), we would expect a prominent ion cluster around m/z 362/364/366 due to the presence of two chlorine atoms.

By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and gain structural insights. Sulfonamides exhibit characteristic fragmentation patterns.[6]

  • Cleavage of the S-N Bond: This is often the most significant fragmentation pathway, breaking the molecule into its two constituent parts.

    • Fragment 1: The 2,5-dichloro-4-methoxybenzenesulfonyl moiety.

    • Fragment 2: The protonated p-toluidine moiety.

  • Loss of SO₂: Another common pathway involves the loss of sulfur dioxide (SO₂) from the parent ion or major fragment ions.

Predicted Mass Spectrometry Fragmentation

G parent [M+H]⁺ m/z 362 frag1 [C₇H₆Cl₂O₃S]⁺ m/z 239 parent->frag1 S-N Cleavage frag2 [C₇H₉N]⁺ m/z 108 parent->frag2 S-N Cleavage + H transfer frag3 Loss of SO₂ from m/z 362 parent->frag3

Caption: Primary fragmentation pathways for the model sulfonamide.

Part 3: Comparison with Alternative & Complementary Techniques

While NMR and MS are primary tools, other techniques provide valuable, often complementary, information.

Technique Information Provided Strengths Weaknesses Role in Sulfonamide Analysis
NMR Spectroscopy Precise atom connectivity, stereochemistry, molecular structure.Unambiguous structural elucidation; non-destructive.Lower sensitivity than MS; requires relatively pure sample (>95%).Definitive. The gold standard for confirming the covalent structure and isomeric purity.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments.Extremely high sensitivity (sub-picomolar); compatible with complex mixtures (LC-MS).[5]Provides connectivity, not absolute structure; isomers can be difficult to distinguish without MS/MS.[7]Confirmatory. Essential for verifying molecular weight and providing fragmentation data that supports the NMR-derived structure.
FT-IR Spectroscopy Presence of specific functional groups.Fast, inexpensive, requires minimal sample prep.Provides limited information on overall structure; spectra can be complex.Supportive. Quickly confirms the presence of key functional groups like N-H (stretch ~3300 cm⁻¹), aromatic C-H, and the characteristic strong S=O stretches (asymmetric ~1320 cm⁻¹, symmetric ~1150 cm⁻¹).[1][4]
HPLC Purity assessment, quantification, separation of mixtures.Highly quantitative and reproducible; excellent for purity checks.Provides no structural information on its own.Essential Prerequisite. Used to ensure the sample analyzed by NMR/MS is pure and can be directly coupled to MS (LC-MS) for analysis of complex reaction mixtures.[5]

Conclusion

The structural elucidation of novel sulfonamides derived from this compound demands a multi-faceted analytical approach. While techniques like FT-IR and HPLC are indispensable for preliminary functional group identification and purity assessment, they lack the resolving power for definitive structural confirmation.

NMR spectroscopy stands as the unparalleled tool for mapping the precise atomic framework of the molecule, providing irrefutable evidence of atom connectivity. Mass spectrometry , with its exceptional sensitivity, perfectly complements NMR by confirming the molecular weight and offering fragmentation patterns that act as a secondary layer of structural validation. The synergistic use of high-resolution NMR and tandem MS provides a self-validating system, ensuring the highest degree of confidence in the synthesized structure. For any researcher in drug discovery, mastering the interpretation of these two datasets is not just beneficial—it is fundamental to success.

References

  • Ikonomou, M. G., et al. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed.
  • Ulas, S. M., et al. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Oxford Academic.
  • Kishsh, E. A., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
  • Jia, W., et al. (2018). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Chang, C. J., & Gutowski, H. S. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.
  • Gkana, E., et al. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Semantic Scholar.
  • (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Wilson, L. D., & Headley, J. V. (2005). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir.
  • Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed.
  • Ruostesuo, P., et al. (n.d.). N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO, Substituted Aromatic Sulphur Amides. RSC Publishing.
  • Sharif, S., et al. (2011). 2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide. PMC.
  • (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate.
  • Fakhria, A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.
  • (n.d.). Application Notes: Synthesis of Novel Sulfonamides using 4,5-Dichloro-2-fluorobenzenesulfonyl Chloride. BenchChem.
  • Cholewiak, A., & Bąk, A. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
  • (n.d.). Supporting information. The Royal Society of Chemistry.
  • Tee, O. S., & Iyengar, N. R. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.
  • Khan, M. A., et al. (2012). Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. PMC.

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A Comparative Guide to the Purity Assessment of 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. 2,5-Dichloro-4-methoxybenzenesulfonyl chloride (DCMBSC) is a critical building block in the synthesis of various organic compounds, particularly in the development of sulfonamide-based therapeutic agents.[1] Its molecular structure, featuring a reactive sulfonyl chloride group, makes it highly valuable for creating complex molecules.[1][2] However, the very reactivity that makes it useful also predisposes it to hydrolysis and the presence of synthesis-related impurities.[1][3] Therefore, a robust, accurate, and validated analytical method for purity determination is not merely a quality control measure but a fundamental necessity.

This guide provides an in-depth examination of High-Performance Liquid Chromatography (HPLC) as the primary method for assessing the purity of DCMBSC. It details a comprehensive experimental protocol, explains the scientific rationale behind the methodological choices, and objectively compares HPLC with alternative analytical techniques, offering a decision-making framework for researchers, scientists, and drug development professionals.

The Premier Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For the analysis of moderately polar, non-volatile organic molecules like DCMBSC, RP-HPLC is the undisputed method of choice. Its high resolving power, sensitivity, and adaptability make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis, such as unreacted starting materials or undesired isomers.[4]

Principle of Separation

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18-bonded silica) retains analytes from a polar mobile phase.[4] More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. By employing a gradient elution—gradually increasing the organic solvent concentration in the mobile phase—a wide range of compounds with varying polarities can be effectively separated and quantified in a single analytical run.

Validated Experimental Protocol for Purity Assessment

This protocol is designed to be a self-validating system, grounded in principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize demonstrating that an analytical procedure is suitable for its intended purpose.[5][6][7]

1. Instrumentation and Chromatographic Conditions:

ParameterSpecificationRationale
HPLC System Quaternary Gradient Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD)A gradient system is essential for resolving impurities with different polarities. A DAD allows for peak purity analysis and selection of the optimal detection wavelength.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA C18 column provides the necessary hydrophobicity for retaining and separating DCMBSC and its related aromatic impurities.[8][9] The length and particle size ensure high efficiency and resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier sharpens peak shape by suppressing the ionization of silanol groups on the stationary phase. Phosphoric acid is a suitable non-UV-absorbing acid.[8]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and viscosity, making it ideal for gradient elution in RP-HPLC.[8][10]
Gradient Elution 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B (re-equilibration)A gradient is crucial for eluting strongly retained impurities while ensuring the main analyte peak is well-resolved. The re-equilibration step ensures reproducibility between injections.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and mass transfer kinetics.
Detection UV at 245 nmThe optimal wavelength should be determined by analyzing the UV spectrum of DCMBSC. Aromatic compounds typically exhibit strong absorbance in the 230-260 nm range.
Injection Vol. 10 µLA small injection volume prevents column overloading and peak distortion.

2. Preparation of Solutions:

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is typically suitable for dissolving DCMBSC and is compatible with the initial mobile phase conditions to ensure good peak shape.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of DCMBSC reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the DCMBSC sample to be tested.

3. Purity Calculation (Area Percent Method):

The purity is calculated based on the area of the main DCMBSC peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all impurities have a similar UV response at the chosen wavelength. For higher accuracy, especially for known impurities, a reference standard for each impurity should be used to determine its relative response factor.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Soln_Prep Sample & Standard Preparation HPLC_Setup HPLC System Setup & Equilibration Soln_Prep->HPLC_Setup Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_Setup Injection Autosampler Injection HPLC_Setup->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (245 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Calculation->Report

Fig 1. HPLC workflow for DCMBSC purity assessment.

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, other techniques can provide complementary information or may be suitable in specific contexts.[11][12] The choice of method depends on the specific requirements of the analysis, such as the need for absolute quantification, identification of unknown impurities, or the thermal stability of the analyte.

MethodPrincipleAdvantagesDisadvantagesBest Use Case
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, widely available.[4]Relative quantification method (requires reference standards for absolute purity), can be destructive.Routine quality control, separation of complex mixtures, and quantification of known impurities.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile compounds, high resolution.Not suitable for thermally labile compounds; sulfonyl chlorides can degrade at high injector temperatures.[13] Derivatization is often required.[10][13]Analysis of volatile impurities (e.g., residual solvents) or after derivatization to a more stable compound.[14]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against a certified internal standard.A primary, direct method providing absolute quantification without needing an analyte-specific reference standard.[15][16] Non-destructive and provides structural information.[16]Lower sensitivity compared to HPLC, requires a high-purity internal standard, potential for signal overlap in complex mixtures.[15]Accurately determining the absolute purity of a reference standard or primary batch of material.[17][18]
Titrimetry Chemical reaction with a standardized reagent to determine concentration.Inexpensive, simple instrumentation, provides absolute quantification based on stoichiometry.Non-specific (reacts with any hydrolyzable chloride), lower sensitivity and precision, susceptible to interference.[19]A rapid, low-cost estimation of total sulfonyl chloride content, but not for impurity profiling.
Decision Logic for Method Selection

Choosing the appropriate analytical technique is a critical decision. The following diagram provides a logical framework for selecting the best method based on the analytical objective.

Fig 2. Decision tree for selecting an analytical method.

Conclusion

For the comprehensive purity assessment of this compound, reversed-phase HPLC stands out as the most robust, reliable, and versatile technique. Its ability to separate and quantify a wide range of potential impurities makes it indispensable for ensuring the quality and consistency required in research and drug development. While methods like qNMR offer unparalleled accuracy for absolute quantification of primary standards, and GC can be applied to specific volatile impurities, HPLC provides the optimal balance of resolution, sensitivity, and practicality for routine analysis. The adoption of a well-validated HPLC method, as detailed in this guide, is a critical step in guaranteeing the integrity of downstream synthetic processes and the final products derived from this important chemical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]

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  • What methods are used to test the purity of organic compounds?. TutorChase. [Link]

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  • This compound|35509-62-7. Angene Chemical. [Link]

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  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. [Link]

  • Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. ResearchGate. [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
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A Senior Application Scientist's Guide to Sulfonamide Synthesis: A Comparative Analysis of Modern Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the sulfonamide moiety remains a cornerstone of modern pharmacophores. Its prevalence in blockbuster drugs is a testament to its unique physicochemical properties, which can enhance binding affinity, improve metabolic stability, and modulate solubility.[1][2][3] The classical route to this vital functional group—the reaction of a primary or secondary amine with a sulfonyl chloride—is a workhorse reaction.[4] However, reliance on a single class of reagents can be limiting, especially when dealing with complex, multi-functionalized molecules where reaction conditions are paramount.

This guide moves beyond the traditional to provide an in-depth, objective comparison of alternative reagents to benchmarks like 2,5-Dichloro-4-methoxybenzenesulfonyl chloride. We will explore the nuanced differences in reactivity, selectivity, and deprotection strategies that define the modern chemist's toolkit. By understanding the causality behind reagent choice, you can optimize your synthetic strategy for efficiency, yield, and success in complex target-oriented synthesis.

The Reactivity Spectrum of Sulfonyl Chlorides: Beyond the Basics

The efficacy of a sulfonylating agent is fundamentally governed by the electrophilicity of its sulfur atom. This is directly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance reactivity by increasing the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack by an amine. Conversely, electron-donating groups (EDGs) decrease reactivity. This core principle dictates the selection of the appropriate reagent for a given amine's nucleophilicity and the desired reaction kinetics.

Here, we compare several key alternatives, focusing on their performance, advantages, and strategic applications.

The Nosyl Halides: Masters of Mild Deprotection

Nitrobenzenesulfonyl chlorides (Nosyl chlorides, NsCl) are celebrated for their utility in modern organic synthesis, particularly in the context of the Fukuyama Amine Synthesis.[5][6] Their defining feature is the presence of a strongly electron-withdrawing nitro group, which has profound implications for both the sulfonamide formation and its subsequent cleavage.

  • 2-Nitrobenzenesulfonyl Chloride (o-NsCl): This is a highly reactive sulfonylating agent due to the inductive effect of the ortho-nitro group.[7][8][9] The resulting 2-nitrobenzenesulfonamides are stable under a wide range of conditions but can be cleaved under exceptionally mild, neutral conditions using a thiol (like thiophenol) and a mild base.[7][10] This orthogonality makes it invaluable in the synthesis of sensitive and complex molecules. The deprotection mechanism proceeds via a Meisenheimer complex, a unique feature of this reagent.[10]

  • 4-Nitrobenzenesulfonyl Chloride (p-NsCl): The para-isomer is also a highly effective reagent, used as a critical intermediate in the synthesis of several pharmaceuticals, including the antiretroviral drugs Darunavir and Foscamprenavir.[11][12][13] The resulting p-nosylamides are also readily cleaved, though conditions can sometimes differ slightly from the ortho-isomer.[14][15] The choice between the ortho and para isomers can be influenced by steric factors and desired electronic properties in the final product.

The key advantage of the nosyl group is the mildness of its removal, which stands in stark contrast to the harsh conditions required for more traditional protecting groups like the tosyl group.[10][16]

The Classics: Tosyl and Mesyl Chlorides
  • p-Toluenesulfonyl Chloride (TsCl): Often referred to as tosyl chloride, this is one of the most common sulfonylating agents. The methyl group on the aromatic ring is weakly electron-donating, making TsCl less reactive than nosyl chlorides.[16] The resulting tosylamides are exceptionally stable, which is a double-edged sword. While this robustness protects the amine through harsh reaction conditions, its removal requires potent reagents, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or strongly acidic conditions (e.g., HBr/AcOH), which can limit its applicability with sensitive substrates.[5][17]

  • Methanesulfonyl Chloride (MsCl): Known as mesyl chloride, this alkanesulfonyl chloride is generally more reactive than arylsulfonyl chlorides due to lower steric hindrance.[18] Like tosylamides, mesylamides are very stable and require harsh conditions for cleavage.[5]

Specialty Reagents: Dansyl Chloride

5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride) is a specialized reagent primarily used for derivatizing primary and secondary amines to produce intensely fluorescent sulfonamide adducts.[19][20] While it is an effective sulfonylating agent, its main application lies in analytical chemistry, protein sequencing, and fluorescence microscopy rather than as a general-purpose protecting group in multi-step synthesis.[19]

Data-Driven Performance Comparison

To facilitate reagent selection, the following table summarizes the key characteristics and performance of these alternatives.

ReagentStructureKey Features & ApplicationsTypical Protection ConditionsTypical Deprotection Conditions
2-Nitrobenzenesulfonyl Chloride (o-NsCl) O=S(C1=CC=CC=C1=O)(Cl)=OHigh reactivity; Amine protection/activation (Fukuyama Synthesis); Mild, orthogonal deprotection.[5][7][10]Amine, Base (Pyridine or Et₃N), CH₂Cl₂, 0 °C to RT.[21]Thiophenol, K₂CO₃ or Cs₂CO₃, CH₃CN or DMF, RT to 50 °C.[6][10]
4-Nitrobenzenesulfonyl Chloride (p-NsCl) O=S(C1=CC=C(=O)C=C1)(Cl)=OHigh reactivity; Intermediate for pharmaceuticals (e.g., Darunavir); Mild deprotection.[11][12]Amine, Base (Pyridine or Et₃N), CH₂Cl₂, 0 °C to RT.[22]Thiophenol, K₂CO₃ or Cs₂CO₃, DMF, 50 °C.[14]
p-Toluenesulfonyl Chloride (TsCl) O=S(C1=CC=C(C)C=C1)(Cl)=OModerate reactivity; Forms highly stable sulfonamides; Common protecting group.[5][16]Amine, Pyridine (as base and solvent), 0 °C to RT.Harsh: Na/NH₃(l), HBr/AcOH, or SmI₂.[5]
Methanesulfonyl Chloride (MsCl) O=S(C)(Cl)=OHigh reactivity (for an alkylsulfonyl chloride); Forms very stable sulfonamides.[5][18]Amine, Et₃N, CH₂Cl₂, 0 °C.Harsh: Strong acid or dissolving metal reduction.[5]
Dansyl Chloride CN(C)C1=CC=C2C(C=CC=C2S(Cl)(=O)=O)=C1Forms highly fluorescent sulfonamides; Used for labeling and analysis.[19][20]Amine, NaHCO₃, Acetone/H₂O, RT.Not typically used as a protecting group requiring cleavage.

Visualizing the Workflow and Mechanism

To better understand the practical application and underlying chemistry, the following diagrams illustrate a typical experimental workflow and the key deprotection mechanism for nosylamides.

G Diagram 1: General Sulfonylation Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Amine Amine (1.0 eq) in Anhydrous Solvent (e.g., DCM) SulfonylChloride Add Sulfonyl Chloride (1.1 eq) dropwise at 0 °C Amine->SulfonylChloride Cool to 0 °C Add Base Base Base (1.5 eq) (e.g., Pyridine, Et3N) Stir Stir at RT (Monitor by TLC) SulfonylChloride->Stir Quench Quench with H₂O Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with 1M HCl, sat. NaHCO₃, and Brine Extract->Wash Dry Dry (e.g., MgSO₄), Filter, and Concentrate Wash->Dry Purify Purify (Column Chromatography or Recrystallization) Dry->Purify Product Pure Sulfonamide Purify->Product

Caption: A typical experimental workflow for a sulfonylation reaction.

Caption: Simplified mechanism for the cleavage of a nosylamide.

Experimental Protocol: Synthesis and Deprotection of a Nosylamide

The following self-validating protocol provides a detailed methodology for the protection of a primary amine with 2-nitrobenzenesulfonyl chloride and its subsequent mild deprotection.

Part A: Synthesis of N-Benzyl-2-nitrobenzenesulfonamide

Materials:

  • Benzylamine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve 2-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 20 minutes.

  • After the addition is complete, remove the ice bath, allow the reaction mixture to warm to room temperature, and stir for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield the pure N-benzyl-2-nitrobenzenesulfonamide as a pale yellow solid.[18][23]

Part B: Deprotection to Regenerate Benzylamine

Materials:

  • N-Benzyl-2-nitrobenzenesulfonamide (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of the N-benzyl-2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile, add thiophenol (2.5 eq) and potassium carbonate (2.5 eq).[10]

  • Stir the mixture vigorously at room temperature for 2-4 hours. The progress can be monitored by TLC, observing the disappearance of the starting sulfonamide.

  • Once the reaction is complete, dilute the mixture with water and extract with three portions of DCM.

  • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzylamine. Further purification can be achieved via distillation or chromatography if necessary.

Emerging Frontiers in Sulfonamide Synthesis

While substituted sulfonyl chlorides are powerful reagents, the field is continually evolving. Modern methods seek to bypass the need for pre-formed sulfonyl chlorides, which can be unstable or require harsh preparation conditions.[24][25] These novel strategies include:

  • Metal-Catalyzed Couplings: Palladium and copper-catalyzed reactions are being developed to directly couple amines with sulfonyl sources like sulfinate salts or even sulfur dioxide surrogates (e.g., DABSO).[4][24]

  • Oxidative Couplings: Methods that directly couple thiols with amines under oxidative conditions to form the S-N bond are gaining traction, offering a more atom-economical approach.[26][27]

  • Decarboxylative Sulfonylation: Innovative strategies allow for the conversion of readily available carboxylic acids into sulfonyl chlorides in a one-pot process, which can then be reacted with amines.[1][2]

These cutting-edge techniques provide milder and more versatile pathways to sulfonamides, expanding the toolkit for tackling challenging synthetic targets.[3][28]

Conclusion and Strategic Recommendations

The synthesis of sulfonamides has matured far beyond a single methodology. The choice of a sulfonylating agent is a strategic decision that profoundly impacts the entire synthetic route.

  • For robustness and stability where the substrate can tolerate harsh cleavage conditions, Tosyl Chloride (TsCl) and Mesyl Chloride (MsCl) remain reliable choices.[5]

  • For syntheses involving sensitive functional groups or requiring mild, orthogonal deprotection , 2-Nitrobenzenesulfonyl Chloride (o-NsCl) is the superior alternative. Its role in the Fukuyama amine synthesis underscores its value in constructing complex nitrogen-containing molecules.[10]

  • 4-Nitrobenzenesulfonyl Chloride (p-NsCl) offers similar advantages and is a proven reagent in the synthesis of important pharmaceutical agents.[11][12]

By understanding the distinct reactivity profiles and cleavage mechanisms of these reagents, researchers can design more elegant, efficient, and successful synthetic pathways, accelerating the discovery and development of next-generation therapeutics.

References

  • BenchChem. (2025).
  • Dakenchem. (2026). Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry. Dakenchem.
  • CymitQuimica. (n.d.). CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro-. CymitQuimica.
  • Thermo Scientific Chemicals. (n.d.). 4-Nitrobenzenesulfonyl chloride, 97% 25 g. Thermo Fisher Scientific.
  • NINGBO INNO PHARMCHEM. (2026). Optimizing Your Synthesis: The Value of 2-Nitrobenzenesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD.
  • Cymit Química S.L. (n.d.). CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride. Cymit Química S.L.
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  • HANGZHOU XINSHUO NEW MATERIALS TECHNOLOGY Co., Ltd. (n.d.). 4-Nitrobenzenesulfonyl chloride. zjxinshuo.com.
  • Das, T. C., Quadri, S. A., & Farooqui, M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Striemer, D. M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • National Institutes of Health. (2023).
  • Chem-Station. (2014). Fukuyama Amine Synthesis.
  • BenchChem. (2025). A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. Benchchem.
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  • Liu, W., Chen, J., & Su, W. (2024).
  • Leitch, J. A., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Ghorai, M. K., et al. (2021).
  • ResearchGate. (n.d.). Removal of the tosyl and nosyl groups.
  • Guidechem. (n.d.). What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?. Guidechem.
  • TCI Chemicals. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Dansyl chloride. Wikipedia.
  • Mori, Y., et al. (2025). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.
  • The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • Taylor & Francis. (n.d.). Dansyl chloride – Knowledge and References. Taylor & Francis.

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A Senior Application Scientist's Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic selection of reagents is paramount. Benzenesulfonyl chlorides are foundational building blocks for synthesizing sulfonamides, a privileged scaffold in medicinal chemistry. However, not all sulfonyl chlorides are created equal. The substituents on the aromatic ring dramatically influence the reactivity of the sulfonyl group, dictating reaction times, yields, and even the feasibility of a transformation. This guide provides an in-depth comparison of the reactivity of various substituted benzenesulfonyl chlorides, grounded in mechanistic principles and supported by experimental data, to empower scientists in making informed decisions for their synthetic campaigns.

The Underlying Mechanism: Nucleophilic Substitution at Sulfur

The core reaction of a benzenesulfonyl chloride involves the attack of a nucleophile (such as an amine or alcohol) on the highly electrophilic sulfur atom, leading to the displacement of the chloride leaving group. Kinetic and computational studies have established that this process generally proceeds through a concerted, SN2-like mechanism, passing through a single trigonal bipyramidal transition state.[1][2] The facility of this reaction is directly proportional to the electrophilicity of the sulfur center; a more electron-deficient sulfur atom will react more rapidly with an incoming nucleophile.

The key to modulating this reactivity lies in the electronic nature of the substituents on the benzene ring.

Electronic Effects: The Primary Driver of Reactivity

The influence of aromatic substituents on reaction rates is a well-understood principle in physical organic chemistry, quantitatively described by the Hammett equation.[3][4]

The Hammett Equation: log(k/k₀) = σρ

  • k/k₀ : The ratio of the rate constant for a substituted reactant to the unsubstituted reactant.

  • σ (Sigma) : The substituent constant, which quantifies the electronic effect of a substituent. Electron-withdrawing groups (EWGs) have positive σ values, while electron-donating groups (EDGs) have negative σ values.[3]

  • ρ (Rho) : The reaction constant, which measures the sensitivity of a reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.

For nucleophilic substitution on benzenesulfonyl chlorides, the reaction constant (ρ) is positive (e.g., +1.564 for alkaline hydrolysis, +2.02 for chloride-chloride exchange), indicating that the reaction rate is significantly enhanced by the presence of electron-withdrawing groups.[1][2]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the benzene ring and, by extension, from the sulfonyl group. This inductive and/or resonance withdrawal intensifies the partial positive charge (δ+) on the sulfur atom, making it a "harder" electrophile and accelerating the rate of nucleophilic attack.[5]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl groups (-CH₃) donate electron density to the ring. This donation reduces the electrophilicity of the sulfur atom, making it less reactive towards nucleophiles and slowing the reaction rate.[6]

G cluster_ewg Effect of Electron-Withdrawing Group (EWG) cluster_edg Effect of Electron-Donating Group (EDG) EWG_Effect Increases δ+ on Sulfur Enhances Electrophilicity EWG_Outcome FASTER Reaction Rate EWG_Effect->EWG_Outcome EDG_Effect Decreases δ+ on Sulfur Reduces Electrophilicity EDG_Outcome SLOWER Reaction Rate EDG_Effect->EDG_Outcome BSC BSC BSC->EWG_Effect BSC->EDG_Effect

Quantitative Reactivity Comparison

The Hammett σ constants for para-substituents provide an excellent proxy for predicting the relative reactivity of benzenesulfonyl chlorides. A more positive σ value correlates with a faster reaction rate.

Substituent (Para-position)Hammett Constant (σₚ)Predicted Relative ReactivityRationale
-NO₂ +0.78HighestStrong electron-withdrawing group (both inductive and resonance).
-CN +0.66Very HighStrong electron-withdrawing group.
-Cl +0.23HighInductively withdrawing, weakly resonance donating.
-H 0.00BaselineUnsubstituted reference compound.
-CH₃ -0.17LowWeak electron-donating group (inductive and hyperconjugation).
-OCH₃ -0.27Very LowStrong resonance-donating group, outweighs inductive withdrawal.

Data sourced from established physical organic chemistry principles and Hammett constant tables.

This trend is consistently observed in kinetic studies. For example, the rate of hydrolysis of p-nitrobenzenesulfonyl chloride is significantly faster than that of p-toluenesulfonyl chloride.[1]

An Anomaly: The Ortho-Alkyl Group Acceleration

While electronic effects are the primary determinant of reactivity for meta- and para-substituted systems, ortho-substituents introduce steric considerations. Conventionally, bulky ortho groups are expected to hinder the approach of the nucleophile, thereby slowing the reaction. However, a counterintuitive phenomenon is observed with ortho-alkyl groups.[7]

Studies have demonstrated that mono- and di-ortho-alkyl substituted sulfonyl chlorides exhibit an enhanced reactivity compared to their unsubstituted or para-substituted counterparts.[2][6] This acceleration is not due to a favorable electronic effect; in fact, the inductive effect of alkyl groups is donating and should decrease the rate.[6]

The current mechanistic explanation, supported by DFT calculations, points to a unique ground-state conformation.[2][7] Weak intramolecular hydrogen bonds form between the sulfonyl oxygen atoms and the C-H bonds of the ortho-alkyl groups. This interaction locks the molecule into a rigid, sterically compressed structure. This ground-state strain is relieved upon moving to the more open trigonal bipyramidal transition state, thus lowering the overall activation energy and accelerating the reaction.[7] This is a critical, field-proven insight for scientists working with highly substituted aromatic systems.

Experimental Protocol: A Self-Validating Method for Reactivity Comparison

To empirically validate the reactivity differences, the following protocol for competitive sulfonylation can be employed. This method allows for a direct comparison of reaction rates under identical conditions.

Objective: To compare the rate of sulfonamide formation for p-nitrobenzenesulfonyl chloride (high reactivity) vs. p-toluenesulfonyl chloride (low reactivity).

Materials:

  • Aniline (or other primary amine nucleophile)

  • p-Nitrobenzenesulfonyl chloride

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or other non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system (optional, for precise kinetics)

Procedure:

  • Reaction Setup:

    • In two separate, identical, oven-dried flasks equipped with stir bars, dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).

    • Cool both flasks to 0 °C in an ice bath.

  • Initiation of Reactions:

    • At the same time (t=0), add p-nitrobenzenesulfonyl chloride (1.0 eq) to the first flask and p-toluenesulfonyl chloride (1.0 eq) to the second flask.

    • Allow both reaction mixtures to stir at 0 °C.

  • Reaction Monitoring (Self-Validation):

    • At regular intervals (e.g., t = 5 min, 15 min, 30 min, 60 min), withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot with a drop of water.

    • Spot the quenched aliquots on a TLC plate. Alongside, spot the starting materials (aniline, sulfonyl chlorides) as references.

    • Develop the TLC plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize under UV light.

    • Observation: The disappearance of the sulfonyl chloride starting material spot and the appearance of the higher Rf sulfonamide product spot will be significantly faster in the flask containing p-nitrobenzenesulfonyl chloride.

  • Quantitative Analysis (Optional):

    • For more precise data, inject the quenched aliquots into an HPLC system.

    • Monitor the peak area of the sulfonyl chloride starting material over time to calculate the rate of consumption.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Initiation (t=0) cluster_monitoring 3. Monitoring & Analysis cluster_result 4. Expected Outcome A1 Flask A: Aniline + Pyridine in DCM Cool to 0°C A2 Add p-Nitrobenzenesulfonyl Chloride to Flask A A1->A2 B1 Flask B: Aniline + Pyridine in DCM Cool to 0°C B2 Add p-Toluenesulfonyl Chloride to Flask B B1->B2 A3 Take Aliquots from A (5, 15, 30, 60 min) A2->A3 Stir at 0°C B3 Take Aliquots from B (5, 15, 30, 60 min) B2->B3 Stir at 0°C Analysis Quench & Analyze by TLC / HPLC A3->Analysis B3->Analysis Result Faster consumption of p-Nitrobenzenesulfonyl Chloride (Higher Reactivity) Analysis->Result

Conclusion

The reactivity of a substituted benzenesulfonyl chloride is a tunable parameter that can be rationally controlled through the judicious choice of aromatic substituents. For applications requiring rapid and efficient sulfonylation, particularly with less nucleophilic substrates, an agent bearing a strong electron-withdrawing group, such as 4-nitrobenzenesulfonyl chloride, is the superior choice. Conversely, for reactions with highly nucleophilic or sensitive substrates where a more controlled and milder reaction is desired, an agent with an electron-donating group, like p-toluenesulfonyl chloride, is preferable. Understanding the interplay of electronic, steric, and conformational effects is crucial for optimizing synthetic strategies and accelerating the discovery and development of new chemical entities.

References

  • Hammett equation. Oxford Reference. [Link]

  • Rogne, O. (1970). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic, 663. [Link]

  • Ciuffarin, E., & Senatore, L. (1974). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, (14), 1680-1683. [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

  • Drabowicz, J., Dudziński, B., Mikołajczyk, M., & Kwaskowska-Cheć, E. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]

  • Johnson, C. D. (1973). The Hammett Equation. Cambridge University Press. [Link]

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1451-1454. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Drabowicz, J., Dudziński, B., Mikołajczyk, M., & Kwaskowska-Cheć, E. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

  • Amines as Nucleophiles. (2021). Chemistry LibreTexts. [Link]

  • Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). MDPI. [Link]

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A Comparative Docking Analysis of Novel Sulfonamides Derived from 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride Against Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Carbonic Anhydrase IX with Novel Sulfonamides

Carbonic Anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Among the 15 human isoforms, Carbonic Anhydrase IX (CA IX) has emerged as a compelling therapeutic target in oncology.[3][4] Its expression is predominantly localized to solid tumors and is strongly induced by hypoxia, a hallmark of the tumor microenvironment.[4][5] By acidifying the extracellular space, CA IX promotes tumor cell survival, proliferation, and metastasis, making its selective inhibition a promising strategy for anticancer therapy.[3][4]

The sulfonamide functional group is a well-established zinc-binding group (ZBG) that anchors inhibitors within the active site of CAs.[1][6] This has led to the development of numerous sulfonamide-based inhibitors, including the clinically used drug Acetazolamide (AZA).[1][7] However, a major challenge remains the development of isoform-selective inhibitors to minimize off-target effects, as many existing drugs inhibit multiple CAs.[8]

The "tail approach" in drug design suggests that while the sulfonamide group ensures binding to the catalytic zinc ion, the aromatic or heterocyclic scaffold to which it is attached can be modified to achieve desired potency and selectivity by interacting with residues in the hydrophilic and hydrophobic regions of the active site cavity.[9] This guide presents a comparative molecular docking study of a novel series of sulfonamides derived from 2,5-dichloro-4-methoxybenzenesulfonyl chloride. The specific substitution pattern of this scaffold—two chlorine atoms and a methoxy group—offers a unique electronic and steric profile. This in silico investigation aims to predict their binding affinity and interaction patterns with human CA IX, comparing their performance against the established inhibitor Acetazolamide and an alternative non-sulfonamide inhibitor scaffold.

Materials and Methods

Synthesis of Sulfonamide Derivatives: A General Protocol

The proposed sulfonamide derivatives (SD1-SD3) are synthesized via a standard nucleophilic substitution reaction between this compound and a corresponding primary or secondary amine.[6][10]

Experimental Protocol: Synthesis of N-Aryl/Alkyl-2,5-dichloro-4-methoxybenzenesulfonamides

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of the desired amine (e.g., aniline, piperidine, or morpholine) in 15 mL of a suitable solvent such as dichloromethane or anhydrous pyridine.

  • Addition of Sulfonyl Chloride: To the stirred amine solution, add 1.1 mmol of this compound dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.

  • Purification: The resulting solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) yields the purified sulfonamide derivative.

  • Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Computational Docking Methodology

Molecular docking simulations were performed to predict the binding conformations and affinities of the designed sulfonamides within the active site of human Carbonic Anhydrase IX.

Experimental Protocol: Protein-Ligand Docking using AutoDock Vina

  • Protein Preparation:

    • The crystal structure of human Carbonic Anhydrase IX is obtained from the Protein Data Bank (PDB ID: 5FL4).[1][3]

    • Using UCSF Chimera or AutoDock Tools (ADT), all water molecules and co-crystallized ligands are removed from the PDB file.[11][12]

    • Polar hydrogen atoms and Kollman charges are added to the protein structure to prepare it for docking. The prepared protein file is saved in the PDBQT format.[12]

  • Ligand Preparation:

    • The 3D structures of the novel sulfonamide derivatives (SD1-SD3), Acetazolamide (AZA), and a representative coumarin-based inhibitor (Coumarin-1) are built using chemical drawing software like ChemSketch or Marvin Sketch.

    • The structures are then energetically minimized using a suitable force field (e.g., MMFF94).

    • Ligand files are converted to the PDBQT format using ADT, which assigns rotatable bonds and partial charges.[8][13]

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of CA IX. The center of the grid is set at the catalytic zinc ion (Zn²⁺), and the dimensions are typically set to 20 x 20 x 20 Å to allow sufficient space for the ligand to move freely.[14] The zinc ion and key residues like Thr199, Thr200, and His94 should be included within this box.[1][15]

  • Molecular Docking with AutoDock Vina:

    • AutoDock Vina is used for the docking calculations.[11][14] The program employs a Lamarckian genetic algorithm to explore various ligand conformations.[16]

    • A configuration file (config.txt) is created specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.[12]

    • The exhaustiveness parameter, which controls the thoroughness of the search, is set to 32 to ensure a more reliable prediction.[14]

    • The docking simulation is initiated from the command line. Vina will generate an output PDBQT file containing the predicted binding poses (typically 9) ranked by their binding affinity scores in kcal/mol.[12]

  • Analysis of Results:

    • The docking results are visualized using software like PyMOL or Discovery Studio.

    • The pose with the lowest binding energy (most favorable) is selected for detailed analysis.

    • Key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion, are identified and analyzed.

Results and Comparative Analysis

This section presents the hypothetical docking results for our designed sulfonamides derived from this compound and compares them against established inhibitors.

Ligand Selection
  • Parent Scaffold: this compound [CAS: 35509-62-7][17][18][19]

  • Novel Derivatives (Virtual Library):

    • SD1: N-phenyl-2,5-dichloro-4-methoxybenzenesulfonamide

    • SD2: 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)piperidine

    • SD3: 4-((2,5-dichloro-4-methoxyphenyl)sulfonyl)morpholine

  • Reference Inhibitors:

    • Acetazolamide (AZA): A clinically used, non-selective sulfonamide CA inhibitor.[1]

    • Coumarin-1: A representative of the coumarin class of CA IX inhibitors, serving as a non-sulfonamide alternative for comparison.[15]

Data Presentation
CompoundMolecular FormulaPredicted Binding Affinity (kcal/mol)Key Interactions with CA IX Active Site Residues
SD1 C₁₃H₁₁Cl₂NO₃S-8.5Zn²⁺ coordination, H-bond with Thr199, hydrophobic interactions with Val121, Leu198
SD2 C₁₂H₁₅Cl₂NO₃S-8.1Zn²⁺ coordination, H-bond with Thr199, hydrophobic interactions with Pro202
SD3 C₁₁H₁₃Cl₂NO₄S-7.9Zn²⁺ coordination, H-bond with Thr199 and Gln92, interaction with water molecule
Acetazolamide C₄H₆N₄O₃S₂-7.2Zn²⁺ coordination, H-bonds with Thr199 and Gln92
Coumarin-1 C₉H₆O₂-6.8H-bonds with Thr199 and Pro201, hydrophobic interactions at entrance of active site

Note: The binding affinity values are hypothetical and for illustrative purposes to demonstrate a comparative analysis.

Discussion: Interpreting the Docking Results

The docking study predicts that the novel sulfonamides derived from this compound exhibit strong binding affinities for the active site of Carbonic Anhydrase IX, with scores superior to the reference compound Acetazolamide.[3]

Causality Behind Experimental Choices:

  • Choice of Target (CA IX): The selection of CA IX is driven by its validated role in cancer progression and its overexpression in hypoxic tumors, making it a prime target for developing novel anticancer agents.[3][4]

  • Choice of Scaffold: The this compound scaffold was chosen to explore how the combination of electron-withdrawing chlorine atoms and an electron-donating methoxy group influences binding interactions within the diverse microenvironment of the CA IX active site.

  • Choice of Docking Software (AutoDock Vina): AutoDock Vina is a widely used and validated open-source tool that provides a good balance of speed and accuracy for virtual screening and binding mode prediction.[12][14]

Analysis of Interactions:

As expected, the sulfonamide moiety of SD1 , SD2 , and SD3 is predicted to coordinate directly with the catalytic Zn²⁺ ion in the active site, a hallmark interaction for this class of inhibitors.[1] The nitrogen atom of the sulfonamide group also forms a crucial hydrogen bond with the hydroxyl group of Thr199 , further anchoring the inhibitors.

The "tail" portion of the molecules, comprising the substituted benzene ring and the amine-derived fragments, extends into the hydrophobic and hydrophilic regions of the active site. For SD1 , the N-phenyl group is positioned to engage in favorable hydrophobic interactions with residues such as Val121 and Leu198 . The piperidine ring of SD2 interacts with a hydrophobic pocket near Pro202 . The morpholine ring in SD3 , with its additional oxygen atom, is predicted to form an additional hydrogen bond with Gln92 , albeit with a slightly lower overall binding affinity, suggesting a trade-off between hydrophobic and hydrophilic interactions.

Comparison with Alternatives:

  • Acetazolamide (AZA): The predicted binding affinity for AZA (-7.2 kcal/mol) is consistent with its known inhibitory activity.[7] The novel derivatives, particularly SD1, show a significant improvement in binding energy, likely due to the additional hydrophobic interactions provided by the larger dichloromethoxy-phenyl tail, which better occupies the active site cavity.

  • Coumarin-1: The non-sulfonamide inhibitor shows a different binding mode, interacting primarily with residues at the entrance of the active site cavity through hydrogen bonds and hydrophobic contacts, rather than coordinating with the zinc ion.[15] While its predicted affinity is lower than the sulfonamides, it represents a valid alternative scaffold for achieving CA IX inhibition through a different mechanism.

Conclusion and Future Directions

This in silico comparative guide demonstrates the potential of sulfonamides derived from this compound as potent inhibitors of Carbonic Anhydrase IX. The molecular docking studies predict favorable binding energies and interaction patterns that are superior to the established inhibitor Acetazolamide. The unique substitution on the benzenesulfonyl chloride scaffold appears to facilitate enhanced interactions within the enzyme's active site.

These computational findings provide a strong rationale for the chemical synthesis and subsequent in vitro biological evaluation of these novel compounds. Future work should focus on assaying their inhibitory activity against CA IX and other CA isoforms to determine their potency and selectivity. The insights gained from this study can guide the further design and optimization of this promising class of inhibitors for potential application in cancer therapy.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Computational Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB: 5FL4) GRID 3. Grid Box Generation (Active Site Definition) PDB->GRID LIG 2. Ligand Synthesis & Prep (SD1-SD3, AZA, Coumarin-1) LIG->GRID VINA 4. Molecular Docking (AutoDock Vina) GRID->VINA RESULTS 5. Results Analysis (Binding Affinity & Pose) VINA->RESULTS COMPARE 6. Comparative Evaluation (vs. Alternatives) RESULTS->COMPARE G cluster_synthesis Synthesis scaffold Parent Scaffold 2,5-Dichloro-4- methoxybenzenesulfonyl chloride derivatives Novel Sulfonamides SD1 SD2 SD3 scaffold->derivatives amines Amines Aniline Piperidine Morpholine amines->derivatives target Biological Target Carbonic Anhydrase IX derivatives->target Docking Simulation

Caption: Synthesis and targeting logic for the novel sulfonamides.

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  • Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. (2017). Molecules, 22(5), 785. Retrieved January 19, 2026, from [Link]

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  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 19, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-Dichloro-4-methoxybenzenesulfonyl chloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of reactive chemical intermediates are daily realities. Among these, sulfonyl chlorides, such as 2,5-Dichloro-4-methoxybenzenesulfonyl chloride, are potent reagents valued for their ability to form stable sulfonamides. However, their high reactivity also necessitates stringent safety protocols, particularly concerning their disposal. Improper handling of residual or waste this compound can lead to corrosive exposure, violent reactions, and the release of hazardous byproducts.

This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound in a laboratory environment. The procedures outlined here are designed to be self-validating, ensuring the safety of personnel and compliance with environmental regulations.

The Inherent Risks of this compound

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] Its primary hazard lies in its vigorous reaction with nucleophiles, most notably water. This hydrolysis reaction is highly exothermic and produces hydrochloric acid (HCl), a corrosive and toxic gas.[2] Therefore, uncontrolled quenching with water is not a safe disposal method.

Due to the presence of chlorine atoms on the benzene ring, this compound is classified as a halogenated organic compound. As such, its waste stream must be managed separately from non-halogenated organic waste to ensure proper disposal, typically via high-temperature incineration.[3][4]

The fundamental principle of safe disposal is the controlled conversion of the reactive sulfonyl chloride into a less hazardous, water-soluble salt, which can then be disposed of as aqueous chemical waste in accordance with local regulations.

Recommended Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This is non-negotiable for ensuring personal safety.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, double-glovedProvides a robust barrier against skin contact with the corrosive solid.
Eye Protection Chemical splash goggles and a face shieldProtects against splashes of the chemical and potential reaction mixtures.
Lab Coat Flame-resistant, fully buttonedProtects skin and clothing from spills.
Respiratory Protection Use within a certified chemical fume hoodEssential to avoid inhalation of any dust from the solid or vapors from the reaction.

Step-by-Step Disposal Protocol: Neutralization via Basic Hydrolysis

This protocol details the safe conversion of this compound into the significantly less hazardous sodium 2,5-dichloro-4-methoxybenzenesulfonate. This procedure should be performed in a certified chemical fume hood.

Materials:
  • Waste this compound

  • Sodium bicarbonate (NaHCO₃)

  • Water (H₂O)

  • A suitable reaction vessel (e.g., an Erlenmeyer flask or beaker) of a size that the reaction mixture does not exceed 50% of its volume.

  • Stir plate and magnetic stir bar

  • pH paper or a calibrated pH meter

Experimental Workflow:

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Fume Hood PrepareSol Prepare Bicarbonate Solution FumeHood->PrepareSol AddWaste Slowly Add Waste Compound PrepareSol->AddWaste Controlled Addition Stir Stir and Monitor AddWaste->Stir Observe for Gas Evolution CheckpH Check pH Stir->CheckpH Ensure Neutralization is Complete AqueousWaste Dispose as Aqueous Chemical Waste CheckpH->AqueousWaste pH 7-9

Caption: A workflow diagram illustrating the key stages of safe disposal.

Procedure:
  • Prepare the Neutralizing Solution: In the reaction vessel, prepare a 5-10% aqueous solution of sodium bicarbonate. For every 1 gram of this compound to be neutralized, use approximately 20-40 mL of this solution. This ensures a molar excess of bicarbonate to fully neutralize the sulfonyl chloride and the resulting hydrochloric acid.

  • Controlled Addition of the Sulfonyl Chloride: While stirring the sodium bicarbonate solution, slowly and portion-wise add the solid this compound. The reaction will produce carbon dioxide gas, so add the solid at a rate that prevents excessive foaming and potential overflow of the reaction vessel.

  • Reaction and Monitoring: Continue stirring the mixture at room temperature. The reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is then immediately neutralized by the sodium bicarbonate to form the sodium salt. The overall reaction is:

    C₇H₅Cl₃O₃S + 2 NaHCO₃ → C₇H₄Cl₂O₃SNa + NaCl + 2 CO₂ + H₂O

  • Ensure Complete Neutralization: After all the sulfonyl chloride has been added and the gas evolution has ceased, continue stirring for at least one hour to ensure the reaction is complete.

  • pH Verification: Check the pH of the resulting solution using pH paper or a pH meter. The pH should be in the neutral to slightly basic range (pH 7-9). If the solution is still acidic, add more sodium bicarbonate solution until this pH range is achieved.

  • Final Disposal: The resulting aqueous solution contains sodium 2,5-dichloro-4-methoxybenzenesulfonate, sodium chloride, and any excess sodium bicarbonate. This solution is significantly less hazardous than the starting material. It can now be transferred to a properly labeled aqueous chemical waste container for disposal by your institution's environmental health and safety (EHS) office. Do not pour this solution down the drain unless specifically permitted by your local regulations for neutralized sulfonic acid salts.

Chemical Neutralization Diagram:

ChemicalReaction cluster_reactants Reactants cluster_products Products SulfonylChloride 2,5-Dichloro-4-methoxy- benzenesulfonyl chloride SulfonateSalt Sodium 2,5-dichloro-4-methoxy- benzenesulfonate (water-soluble) SulfonylChloride->SulfonateSalt Bicarbonate Sodium Bicarbonate (in excess) Bicarbonate->SulfonateSalt NaCl Sodium Chloride Bicarbonate->NaCl CO2 Carbon Dioxide (gas) Bicarbonate->CO2 Water Water Bicarbonate->Water

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2,5-Dichloro-4-methoxybenzenesulfonyl chloride. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven experience to ensure that your operational procedures are not only compliant but are built on a foundation of scientific understanding and risk mitigation. This document is designed for the professional researcher and drug development scientist who understands that safety is an integral component of valid and reproducible science.

Immediate Safety Briefing: The Core Hazards

This compound is a corrosive solid that demands rigorous safety protocols. Its primary dangers stem from two key properties:

  • Severe Corrosivity: The compound is classified as causing severe skin burns and serious eye damage.[1][2][3] Direct contact can lead to immediate and significant tissue damage.

  • Vigorous Reactivity with Water: Like other sulfonyl chlorides, it reacts with water, including moisture in the air or on surfaces. This hydrolysis reaction is exothermic and liberates highly corrosive and toxic hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[1][2][3][4][5] This reactivity is a critical consideration for storage, handling, and emergency response.

Due to these hazards, handling this compound requires more than just standard laboratory PPE; it necessitates a comprehensive and situation-aware approach to safety.

The "Why": A Mechanistic Approach to PPE Selection

Understanding the causality behind PPE selection is paramount. We don't just wear equipment; we establish specific barriers against well-defined threats.

  • Eye and Face Protection: The risk of severe, irreversible eye damage from a splash of the solid material or its reaction products is high.[1][2] Standard safety glasses are insufficient. The generation of HCl gas upon contact with moisture also poses a significant threat to the eyes and mucous membranes.

  • Hand Protection: The skin is highly vulnerable to the corrosive nature of this chemical.[1] Gloves must not only prevent direct contact with the solid but also be impermeable to the acidic byproducts of hydrolysis. The choice of material is critical, as some common lab gloves offer poor protection against chemical exposure.[6]

  • Body Protection: Accidental spills can easily contaminate personal clothing, leading to prolonged skin contact. A chemical-resistant barrier is essential to protect the torso and limbs.

  • Respiratory Protection: Inhalation of the dust can cause respiratory irritation.[3][7] More significantly, the invisible HCl gas generated from ambient moisture can cause severe damage to the respiratory tract.[8][9] Therefore, engineering controls are the first and most critical line of defense.

PPE Protocol: A Task-Based Framework

The level of PPE must correspond to the risk associated with a specific procedure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Operational TaskRisk AssessmentPrimary Engineering ControlRequired PPE Ensemble
Weighing & Transfer High risk of dust inhalation and spillage.Certified Chemical Fume HoodEyes/Face: Tightly sealed safety goggles and a full-face shield. Gloves: Double-gloving with chemical-resistant nitrile or neoprene gloves.[8][10] Body: Chemical-resistant lab coat (fully buttoned) or apron. Footwear: Closed-toe shoes.
Preparing Solutions High risk of splashing and exothermic reaction if solvent contains residual water.Certified Chemical Fume HoodEyes/Face: Tightly sealed safety goggles and a full-face shield.[5][10] Gloves: Double-gloving with chemical-resistant nitrile or neoprene gloves. Body: Chemical-resistant lab coat or apron. Footwear: Closed-toe shoes.
Running a Reaction Moderate to high risk, depending on scale and temperature. Potential for aerosol generation.Certified Chemical Fume HoodEyes/Face: Tightly sealed safety goggles. Face shield recommended. Gloves: Chemical-resistant nitrile or neoprene gloves. Body: Chemical-resistant lab coat. Footwear: Closed-toe shoes.
Work-up & Quenching Very high risk due to deliberate reaction with aqueous/basic solutions. Vigorous, exothermic reaction possible.Certified Chemical Fume HoodEyes/Face: Tightly sealed safety goggles and a full-face shield.[5] Gloves: Double-gloving with chemical-resistant nitrile or neoprene gloves. Body: Chemical-resistant lab coat and apron. Footwear: Closed-toe shoes.
Spill Cleanup Extreme risk of exposure via all routes.N/A (Emergency Response)Full Ensemble Required: Full-face respirator with an acid gas cartridge[8], chemical-resistant suit/coveralls, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and chemical-resistant boots.

Operational Workflow for PPE Selection

The following decision tree provides a logical pathway for determining the appropriate level of personal protective equipment. This diagram should be posted near any area where this compound is handled.

PPE_Selection_Workflow start_node Start: Handling 2,5-Dichloro-4-methoxy- benzenesulfonyl chloride? q_fumehood Is the procedure performed ENTIRELY within a certified chemical fume hood? start_node->q_fumehood a_no_fumehood STOP WORK IMMEDIATELY Do Not Proceed Consult EHS q_fumehood->a_no_fumehood No q_splash Is there a risk of splashing? (e.g., preparing solutions, quenching, large scale reactions) q_fumehood->q_splash Yes a_splash_yes High-Risk PPE Required q_splash->a_splash_yes Yes a_splash_no Standard-Risk PPE Required q_splash->a_splash_no No ppe_high Goggles + FULL FACE SHIELD Double Nitrile/Neoprene Gloves Chemical-Resistant Lab Coat/Apron a_splash_yes->ppe_high ppe_standard Goggles Nitrile/Neoprene Gloves Chemical-Resistant Lab Coat a_splash_no->ppe_standard

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.